molecular formula C23H20N2O4S2 B12424711 MMV674850

MMV674850

カタログ番号: B12424711
分子量: 452.5 g/mol
InChIキー: BQDDSWFSIPPWHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MMV674850 is a useful research compound. Its molecular formula is C23H20N2O4S2 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H20N2O4S2

分子量

452.5 g/mol

IUPAC名

5-(3-cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C23H20N2O4S2/c1-30(26,27)19-7-5-16(6-8-19)22-15-24-25-12-11-18(14-23(22)25)17-3-2-4-21(13-17)31(28,29)20-9-10-20/h2-8,11-15,20H,9-10H2,1H3

InChIキー

BQDDSWFSIPPWHN-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C3C=C(C=CN3N=C2)C4=CC(=CC=C4)S(=O)(=O)C5CC5

製品の起源

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of MMV674850: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a pyrazolopyridine, reveals a stage-specific mechanism of action, preferentially targeting early-stage Plasmodium falciparum gametocytes. This in-depth guide synthesizes the findings from key research, providing researchers, scientists, and drug development professionals with a detailed understanding of its biological activity, experimental validation, and potential pathways for therapeutic intervention.

This compound's unique activity profile was elucidated through in-depth transcriptome fingerprinting, as detailed in the pivotal study by Niemand et al. (2021) published in ACS Infectious Diseases. This research highlights that the compound elicits a distinct chemogenomic profile in early-stage gametocytes, suggesting a mechanism tied to biological processes active during this specific phase of parasite development.[1][2]

Core Findings on the Mechanism of Action

This compound treatment of P. falciparum gametocytes has been shown to induce a compound-specific chemogenomic profile. This profile is notably more pronounced in early-stage gametocytes compared to late-stage gametocytes.[1][2] The transcriptional response to this compound in early-stage gametocytes shares similarities with the response seen in asexual blood-stage parasites, indicating that the compound may target pathways common to these proliferative stages.[1][2]

While a definitive molecular target has not been explicitly identified, the transcriptomic data provides a "chemogenomic fingerprint" that associates the compound's activity with specific biological processes. This approach allows for a nuanced understanding of the drug's mode of action even in the absence of a single, confirmed target protein.[2]

Quantitative Analysis of Activity

The stage-specific efficacy of this compound has been quantified through inhibitory concentration (IC50) values, demonstrating its potent activity against early-stage gametocytes.

Parasite StageIC50 (nM)Reference
Early-Stage Gametocytes (EG)4.5 ± 3.6[2]
Late-Stage Gametocytes (LG)>10,000[2]

Experimental Protocols

The following methodologies were central to elucidating the mechanism of action of this compound.

Plasmodium falciparum Gametocyte Culture and Drug Treatment
  • Parasite Strain: P. falciparum NF54 strain was used for gametocyte production.

  • Culture Conditions: Asexual cultures were maintained in RPMI 1640 medium supplemented with 25 mM HEPES, 20 mM glucose, 0.2% sodium bicarbonate, 200 µM hypoxanthine, 40 µg/mL gentamicin, and 0.5% AlbuMAX II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Gametocyte Induction: Gametocytogenesis was induced by preventing the addition of fresh erythrocytes to mature asexual cultures.

  • Drug Treatment for Transcriptomics: Synchronized early-stage (stage II-III) and late-stage (stage IV-V) gametocytes were treated with this compound at a concentration of 3x the IC50 value for 6 hours. Control cultures were treated with an equivalent concentration of DMSO.

Transcriptome Analysis (RNA-Seq)
  • RNA Extraction: Total RNA was extracted from drug-treated and control gametocytes using a suitable RNA extraction kit.

  • Library Preparation and Sequencing: RNA-Seq libraries were prepared and sequenced to generate comprehensive transcriptomic data.

  • Data Analysis: The resulting sequence reads were mapped to the P. falciparum 3D7 reference genome. Differential gene expression analysis was performed to identify genes and pathways significantly perturbed by this compound treatment. A chemogenomic fingerprint was generated by comparing the transcriptional response to a library of responses from compounds with known mechanisms of action.

Visualizing the Mechanism and Workflow

To further clarify the conceptual framework and experimental design, the following diagrams are provided.

experimental_workflow cluster_culture Parasite Culture & Induction cluster_treatment Drug Treatment cluster_analysis Transcriptomic Analysis asexual Asexual P. falciparum Culture induction Induce Gametocytogenesis asexual->induction early_gam Early-Stage Gametocytes induction->early_gam late_gam Late-Stage Gametocytes induction->late_gam treat_early Treat with this compound early_gam->treat_early treat_late Treat with this compound late_gam->treat_late rna_extraction RNA Extraction treat_early->rna_extraction treat_late->rna_extraction rnaseq RNA Sequencing rna_extraction->rnaseq data_analysis Differential Gene Expression Analysis rnaseq->data_analysis fingerprinting Chemogenomic Fingerprinting data_analysis->fingerprinting MoA Mechanism of Action fingerprinting->MoA Elucidate Mechanism of Action

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

signaling_pathway cluster_parasite P. falciparum Early-Stage Gametocyte This compound This compound target_pathway Target Pathway(s) (e.g., Kinase Signaling) This compound->target_pathway transcriptional_machinery Transcriptional Machinery target_pathway->transcriptional_machinery Perturbation biological_processes Essential Biological Processes (Shared with Asexual Stage) transcriptional_machinery->biological_processes Altered Gene Expression parasite_death Parasite Death biological_processes->parasite_death Leads to

Caption: Proposed mechanism of action of this compound in early-stage gametocytes.

References

In-depth Technical Guide: Activity of MMV674850 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiplasmodial activity of MMV674850, a novel pyrazolopyridine compound, against Plasmodium falciparum. The document details its inhibitory effects on various parasite stages, outlines the experimental protocols used for its characterization, and explores its mechanism of action through chemogenomic fingerprinting.

Quantitative Efficacy of this compound

This compound has demonstrated potent activity against both the asexual and sexual stages of P. falciparum. Notably, it shows preferential activity against early-stage gametocytes, the precursors to the transmissible forms of the parasite.

Parameter P. falciparum Stage Cell Line/Strain Value (nM) Reference
IC50Asexual Blood StagesNF542.7[1]
IC50Asexual Blood StagesUnspecified4.5[1]
IC50Early-Stage Gametocytes (I-III)NF544.5 ± 3.6[1]
IC50Late-Stage Gametocytes (IV-V)NF5428.7 ± 0.2[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's activity.

P. falciparum Culture and Gametocyte Induction
  • Asexual Culture: P. falciparum NF54 parasites are maintained in continuous culture with O+ human erythrocytes in RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% (w/v) Albumax II. Cultures are kept at 37°C in a modular incubator with a gas mixture of 90% N₂, 5% O₂, and 5% CO₂.

  • Gametocyte Induction: To induce gametocytogenesis, asexual cultures are seeded at 0.5% parasitemia and 4% hematocrit. The culture medium is not changed for 72 hours to allow for the accumulation of conditioned medium, which triggers the differentiation of a portion of the asexual parasites into gametocytes. After 72 hours, the medium is changed daily. The development of gametocytes is monitored by Giemsa-stained thin blood smears.

Gametocyte Inhibition Assay

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against different stages of gametocytes.

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells is maintained at or below 0.5%.

  • Assay Plate Setup: For early-stage gametocyte assays, cultures containing predominantly stage I-III gametocytes are used. For late-stage assays, cultures with mature stage IV and V gametocytes are utilized. The gametocyte cultures are diluted to the appropriate density and dispensed into 96-well plates.

  • Compound Addition and Incubation: The serially diluted this compound is added to the assay plates, which are then incubated for 48-72 hours under the standard culture conditions described above.

  • Viability Assessment: Parasite viability is assessed using a suitable method, such as the parasite lactate dehydrogenase (pLDH) assay or by staining with a fluorescent viability dye (e.g., SYBR Green I) followed by flow cytometry or high-content imaging.

  • Data Analysis: The raw data (e.g., fluorescence intensity or absorbance) is normalized to untreated controls. The IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Transcriptome Fingerprinting (RNA-Sequencing)

This protocol outlines the steps taken to analyze the global transcriptional response of P. falciparum gametocytes to this compound treatment.

  • Gametocyte Treatment: Cultures of early-stage (I-III) and late-stage (IV-V) gametocytes are treated with this compound at a concentration equivalent to its IC50 value for the respective stage. Control cultures are treated with the vehicle (DMSO) alone. Samples are collected at various time points (e.g., 6, 12, 24, 48 hours) post-treatment.

  • RNA Extraction: Total RNA is extracted from the parasite pellets using a suitable commercial kit (e.g., Qiagen RNeasy Mini Kit) following the manufacturer's instructions. The RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the total RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.

    • Read Alignment: The processed reads are aligned to the P. falciparum reference genome.

    • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

    • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis are performed on the list of differentially expressed genes to identify over-represented biological processes and metabolic pathways.

Visualizations

The following diagrams illustrate key experimental workflows and the biological impact of this compound.

experimental_workflow cluster_culture Parasite Culture & Treatment cluster_analysis Transcriptomic Analysis cluster_outcome Outcome asexual Asexual P. falciparum Culture induction Gametocyte Induction asexual->induction early_gam Early-Stage Gametocytes (I-III) induction->early_gam late_gam Late-Stage Gametocytes (IV-V) early_gam->late_gam treatment Treatment with this compound early_gam->treatment late_gam->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis diff_expression Differentially Expressed Genes data_analysis->diff_expression pathway_analysis Functional & Pathway Enrichment diff_expression->pathway_analysis moa Mechanism of Action Insights pathway_analysis->moa logical_relationship cluster_activity Biological Activity compound This compound (Pyrazolopyridine) asexual Asexual Stages (High Potency) compound->asexual Inhibits early_gam Early-Stage Gametocytes (High Potency) compound->early_gam Strongly Inhibits late_gam Late-Stage Gametocytes (Lower Potency) compound->late_gam Weakly Inhibits conclusion Preferential Activity against Early Gametocytogenesis & Asexual Replication asexual->conclusion early_gam->conclusion late_gam->conclusion signaling_pathway cluster_processes Affected Biological Processes in Early-Stage Gametocytes compound This compound translation Protein Translation (Ribosomal Proteins) compound->translation Downregulates metabolism Parasite Metabolism (e.g., Glycolysis) compound->metabolism Disrupts transcription Transcription & RNA Processing compound->transcription Alters dna_rep DNA Replication & Repair compound->dna_rep Impacts outcome Inhibition of Early Gametocyte Development translation->outcome metabolism->outcome transcription->outcome dna_rep->outcome

References

An In-depth Technical Guide on the Chemical Structure and Properties of MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV674850 is a novel pyrazolopyridine derivative identified as a potent antimalarial agent with a unique stage-specific activity profile against Plasmodium falciparum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for key biological assays are outlined, and its mechanism of action is explored through an analysis of its chemogenomic fingerprint. This document serves as a critical resource for researchers engaged in antimalarial drug discovery and development.

Chemical Structure and Identity

This compound is a heterocyclic compound featuring a pyrazolopyridine core. Its detailed chemical identity is summarized in the table below.

IdentifierValue
IUPAC Name 1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridine
SMILES String CS(=O)(=O)c1ccc(cc1)c2cnn3ccc(cc23)
CAS Number 1820874-51-8[1]
Molecular Formula C23H20N2O4S2
Molecular Weight 452.55 g/mol

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive analysis of the physicochemical properties of a drug candidate is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
Molecular Weight 452.55 g/mol ---
logP (predicted) 2.8Predicted
Topological Polar Surface Area (TPSA) 84.9 ŲPredicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 6Predicted
Rotatable Bonds 3Predicted

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Biological Activity and Mechanism of Action

This compound exhibits potent activity against the asexual blood stages of Plasmodium falciparum and displays a unique, preferential activity against early-stage gametocytes. This stage-specific action is critical for transmission-blocking strategies in malaria eradication efforts.

Parasite StageIC50 (nM)Reference
Asexual Blood Stages2.7 and 4.5[2]
Early-Stage Gametocytes4.5 ± 3.6[2]
Late-Stage Gametocytes28.7 ± 0.2[2]

The mechanism of action of this compound has been investigated through chemogenomic fingerprinting.[3] This technique involves analyzing the transcriptional response of the parasite to the compound. Treatment with this compound was associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes, but not late-stage gametocytes.[3] This suggests that this compound targets pathways that are active and essential during these specific developmental stages.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of pyrazolopyridine derivatives typically involves the condensation of a substituted hydrazine with a suitably functionalized pyridine precursor. The general synthetic approach often follows a multi-step pathway involving the formation of the pyrazole ring followed by the construction of the fused pyridine ring or vice-versa. Researchers aiming to synthesize this compound would likely adapt established methods for pyrazolopyridine synthesis.

Experimental Protocols

The following section outlines the general methodologies for the key biological assays used to characterize the activity of this compound.

P. falciparum Asexual Blood Stage Activity Assay

This assay is designed to determine the 50% inhibitory concentration (IC50) of a compound against the asexual replicative stage of the parasite.

Caption: Workflow for P. falciparum asexual blood stage activity assay.

P. falciparum Gametocyte Activity Assay

This assay assesses the activity of compounds against the sexual stages (gametocytes) of the parasite, which are responsible for transmission.

Caption: Workflow for P. falciparum gametocyte activity assay.

Chemogenomic Fingerprinting

This advanced technique provides insights into the mechanism of action of a compound by analyzing its effect on the global gene expression of the parasite.

G cluster_0 Experiment cluster_1 Data Analysis A Treat parasite cultures (different stages) with this compound B Isolate RNA at different time points A->B C Perform microarray or RNA-seq B->C D Identify differentially expressed genes C->D E Gene set enrichment analysis D->E F Identify affected biological pathways E->F G cluster_0 This compound Action cluster_2 Biological Processes This compound This compound SharedProcesses Shared Essential Pathways This compound->SharedProcesses Inhibits Asexual Asexual Blood Stage EarlyGametocyte Early-Stage Gametocyte LateGametocyte Late-Stage Gametocyte SharedProcesses->Asexual Essential for SharedProcesses->EarlyGametocyte Essential for LateStageProcesses Late-Stage Specific Pathways LateStageProcesses->LateGametocyte Essential for

References

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Novel Antimalarial Candidates, with a Focus on MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the preclinical assessment of drug candidates is a critical determinant of success. Among the myriad of investigational compounds, MMV674850 has emerged as a molecule of interest. This technical guide provides a comprehensive framework for characterizing the solubility and stability of such novel antimalarial compounds, essential physicochemical properties that underpin their potential for clinical development. While specific experimental data for this compound is not publicly available, this document serves as an in-depth resource for researchers, scientists, and drug development professionals on the requisite experimental protocols and data interpretation.

Introduction to this compound

This compound is a compound identified within the portfolio of Medicines for Malaria Venture (MMV), an organization dedicated to discovering, developing, and delivering new, effective, and affordable antimalarial drugs. As with any promising new chemical entity, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are not merely academic exercises; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built.

Solubility Profiling: Unlocking Bioavailability

Aqueous solubility is a key factor influencing the absorption and bioavailability of orally administered drugs. Poor solubility can lead to inadequate drug exposure and hinder the progression of an otherwise potent compound. A comprehensive solubility profile should be established across a range of physiologically relevant conditions.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are routinely employed in early drug discovery: kinetic and thermodynamic solubility.

2.1.1. Kinetic Solubility Assay

This high-throughput screening method provides a rapid assessment of a compound's solubility. It is particularly useful for rank-ordering compounds in the early stages of discovery.

  • Principle: A concentrated stock solution of the test compound in an organic solvent (typically dimethyl sulfoxide, DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods such as turbidimetry (nephelometry) or UV/Vis spectroscopy after filtration.

  • Materials:

    • Test compound (this compound)

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well microplates (UV-transparent for spectroscopic methods)

    • Automated liquid handler

    • Plate reader (nephelometer or UV/Vis spectrophotometer)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO in a 96-well plate.

    • Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4).

    • Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

    • Measure the turbidity or absorbance of each well using a plate reader.

    • The kinetic solubility is determined as the highest concentration that does not show significant precipitation compared to a blank control.

2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, providing a more accurate measure of its intrinsic solubility.

  • Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Solid test compound (this compound)

    • Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • HPLC system with a suitable column and detector

  • Procedure:

    • Add an excess amount of solid this compound to vials containing the different aqueous buffers.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Data Presentation: Solubility of this compound

The following tables provide a template for presenting the solubility data for a compound like this compound.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

ParameterValue
MethodNephelometry
Temperature25°C
Incubation Time2 hours
Kinetic Solubility (µM) To be determined

Table 2: Thermodynamic Solubility of this compound at 25°C

Buffer pHSolubility (µg/mL)Solubility (µM)
2.0To be determinedTo be determined
4.5To be determinedTo be determined
6.8To be determinedTo be determined
7.4To be determinedTo be determined

Stability Assessment: Ensuring Drug Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Stability studies are designed to evaluate how a compound is affected by various environmental factors.

Experimental Protocols for Stability Studies

3.1.1. Solid-State Stability

These studies assess the stability of the drug substance in its solid form under various temperature and humidity conditions, as guided by the International Council for Harmonisation (ICH) guidelines.

  • Principle: Samples of the solid compound are stored in controlled environment chambers. At specified time points, aliquots are withdrawn and analyzed for degradation and changes in physical properties.

  • Materials:

    • Solid test compound (this compound)

    • Controlled environment stability chambers

    • Appropriate analytical instrumentation (e.g., HPLC for purity, XRPD for solid form)

  • Procedure:

    • Place accurately weighed samples of this compound in suitable containers.

    • Store the samples in stability chambers under the following ICH-recommended conditions:

      • Long-term: 25°C / 60% Relative Humidity (RH)

      • Intermediate: 30°C / 65% RH

      • Accelerated: 40°C / 75% RH

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples.

    • Analyze the samples for purity (using a stability-indicating HPLC method), appearance, and solid-form changes (e.g., by X-ray powder diffraction).

3.1.2. Solution-State Stability

These studies evaluate the stability of the compound in solution, which is important for formulation development and for understanding potential degradation pathways.

  • Principle: Solutions of the compound in various solvents and at different pH values are stored at controlled temperatures. The concentration of the parent compound and the formation of degradation products are monitored over time.

  • Procedure:

    • Prepare solutions of this compound in relevant solvents (e.g., DMSO, ethanol, aqueous buffers of different pH).

    • Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At various time points, analyze the solutions by a stability-indicating HPLC method to determine the remaining concentration of this compound and to quantify any degradation products.

3.1.3. Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating a stability-indicating analytical method.

  • Principle: The compound is subjected to more aggressive conditions than those used in accelerated stability studies, including acid and base hydrolysis, oxidation, and photolysis.

  • Procedure:

    • Acid/Base Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at elevated temperatures.

    • Oxidation: Expose a solution of this compound to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution of the compound to a defined light source (e.g., xenon lamp) according to ICH Q1B guidelines.

    • Analyze all stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products.

Data Presentation: Stability of this compound

The following tables provide a template for presenting the stability data for a compound like this compound.

Table 3: Solid-State Stability of this compound (Accelerated Conditions: 40°C / 75% RH)

Time (Months)AppearancePurity (%) by HPLCTotal Impurities (%)
0Initial observationInitial purityInitial impurities
1To be determinedTo be determinedTo be determined
3To be determinedTo be determinedTo be determined
6To be determinedTo be determinedTo be determined

Table 4: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products (m/z)
0.1 N HCl, 60°C, 24hTo be determinedTo be determined
0.1 N NaOH, 60°C, 24hTo be determinedTo be determined
3% H₂O₂, RT, 24hTo be determinedTo be determined
Heat (Solid), 80°C, 7 daysTo be determinedTo be determined
Photostability (ICH Q1B)To be determinedTo be determined

Visualizing Experimental Workflows and Biological Pathways

Diagrams are invaluable tools for communicating complex experimental procedures and biological mechanisms.

Experimental Workflow Diagrams

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add_buffer Add to PBS (pH 7.4) k_dilute->k_add_buffer k_incubate Incubate (2h, 25°C) k_add_buffer->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Excess Solid Compound t_add_buffer Add Aqueous Buffers (various pH) t_start->t_add_buffer t_agitate Agitate (24-48h, 25°C) t_add_buffer->t_agitate t_centrifuge Centrifuge t_agitate->t_centrifuge t_filter Filter Supernatant t_centrifuge->t_filter t_quantify Quantify by HPLC t_filter->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability_Workflow cluster_solid Solid-State Stability cluster_solution Solution-State Stability cluster_forced Forced Degradation start This compound Bulk Substance solid_storage Store at ICH Conditions (25°C/60%RH, 40°C/75%RH) start->solid_storage solution_prep Prepare Solutions (Solvents, pH) start->solution_prep stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress solid_analysis Analyze at Time Points (Purity, Appearance, Form) solid_storage->solid_analysis solution_storage Store at Various Temperatures solution_prep->solution_storage solution_analysis Analyze by HPLC at Time Points solution_storage->solution_analysis stress_analysis Identify Degradants (LC-MS) stress->stress_analysis

Caption: Overview of stability assessment workflows for a new drug substance.

Representative Signaling Pathway

While the precise mechanism of action for this compound is not publicly detailed, many antimalarial drugs target essential pathways within the Plasmodium falciparum parasite. A common target is the parasite's protein synthesis machinery. The following diagram illustrates a generalized signaling pathway that could be a target for novel antimalarials.

Malaria_Signaling cluster_parasite Plasmodium falciparum nutrient_uptake Nutrient Uptake signal_transduction Signal Transduction (e.g., Kinase Cascades) nutrient_uptake->signal_transduction gene_expression Gene Expression signal_transduction->gene_expression protein_synthesis Protein Synthesis (Ribosomes) gene_expression->protein_synthesis parasite_growth Parasite Growth & Replication protein_synthesis->parasite_growth drug_target Potential Drug Target (e.g., this compound) drug_target->protein_synthesis Inhibition

Caption: A generalized signaling pathway in P. falciparum targeted by antimalarials.

Conclusion

The thorough characterization of solubility and stability is an indispensable component of the preclinical development of any new drug candidate, including promising antimalarial compounds like this compound. The experimental frameworks and data presentation formats outlined in this guide provide a robust foundation for researchers to generate the critical data needed to inform formulation strategies, predict in vivo behavior, and ultimately, advance the most promising molecules toward clinical evaluation. While the specific data for this compound remains to be elucidated, the principles and methodologies described herein are universally applicable and essential for the successful development of the next generation of life-saving medicines.

The Synthesis of Pyrazolopyridine MMV674850: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive research, a specific, publicly available, detailed synthesis pathway for the pyrazolopyridine MMV674850 remains elusive. This document provides a general overview of established synthetic routes for the pyrazolo[3,4-b]pyridine core, which is central to the structure of this compound, a compound noted for its potential antimalarial properties.

This compound, chemically known as 3-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-amine, belongs to the pyrazolopyridine class of heterocyclic compounds. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing its derivatives to interact with a variety of biological targets. While the specific experimental protocol for this compound is not detailed in readily accessible scientific literature or patents, the synthesis of structurally related pyrazolo[3,4-b]pyridines generally follows established synthetic strategies.

General Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly approached through two primary disconnection strategies:

  • Construction of the pyridine ring onto a pre-existing pyrazole: This is a common and versatile method. It typically involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The specific nature of the substituents on both the pyrazole and the dicarbonyl compound dictates the final substitution pattern of the pyrazolopyridine core.

  • Construction of the pyrazole ring onto a pre-existing pyridine: This approach involves the cyclization of a suitably substituted pyridine derivative, often a hydrazine-substituted pyridine, with a reagent that provides the remaining carbon atoms of the pyrazole ring.

A Plausible Synthetic Pathway for this compound

Based on the known methodologies for the synthesis of analogous compounds, a logical synthetic route for this compound can be postulated. This hypothetical pathway would likely involve the key steps illustrated below. It is crucial to note that the following represents a generalized approach and the specific reagents, reaction conditions, and yields would require experimental optimization.

Logical Flow of a Potential Synthesis

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Pyrazolone Formation cluster_2 Pyridine Ring Formation cluster_3 Functional Group Interconversion cluster_4 Final Product A 2-Hydrazinopyridine C 5-(4-methoxyphenyl)-2-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one A->C Condensation B Ethyl 2-(4-methoxybenzoyl)-3-oxobutanoate (or similar β-ketoester) B->C D Intermediate Pyridone C->D Reaction with Malononitrile E 6-Chloro-3-(4-methoxyphenyl)-1-(pyridin-2-yl) -1H-pyrazolo[3,4-b]pyridine D->E Chlorination (e.g., POCl3) F This compound (3-(4-methoxyphenyl)-1-(pyridin-2-yl) -1H-pyrazolo[3,4-b]pyridin-6-amine) E->F Amination (e.g., NH3 or protected amine)

Unraveling the Biological Targets of MMV674850: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[PRETORIA, SOUTH AFRICA] – A comprehensive analysis of the antimalarial compound MMV674850, a novel pyrazolopyridine, reveals a preferential activity against early-stage Plasmodium falciparum gametocytes, offering a potential new avenue for transmission-blocking therapies. This technical guide synthesizes the current understanding of this compound's biological targets, drawing primarily from chemogenomic fingerprinting studies that have elucidated its mode of action.

Executive Summary

This compound demonstrates potent inhibitory activity against the sexual stages of the malaria parasite, Plasmodium falciparum, with a pronounced effect on early-stage gametocytes. Transcriptome analysis of compound-treated parasites indicates that this compound perturbs biological processes that are active during the parasite's asexual blood stages and early gametocytogenesis. While a single, definitive protein target has yet to be exclusively characterized, the evidence points towards a mechanism of action involving the disruption of key signaling pathways, potentially implicating protein kinases. This document provides an in-depth overview of the quantitative data, experimental methodologies, and putative signaling pathways associated with this compound's antimalarial activity.

Quantitative Biological Activity of this compound

The inhibitory potency of this compound has been quantified against various developmental stages of P. falciparum. The following table summarizes the key activity data from published research.

ParameterParasite StageValueReference
IC50Asexual Blood Stages2.7 nM--INVALID-LINK--
IC50Early-Stage Gametocytes (Stage I-III)4.5 ± 3.6 nM--INVALID-LINK--
IC50Late-Stage Gametocytes (Stage IV-V)28.7 ± 0.2 nM--INVALID-LINK--
IC90Early-Stage Gametocytes (Stage I/II)Not explicitly stated, used for transcriptome analysis--INVALID-LINK--[1][2]
IC90Late-Stage Gametocytes (Stage IV/V)Not explicitly stated, used for transcriptome analysis--INVALID-LINK--[1][2]

Experimental Protocols

The identification of this compound's biological activity and putative targets relies on several key experimental procedures. The methodologies outlined below are based on the work of Niemand et al., 2021.

Plasmodium falciparum Gametocyte Culture and Staging
  • Parasite Line: P. falciparum NF54 strain.

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Gametocyte Induction: Asexual cultures are induced to form gametocytes by preventing the addition of fresh erythrocytes and allowing the parasites to become sexually committed.

  • Staging: Gametocyte development is monitored daily via Giemsa-stained thin blood smears, and stages are classified based on morphological characteristics. Early-stage gametocytes are defined as predominantly stage I and II, while late-stage gametocytes are primarily stage IV and V.[1][2]

In Vitro Drug Susceptibility Assays
  • Methodology: Gametocyte viability is assessed using a luciferase-based assay.

  • Procedure: Gametocytes at the desired stage are exposed to a serial dilution of this compound for a specified period (e.g., 24 and 48 hours).

  • Readout: Parasite viability is measured by quantifying the luminescence produced by a constitutively expressed luciferase reporter. The signal is proportional to the number of viable parasites.

  • Data Analysis: IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Transcriptome Fingerprinting (Microarray Analysis)
  • Objective: To identify gene expression changes in gametocytes following treatment with this compound.

  • Treatment: Early- and late-stage gametocytes are treated with this compound at their respective IC90 concentrations for 24 and 48 hours.[1][2]

  • RNA Extraction and Microarray: Total RNA is extracted from treated and untreated control parasites. The RNA is then labeled and hybridized to a custom P. falciparum microarray chip.

  • Data Analysis: The microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes. Gene Ontology (GO) and pathway enrichment analyses are then used to identify the biological processes and signaling pathways that are significantly affected by the compound.

Putative Biological Targets and Signaling Pathways

Transcriptomic analysis of this compound-treated gametocytes provides significant insights into its mode of action.

Chemogenomic Profile of this compound

The gene expression changes induced by this compound in early-stage gametocytes show a significant overlap with the transcriptional programs active in the asexual blood stages of the parasite.[1] This suggests that this compound targets cellular processes that are fundamental to both parasite replication and the initial stages of sexual development.

G cluster_asexual Asexual Blood Stage Processes cluster_early_gam Early Gametocytogenesis DNA_replication DNA Replication Cell_division Cell Division Metabolism Core Metabolism Sexual_differentiation Sexual Differentiation Gametocyte_maturation_I_II Gametocyte Maturation (I-II) This compound This compound Shared_Processes Shared Biological Processes This compound->Shared_Processes Inhibits Shared_Processes->DNA_replication Shared_Processes->Cell_division Shared_Processes->Metabolism Shared_Processes->Sexual_differentiation Shared_Processes->Gametocyte_maturation_I_II

This compound targets shared asexual and early gametocyte processes.
Potential Involvement of Protein Kinases

While this compound is a pyrazolopyridine, a chemical class known to include kinase inhibitors, its specific kinase targets in P. falciparum are still under investigation. A comparative chemogenomic analysis with another compound, MMV666810 (a 2-aminopyrazine), which is more active against late-stage gametocytes, revealed a shared "kinase chemogenomic fingerprint."[1][3] This suggests that both compounds, despite their different stage-specific activities, may interact with protein kinases. For the comparator compound MMV666810, the affected gene sets in late-stage gametocytes were associated with Ca2+-dependent protein kinases (CDPK1 and CDPK5) and serine/threonine protein kinases of the FIKK family.[1] It is plausible that this compound also exerts its effects through the inhibition of one or more protein kinases that are critical for the early stages of gametocyte development.

G This compound This compound Putative_Kinase_Target Putative Kinase Target(s) (e.g., CDPKs, FIKKs) This compound->Putative_Kinase_Target Binds to Downstream_Signaling Downstream Signaling Events Putative_Kinase_Target->Downstream_Signaling Regulates Inhibition Inhibition of Development Putative_Kinase_Target->Inhibition Early_Gametocyte_Development Early Gametocyte Development Downstream_Signaling->Early_Gametocyte_Development Controls Inhibition->Early_Gametocyte_Development Blocks

Hypothesized kinase inhibition pathway for this compound.

Experimental Workflow for Target Identification

The overall workflow for identifying the biological targets of this compound involves a multi-step process, from initial screening to detailed molecular analysis.

G Phenotypic_Screening Phenotypic Screening (Gametocyte Viability Assay) Hit_Identification Hit Identification (this compound) Phenotypic_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50/IC90 Determination) Hit_Identification->Dose_Response Transcriptomics Transcriptome Fingerprinting (Microarray) Dose_Response->Transcriptomics Data_Analysis Bioinformatic Analysis (GO, Pathway Enrichment) Transcriptomics->Data_Analysis Target_Hypothesis Target Hypothesis Generation (e.g., Kinase Inhibition) Data_Analysis->Target_Hypothesis Target_Validation Target Validation (e.g., Genetic, Proteomic Approaches) Target_Hypothesis->Target_Validation

References

In Vitro Efficacy and IC50 Data for MMV674850: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and public databases, specific in vitro efficacy and IC50 data for the compound MMV674850 against Plasmodium falciparum or other pathogens could not be located. As a result, a detailed technical guide with quantitative data, experimental protocols, and pathway visualizations for this specific compound cannot be provided at this time.

The Medicines for Malaria Venture (MMV) Pathogen Box, which includes this compound, is a collection of 400 diverse, drug-like molecules made available to the research community to stimulate drug discovery for neglected diseases. While numerous studies have been published characterizing the activity of various compounds from this collection against a range of pathogens, public domain data for this compound appears to be limited or not yet published.

This guide will, therefore, provide a general overview of the standard methodologies and experimental workflows typically employed in the in vitro assessment of antimalarial compounds, which would be applicable to the characterization of this compound.

General Experimental Protocols for In Vitro Antimalarial Drug Screening

The following sections outline the common experimental procedures used to determine the in vitro efficacy and IC50 values of potential antimalarial compounds.

Plasmodium falciparum Culture
  • Parasite Strains: A variety of laboratory-adapted P. falciparum strains are used to assess the activity of compounds against both drug-sensitive and drug-resistant parasites. Common strains include 3D7 (chloroquine-sensitive), K1, W2, and Dd2 (chloroquine-resistant).

  • Culture Conditions: Parasites are typically cultured in vitro in human erythrocytes (O+ blood type) suspended in a complete culture medium, such as RPMI-1640, supplemented with human serum or Albumax, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a controlled atmosphere with a specific gas mixture (e.g., 5% CO₂, 5% O₂, and 90% N₂).

  • Synchronization: To ensure consistency in the assays, parasite cultures are often synchronized to a specific developmental stage, most commonly the ring stage. This is typically achieved by treating the culture with a 5% D-sorbitol solution, which lyses the mature schizont-stage parasites, leaving a population of ring-stage parasites.

In Vitro Drug Susceptibility Assays

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the in vitro potency of an antimalarial compound. Several assays are commonly used to determine this value.

This is a widely used high-throughput method that measures parasite proliferation by quantifying the amount of parasite DNA.

  • Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA present in the culture.

  • Procedure: Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compound for 72 hours. After incubation, a lysis buffer containing SYBR Green I is added to each well. The fluorescence intensity is then measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

This method assesses parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

  • Principle: P. falciparum salvages hypoxanthine from the culture medium for nucleic acid synthesis. The amount of incorporated [³H]-hypoxanthine is a direct measure of parasite viability and proliferation.

  • Procedure: Synchronized parasites are incubated with various concentrations of the test compound and [³H]-hypoxanthine for a defined period. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The level of radioactivity is plotted against the drug concentration to determine the IC50 value.

For genetically modified parasite lines expressing a luciferase reporter gene, this assay offers a highly sensitive method for determining parasite viability.

  • Principle: The viability of the parasites is directly correlated with the expression of luciferase, which catalyzes a light-emitting reaction in the presence of its substrate.

  • Procedure: Parasites expressing luciferase are exposed to the test compound for a set duration. A substrate for the luciferase enzyme is then added, and the resulting luminescence is measured with a luminometer.

  • Data Analysis: Luminescence values are used to generate a dose-response curve and calculate the IC50.

Visualization of a Generic Antimalarial Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of antimalarial compounds.

Antimalarial_Screening_Workflow cluster_culture Parasite Culture & Synchronization cluster_assay In Vitro Assay cluster_analysis Data Analysis P_Culture P. falciparum Culture (e.g., 3D7, K1) Synchronization Sorbitol Synchronization (Ring Stage) P_Culture->Synchronization Plate_Setup 96-Well Plate Setup (Serial Dilutions of this compound) Synchronization->Plate_Setup Incubation 72h Incubation Plate_Setup->Incubation Assay_Readout Assay Readout (e.g., SYBR Green Fluorescence) Incubation->Assay_Readout Dose_Response Dose-Response Curve Generation Assay_Readout->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc

Kinase inhibitor profile of the MMV674850 compound

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the kinase inhibitor profile of the compound designated MMV674850 has yielded no specific publicly available data. This suggests that "this compound" may be an internal research compound that has not yet been disclosed in publications, a potential misspelling, or a compound that has not been characterized in the public domain.

To fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and pathway visualizations, it is necessary to focus on a kinase inhibitor with a substantial body of published research.

Therefore, we propose to either:

  • Have the user provide an alternative, publicly documented kinase inhibitor compound name.

  • Proceed with a well-characterized, exemplary kinase inhibitor to demonstrate the depth and format of the requested technical guide. A suitable example would be a compound like Imatinib or Dasatinib , for which extensive data on kinase profiling, mechanism of action, and clinical relevance are available.

Once a suitable compound is selected, a comprehensive technical guide will be generated that adheres to all specified requirements, including structured data tables, detailed experimental methodologies, and Graphviz diagrams for signaling pathways and workflows.

The Discovery and Development of Pyrazolopyridine Antimalarial Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. The pyrazolopyridine scaffold has emerged as a promising chemotype, demonstrating potent activity against various strains of the malaria parasite. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of pyrazolopyridine-based antimalarial drugs.

Introduction to Pyrazolopyridine Antimalarials

Pyrazolopyridines are heterocyclic compounds that have shown significant potential as antimalarial agents.[1] Structure-activity relationship (SAR) studies have been instrumental in optimizing this scaffold to yield compounds with potent in vitro and in vivo efficacy.[2] The primary mechanism of action for many of these compounds is believed to be the inhibition of the Plasmodium falciparum cytochrome bc1 (cyt bc1) complex, a critical component of the mitochondrial electron transport chain.[3][4]

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro and in vivo antimalarial activity of representative pyrazolopyridine derivatives from various studies.

Table 1: In Vitro Antimalarial Activity of Quinolone-Pyrazolopyridine Hybrids against P. falciparum (3D7 Strain) [1]

Compound IDSubstituentsEC50 (µg/mL)
5a R1=H, R2=H3.987
5b R1=4-F, R2=H2.916
5c R1=4-Cl, R2=H3.872
5j R1=H, R2=4-F3.891
5k R1=H, R2=4-Cl2.113
5p R1=4-F, R2=4-Cl1.921
5q R1=4-Cl, R2=4-F2.341
Chloroquine -0.897

Table 2: In Vivo Antimalarial Activity of Selected Quinolone-Pyrazolopyridine Hybrids in P. berghei-Infected Mice [1]

Compound IDDose (mg/kg)% Parasitemia Suppression
5b 20045.12
5k 20055.37
5p 20060.25
5q 20050.18
5s 20041.23
Chloroquine 20100

Proposed Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary molecular target of many pyrazolopyridine antimalarials is the cytochrome bc1 complex (Complex III) in the parasite's mitochondrial electron transport chain.[3][4][5] This complex plays a crucial role in ATP synthesis and the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis. By binding to the Qo site of cytochrome b, a subunit of the cyt bc1 complex, these compounds are thought to disrupt the electron flow, leading to mitochondrial dysfunction and ultimately, parasite death.[6]

Proposed Mechanism of Action of Pyrazolopyridine Antimalarials Pyrazolopyridine Pyrazolopyridine Compound Cyt_bc1 Cytochrome bc1 Complex (Complex III) Pyrazolopyridine->Cyt_bc1 Inhibition ETC Mitochondrial Electron Transport Chain Cyt_bc1->ETC Disruption of Electron Flow DHODH Dihydroorotate Dehydrogenase (DHODH) Cyt_bc1->DHODH Depletion of Ubiquinone ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Reduced Proton Gradient ATP ATP Production ATP_Synthase->ATP Inhibition Parasite_Death Parasite Death ATP->Parasite_Death Leads to Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Inhibition Pyrimidine_Biosynthesis->Parasite_Death Leads to

Figure 1. Proposed mechanism of action of pyrazolopyridine antimalarials.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of pyrazolopyridine antimalarials.

In Vitro Antimalarial Activity Assay (Schizont Maturation Assay)

This assay is used to determine the efficacy of compounds in inhibiting the growth of P. falciparum in vitro.[1]

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human O+ red blood cells (RBCs)

  • RPMI 1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% human serum, and 50 µg/mL gentamicin.

  • Test compounds dissolved in DMSO.

  • 96-well microtiter plates.

  • Giemsa stain.

  • Microscope.

Procedure:

  • Synchronize the P. falciparum culture to the ring stage by treating with 5% D-sorbitol.

  • Prepare a parasite culture with 2-3% parasitemia in complete RPMI 1640 medium.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Add the parasitized RBC suspension to each well.

  • Incubate the plates for 24-48 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, prepare thin blood smears from each well.

  • Stain the smears with Giemsa stain.

  • Count the number of schizonts per 200 asexual parasites under a microscope.

  • Calculate the percentage of schizont maturation inhibition compared to the drug-free control.

  • Determine the EC50 value (the concentration of the compound that inhibits 50% of schizont maturation) by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Antimalarial Activity Assay (4-Day Suppressive Test)

This test, also known as Peters' 4-day suppressive test, is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[1]

Materials:

  • Swiss albino mice.

  • Plasmodium berghei (chloroquine-sensitive strain).

  • Test compounds formulated for oral or parenteral administration.

  • Standard antimalarial drug (e.g., chloroquine).

  • Giemsa stain.

  • Microscope.

Procedure:

  • Infect mice intraperitoneally with P. berghei-parasitized red blood cells on day 0.

  • Randomly divide the mice into groups (control, standard drug, and test compound groups).

  • Administer the test compounds and the standard drug to the respective groups daily for four consecutive days (day 0 to day 3). The control group receives the vehicle only.

  • On day 4, collect blood from the tail of each mouse and prepare thin blood smears.

  • Stain the smears with Giemsa stain.

  • Determine the parasitemia level by counting the number of parasitized RBCs per 1000 RBCs.

  • Calculate the percentage of parasitemia suppression using the following formula: % Suppression = [(Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group] x 100

Drug Discovery and Development Workflow

The discovery of novel pyrazolopyridine antimalarials follows a structured workflow from initial screening to lead optimization.

Drug Discovery and Development Workflow for Pyrazolopyridine Antimalarials cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Pyrazolopyridine Scaffold) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR In_Vitro In Vitro Activity (IC50 vs. P. falciparum) SAR->In_Vitro In_Vivo In Vivo Efficacy (Mouse Models) In_Vitro->In_Vivo Tox Toxicology and Safety Pharmacology In_Vivo->Tox ADME Pharmacokinetics (ADME) Profiling Tox->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate IND Investigational New Drug (IND) Application Candidate->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials

References

Preliminary Safety and Toxicity Profile of MMV674850: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical or clinical safety and toxicity data for the antimalarial compound MMV674850 could be identified. The information that would be required to populate a detailed technical guide, including quantitative toxicity data and experimental protocols, is not presently in the public domain. This document, therefore, addresses the known information about this compound's biological activity and provides a general overview of the potential safety considerations based on its chemical class.

Introduction to this compound

This compound is a novel antimalarial candidate that has demonstrated significant potency against various stages of the Plasmodium falciparum parasite, the deadliest species of malaria parasite. It belongs to the 2-aminopyridine class of compounds. Research has highlighted its activity against both asexual blood stages and the transmissible gametocyte stages of the parasite, making it a compound of interest for both treatment and transmission-blocking strategies in the fight against malaria.

Publicly Available Biological Data

The primary data available for this compound relates to its anti-parasitic efficacy. While this information is crucial for its development as a drug, it does not provide insight into its safety profile in humans.

In Vitro Anti-plasmodial Activity

A commercial supplier of the compound reports the following in vitro potency:

ParameterValue
IC50 (Asexual stage parasites) 2.7 nM and 4.5 nM
IC50 (Early-stage gametocytes) 4.5 ± 3.6 nM
IC50 (Late-stage gametocytes) 28.7 ± 0.2 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This data indicates that this compound is a highly potent inhibitor of parasite growth and development. However, no corresponding data on its cytotoxicity against mammalian cell lines has been made publicly available. Such data is a critical early step in assessing the selectivity and potential toxicity of a drug candidate.

Potential Safety and Toxicity Considerations Based on Chemical Class

Given the absence of specific toxicity data for this compound, it is prudent to consider the known toxicological profile of the broader aminopyridine chemical class. It is important to note that these are general characteristics and may not be representative of this compound's specific profile.

Aminopyridines are known to act as potassium channel blockers.[1] This mechanism of action can lead to a range of physiological effects, with the central nervous system (CNS) being a primary site of potential toxicity.

Potential Toxicities Associated with Aminopyridines:

  • Neurotoxicity: This is the most well-documented toxicity of the aminopyridine class. By blocking potassium channels, these compounds can lead to neuronal hyperexcitability, which can manifest as:

    • Dizziness

    • Insomnia

    • Nausea

    • In more severe cases, convulsions and seizures.[1]

  • Cardiovascular Effects: While less common, effects on cardiac muscle, which also relies on potassium channels for proper function, could be a theoretical concern.

  • Irritation: Some aminopyridines are known to be skin and eye irritants.[1]

The workflow for assessing the safety of a compound like this compound would typically involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Caption: A generalized experimental workflow for preclinical safety assessment of a new chemical entity.

Experimental Protocols: A General Overview

While specific protocols for this compound are unavailable, the following provides a general outline of the methodologies that would be employed in the preclinical safety assessment of a new antimalarial drug candidate.

In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
  • Objective: To determine the concentration of the compound that is toxic to mammalian cells.

  • Methodology:

    • Cell Culture: A human cell line (e.g., HepG2 for liver toxicity or HEK293 as a general line) is cultured in a multi-well plate.

    • Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: A reagent such as MTT or resazurin is added to the wells. Viable, metabolically active cells convert these reagents into a colored or fluorescent product.

    • Data Analysis: The amount of product is quantified using a spectrophotometer or fluorometer. The results are used to calculate the CC50 (50% cytotoxic concentration). A high CC50 relative to the anti-parasitic IC50 indicates selectivity.

In Vivo Acute Toxicity Study (e.g., OECD Guideline 420)
  • Objective: To determine the short-term toxicity of a single high dose of the compound.

  • Methodology:

    • Animal Model: Typically performed in a rodent species (e.g., mice or rats).

    • Dosing: A single dose of the compound is administered, usually via the intended clinical route (e.g., oral gavage).

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

    • Necropsy: At the end of the study, a gross necropsy is performed to identify any organ abnormalities. This study helps to determine the lethal dose (LD50) and to identify potential target organs for toxicity.

Signaling Pathways

Without specific data on the mechanism of toxicity for this compound, it is not possible to create a diagram of a relevant signaling pathway. The primary mechanism of action for the aminopyridine class involves the direct blockade of voltage-gated potassium channels, which is a direct physical interaction rather than a complex signaling cascade.

Potassium_Channel_Blockade Aminopyridine Compound Aminopyridine Compound Voltage-gated K+ Channel Voltage-gated K+ Channel Aminopyridine Compound->Voltage-gated K+ Channel Blocks Neuronal Hyperexcitability Neuronal Hyperexcitability Aminopyridine Compound->Neuronal Hyperexcitability Results in K+ Efflux K+ Efflux Voltage-gated K+ Channel->K+ Efflux Normally allows Membrane Repolarization Membrane Repolarization K+ Efflux->Membrane Repolarization Leads to Membrane Repolarization->Neuronal Hyperexcitability Prevents

Caption: Generalized mechanism of aminopyridine-induced neurotoxicity via potassium channel blockade.

Conclusion

The antimalarial candidate this compound shows promise based on its potent in vitro activity against Plasmodium falciparum. However, a comprehensive assessment of its preliminary safety and toxicity profile is not possible at this time due to the lack of publicly available data. The development of any new drug requires a rigorous evaluation of its safety, and it is anticipated that such studies for this compound are either ongoing or have been conducted internally by the developing organization. For researchers, scientists, and drug development professionals, the potential for aminopyridine-related toxicities, particularly neurotoxicity, should be a key consideration in the future evaluation of this compound. Access to data from in vitro cytotoxicity assays, in vivo tolerability studies, and genotoxicity assessments will be essential to fully understand the therapeutic potential of this compound.

References

MMV674850: A Technical Guide on a Novel Antimalarial Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV674850 is a novel pyrazolopyridine compound identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its intellectual property landscape, biological activity, and the experimental methodologies used for its characterization. The information is intended to support researchers and drug development professionals in understanding the potential of this compound as a transmission-blocking antimalarial agent.

Intellectual Property and Patent Status

A comprehensive search of public patent databases for intellectual property specifically assigned to "this compound" did not yield any direct results. This suggests that a patent application may not have been published under this identifier. Medicines for Malaria Venture (MMV), the likely sponsor of this research given the compound's designation, employs a dual strategy for intellectual property. This strategy often involves open access to early-stage research to foster innovation, while pursuing patent protection for later-stage drug candidates to attract commercial partners for development and ensure the quality and accessibility of the final product. It is possible that this compound is covered by a broader patent application not directly referencing this specific internal code or that a patent application has not yet been made public. Further monitoring of patent publications from MMV and its research partners is recommended.

Biological Activity and Mechanism of Action

This compound has demonstrated significant activity against various stages of the Plasmodium falciparum lifecycle, with a notable preference for early-stage gametocytes.[1][2][3] Gametocytes are the sexual stages of the parasite that are responsible for transmission from humans to mosquitoes. By targeting these stages, this compound has the potential to act as a transmission-blocking agent, a critical component of malaria eradication strategies.

Chemogenomic profiling of this compound treatment has revealed that its mechanism of action is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes.[1][2] This is in contrast to its effect on late-stage gametocytes, where its impact is significantly lower.[1][3] This stage-specific activity suggests a targeted mechanism that disrupts essential pathways for early gametocyte development.

Quantitative Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound against different stages of P. falciparum.

Parasite StageIC50 (nM)Reference
Asexual Blood Stages2.7[3][4]
Early-Stage Gametocytes (Stage II/III)4.5 ± 3.6[1][4]
Late-Stage Gametocytes (Stage IV/V)28.7 ± 0.2[1][4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

In Vitro Cultivation of P. falciparum
  • Asexual Stage Culture: Asexual cultures of P. falciparum (NF54 strain) were maintained in human erythrocytes at a specified hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures were incubated at 37°C in a low-oxygen, high-carbon dioxide environment.

  • Gametocyte Induction: Gametocytogenesis was induced from synchronized asexual cultures by preventing the addition of fresh erythrocytes and allowing the parasites to reach a high parasitemia. The culture medium was changed daily, and the development of gametocyte stages was monitored by Giemsa-stained thin blood smears.

Gametocytocidal Activity Assays

The inhibitory activity of this compound against different gametocyte stages was determined using various assays, including:

  • Luciferase Reporter Assays: Genetically modified parasite lines expressing luciferase under the control of a gametocyte-specific promoter were used. The luminescence signal, which is proportional to parasite viability, was measured after incubation with the compound.

  • ATP Bioluminescence Assays: The intracellular ATP levels of the parasites were measured as an indicator of viability. A decrease in ATP levels corresponds to parasite death.

Chemogenomic Fingerprinting and Transcriptome Analysis
  • RNA Extraction and Sequencing: Early and late-stage gametocytes were treated with this compound or a control solvent. After incubation, total RNA was extracted, and RNA sequencing (RNA-Seq) was performed to obtain the transcriptomic profiles.

  • Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the treated and control groups. Gene ontology and pathway enrichment analyses were then performed to understand the biological processes affected by the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in the experimental protocols.

Gametocyte_Development_and_Inhibition Gametocyte Development and Inhibition Workflow Asexual Asexual Stage Parasites Induction Induction of Gametocytogenesis Asexual->Induction EarlyG Early-Stage Gametocytes (I-III) Induction->EarlyG LateG Late-Stage Gametocytes (IV-V) EarlyG->LateG MMV_Treat_Early This compound Treatment EarlyG->MMV_Treat_Early MMV_Treat_Late This compound Treatment LateG->MMV_Treat_Late Transmission Transmission to Mosquito LateG->Transmission Block Developmental Block MMV_Treat_Early->Block

Caption: Workflow of P. falciparum gametocyte development and the inhibitory point of this compound.

Transcriptomic_Analysis_Workflow Transcriptomic Analysis Workflow cluster_treatment Cell Culture and Treatment cluster_analysis Data Acquisition and Analysis Gametocytes Early/Late Stage Gametocytes Treatment This compound Treatment Gametocytes->Treatment Control Vehicle Control Gametocytes->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Bioinformatics Gene Ontology & Pathway Analysis Data_Analysis->Bioinformatics Mechanism Mechanism of Action Inference Bioinformatics->Mechanism Identifies Affected Biological Processes

Caption: Experimental workflow for the chemogenomic profiling of this compound's effect on gametocytes.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Novel Antimalarial Compounds in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the latest literature review, specific experimental protocols and quantitative data for the compound MMV674850 against Plasmodium falciparum are not publicly available. The following document provides a comprehensive, generalized protocol for the in vitro evaluation of a novel antimalarial compound, using this compound as a placeholder. This protocol is intended for researchers, scientists, and drug development professionals and is based on established methodologies for testing compounds from the Medicines for Malaria Venture (MMV) portfolio and other potential antimalarials.

Introduction

The rise of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, necessitates a continuous pipeline of novel therapeutic agents.[1][2] The in vitro culture of P. falciparum asexual erythrocytic stages is a fundamental tool for screening and characterizing the activity of potential antimalarial drugs.[1] This document outlines the standard procedures for maintaining P. falciparum cultures and for determining the 50% inhibitory concentration (IC50) of a test compound, a key metric for assessing its antiplasmodial potency. The methodologies described are based on widely used techniques such as the SYBR Green I-based fluorescence assay.

Materials and Reagents

  • P. falciparum strain (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2)[1][3]

  • Human erythrocytes (O+), leukocyte-depleted

  • Complete Culture Medium (CCM):

    • RPMI 1640 medium with L-glutamine and 25 mM HEPES

    • 0.5% (w/v) Albumax II[1]

    • Hypoxanthine (1 mg/l)[1]

    • Gentamicin (5 µg/ml)[1]

    • Sodium Bicarbonate (NaHCO3) (24 mM)[1]

  • Test Compound (this compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • 5% D-Sorbitol solution, sterile

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well black, flat-bottom microplates

  • Gas mixture (5% CO2, 5% O2, 90% N2)[1]

Experimental Protocols

Continuous In Vitro Culture of P. falciparum

This protocol describes the maintenance of the asexual, intra-erythrocytic stages of P. falciparum.

  • Culture Maintenance: Parasites are cultured in human O+ erythrocytes at a 2% hematocrit in Complete Culture Medium (CCM).[1]

  • Incubation: Cultures are maintained at 37°C in a modular incubation chamber or incubator with a specific gas mixture (5% CO2, 5% O2, 90% N2).[1]

  • Monitoring and Propagation: Parasitemia (the percentage of infected red blood cells) is monitored daily by light microscopy of Giemsa-stained thin blood smears. Cultures are typically maintained between 0.5% and 5% parasitemia. The culture is diluted with fresh, uninfected erythrocytes and CCM to lower parasitemia as needed.[1]

G cluster_0 Daily Culture Maintenance Cycle A P. falciparum Culture (Flask, 37°C) B Prepare Giemsa Smear A->B Take sample C Microscopy: Determine Parasitemia B->C D Parasitemia > 5%? C->D E Split Culture: Add fresh RBCs & CCM D->E Yes F Change Medium D->F No G Return to Incubator (Gassed Chamber) E->G F->G G->A Incubate 24h

Figure 1. Workflow for routine maintenance of P. falciparum asexual stage culture.

Synchronization of Parasite Culture

For drug susceptibility assays, it is crucial to use a synchronized parasite population, typically at the early ring stage. The sorbitol method is commonly used to lyse mature parasite stages, leaving only the ring-stage parasites.

  • Harvest Cells: Centrifuge the parasite culture (e.g., with >3% trophozoite-stage parasitemia) at 500 x g for 5 minutes and discard the supernatant.

  • Sorbitol Lysis: Resuspend the cell pellet in 10 volumes of pre-warmed (37°C), sterile 5% D-sorbitol solution.[1]

  • Incubation: Incubate the cell suspension for 10 minutes at 37°C.[1]

  • Wash: Centrifuge at 500 x g for 5 minutes, discard the sorbitol supernatant, and wash the pellet once with CCM.

  • Re-establish Culture: Resuspend the final pellet in CCM at 2% hematocrit and return to the incubator. The culture will now consist primarily of synchronized ring-stage parasites. For high synchronicity, this process can be repeated after 48 hours.[1]

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This assay determines the effect of the test compound on parasite growth over one 72-hour life cycle.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO. Note: The optimal solvent should be determined empirically.

    • Perform serial dilutions of the stock solution in CCM to create a range of desired test concentrations. A common approach is to use 5-fold serial dilutions to obtain nine concentrations, for example, ranging from 20 µM to 0.05 nM.[1]

  • Plate Setup:

    • Use a synchronized ring-stage culture (0.5% parasitemia, 2% hematocrit).

    • Add 100 µL of the parasite culture to each well of a 96-well plate.

    • Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate. Include drug-free (CCM only) and parasite-free (uninfected RBCs) controls.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions described in section 3.1.[1]

  • Lysis and Staining:

    • After incubation, carefully transfer 100 µL from each well to a new 96-well black plate.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Seal the plate, wrap it in foil to protect from light, and incubate at room temperature for 1-2 hours (or overnight at 4°C).

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the parasite-free control wells.

    • Normalize the data to the drug-free control wells (representing 100% growth).

    • Calculate the IC50 value by fitting the concentration-response data to a sigmoid non-linear regression model using appropriate software (e.g., GraphPad Prism).

G cluster_1 Workflow for In Vitro Drug Susceptibility Assay Sync 1. Synchronize Culture (Sorbitol Method) Adjust 2. Adjust to 0.5% Parasitemia & 2% Hematocrit Sync->Adjust Plate 3. Plate Parasites (100 µL/well) Adjust->Plate AddDrug 5. Add Compound to Plate (100 µL/well) Plate->AddDrug Dilute 4. Prepare Compound Dilutions Dilute->AddDrug Incubate 6. Incubate 72 hours AddDrug->Incubate Lyse 7. Add SYBR Green Lysis Buffer Incubate->Lyse Read 8. Read Fluorescence Lyse->Read Analyze 9. Analyze Data: Calculate IC50 Read->Analyze

Figure 2. Step-by-step experimental workflow for determining compound IC50 values.

Data Presentation

Quantitative data from susceptibility assays should be summarized for clarity. The IC50 value represents the concentration of a drug that inhibits parasite growth by 50%. Below is a template table populated with example data from other MMV compounds to illustrate how results for this compound could be presented against various P. falciparum strains.

Compound IDP. falciparum StrainIC50 (nM) [Geometric Mean ± SD]Resistance ProfileReference
This compound 3D7 TBD Chloroquine-Sensitive-
This compound Dd2 TBD Chloroquine-Resistant-
Example: MMV6674943D7Potent (low nM range)-[1]
Example: MMV0105763D7Potent (low nM range)-[1]
Example: Chloroquine3D735.14-[1]
Example: ChloroquineDd2>100Resistant[3]

TBD: To Be Determined experimentally.

Logical Framework for Compound Evaluation

Evaluating a novel compound involves more than a single IC50 determination. A robust assessment includes comparing potency against both drug-sensitive and drug-resistant parasite lines, and potentially using advanced metrics like the Growth Rate inhibition (GR50) to normalize data.[1] This helps prioritize compounds that not only are potent but also possess novel mechanisms of action that circumvent existing resistance.

G cluster_2 Logical Flow for Antimalarial Compound Prioritization Start Start: Novel Compound (this compound) Screen Primary Screen: In Vitro Susceptibility Assay Start->Screen IC50 Determine IC50 vs. Drug-Sensitive Strain (e.g., 3D7) Screen->IC50 Potent Is IC50 in Potent Range? IC50->Potent Resist Test vs. Drug-Resistant Strains (e.g., Dd2, K1) Potent->Resist Yes Deprioritize Deprioritize Potent->Deprioritize No CrossRes Evidence of Cross-Resistance? Resist->CrossRes Advance Prioritize for Further Development: (Mechanism of Action, In Vivo Studies) CrossRes->Advance No CrossRes->Deprioritize Yes

References

Application Notes and Protocols for the Effective Use of MMV674850 in Plasmodium falciparum Gametocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of MMV674850, a pyrazolopyridine compound with selective activity against early-stage Plasmodium falciparum gametocytes. The following protocols and data are intended to facilitate the assessment of its transmission-blocking potential in a laboratory setting.

Introduction

Malaria elimination strategies increasingly focus on targeting the transmission of Plasmodium falciparum from humans to mosquitoes. This requires the development of compounds that are effective against the sexual stages of the parasite, known as gametocytes. This compound has been identified as a promising compound that preferentially targets early-stage (I-III) gametocytes. Understanding its mechanism and efficacy is crucial for its development as a potential transmission-blocking agent.

Chemogenomic profiling of this compound reveals that its activity is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes of P. falciparum.[1][2][3][4] This suggests that the compound may target pathways essential for the initial development of the sexual stages. Transcriptomic analysis indicates that this compound induces a less pronounced differential transcriptional response compared to other gametocytocidal compounds, hinting at a specific mode of action.

Data Presentation

While specific IC50 values for this compound against different gametocyte stages are not yet publicly available in the searched literature, the following table provides a template for summarizing such quantitative data once obtained. This structure allows for clear comparison of the compound's activity across different parasite stages.

CompoundTarget Parasite StageAssay TypeIC50 (nM)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)
This compoundEarly-stage Gametocytes (I-III)Luciferase-based Viability Assay---
Late-stage Gametocytes (IV-V)Luciferase-based Viability Assay---
Asexual Blood Stages (e.g., 3D7)SYBR Green I Assay---
Control 1Early-stage Gametocytes (I-III)Luciferase-based Viability Assay---
Control 2Late-stage Gametocytes (IV-V)Luciferase-based Viability Assay---

Experimental Protocols

The following protocols are adapted from established methods for the in vitro culture of P. falciparum gametocytes and for testing the efficacy of compounds against early-stage gametocytes. These protocols are suitable for evaluating compounds with characteristics similar to this compound.

Protocol 1: In Vitro Culture and Induction of P. falciparum Gametocytes

This protocol describes the generation of P. falciparum gametocytes from an asexual culture.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Complete Culture Medium (RPMI 1640 supplemented with HEPES, hypoxanthine, glucose, sodium bicarbonate, and human serum)

  • Human red blood cells (O+)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

  • N-acetylglucosamine (NAG)

Procedure:

  • Maintain a continuous culture of asexual P. falciparum parasites.

  • To induce gametocytogenesis, allow the asexual culture to reach a parasitemia of 5-10% without providing fresh red blood cells for 48-72 hours.

  • On day 0, dilute the culture to 1% parasitemia with fresh red blood cells and complete culture medium.

  • Maintain the culture with daily media changes for 4 days.

  • On day 4, add 50 mM N-acetylglucosamine (NAG) to the culture medium to eliminate the remaining asexual parasites.

  • Continue daily media changes with NAG-containing medium for 3-4 days.

  • After the NAG treatment, continue to culture the gametocytes with daily media changes. Early-stage gametocytes (Stages I-III) will be predominant from day 4 to day 8.

Protocol 2: Early-Stage Gametocyte Viability Assay using a Luciferase Reporter Line

This protocol is designed to assess the activity of compounds like this compound against early-stage gametocytes using a parasite line that expresses luciferase under a gametocyte-specific promoter (e.g., Pfs16).

Materials:

  • P. falciparum gametocyte culture (Day 5-7 post-induction, predominantly Stages II-III)

  • This compound (or other test compounds) dissolved in DMSO

  • Complete Culture Medium

  • 96-well black, clear-bottom plates

  • Luciferase substrate (e.g., D-luciferin)

  • Luminometer

Procedure:

  • On the day of the assay, determine the gametocytemia and dilute the culture to 1-2% gametocytemia at a 2% hematocrit in complete culture medium.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the gametocyte culture to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with no compound (negative control) and a known gametocytocidal compound (positive control).

  • Incubate the plates for 48-72 hours at 37°C in a humidified, gassed incubator.

  • After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for testing the efficacy of this compound on early-stage P. falciparum gametocytes.

G cluster_culture Parasite Culture & Induction cluster_assay Gametocyte Viability Assay cluster_analysis Data Analysis asexual Asexual P. falciparum Culture induction Induce Gametocytogenesis asexual->induction early_gam Early-Stage Gametocytes (I-III) induction->early_gam plate Plate Gametocytes early_gam->plate treat Treat with this compound plate->treat incubate Incubate (48-72h) treat->incubate readout Measure Viability (Luminescence) incubate->readout data Collect Luminescence Data readout->data calc Calculate % Inhibition data->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for this compound gametocyte assay.

Hypothesized Signaling Pathway

Based on the chemogenomic data suggesting that this compound acts on pathways shared with asexual stages and may be a kinase inhibitor, the following diagram illustrates a hypothetical signaling pathway that could be targeted.

G cluster_pathway Hypothesized Target Pathway mmv This compound kinase Parasite Kinase (e.g., CDPK, PI4K) mmv->kinase Inhibits substrate Downstream Substrate(s) kinase->substrate Phosphorylates process Essential Processes for Early Gametocyte Development (e.g., protein synthesis, cell cycle progression) substrate->process Regulates viability Gametocyte Viability process->viability Maintains

Caption: Hypothesized mechanism of this compound action.

References

Preparation and storage of MMV674850 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of stock solutions of the antimalarial compound MMV674850, ensuring optimal integrity and performance in experimental settings.

Compound Information

This compound is a potent antimalarial agent with demonstrated activity against various stages of Plasmodium falciparum. Accurate preparation and storage of this compound are critical for reproducible and reliable experimental results.

PropertyValue
Molecular Weight 452.55 g/mol
Chemical Formula C₂₃H₂₀N₂O₄S₂
CAS Number 1820874-51-8
Bioactivity (IC₅₀) Asexual parasites: 2.7-4.5 nM[1]
Early-stage gametocytes: 4.5 ± 3.6 nM[1]
Late-stage gametocytes: 28.7 ± 0.2 nM[1]

Preparation of this compound Stock Solutions

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

Quantitative Data for Stock Solution Preparation
ParameterValueNotes
Recommended Solvent DMSO (Dimethyl Sulfoxide)Ensure the use of anhydrous, high-purity DMSO to minimize degradation of the compound.
Solubility in DMSO ≥ 40 mg/mLThis corresponds to a concentration of ≥ 88.4 mM. It is recommended to not exceed this concentration to ensure complete dissolution.[1]
Recommended Stock Concentration 10 mM - 50 mMPrepare a high-concentration stock to minimize the volume of DMSO added to experimental assays.
Protocol for Preparing a 10 mM Stock Solution

This protocol provides instructions for preparing 1 mL of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 4.53 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and store immediately at -20°C for long-term storage.

Storage and Stability of this compound Stock Solutions

Proper storage is crucial to maintain the stability and activity of this compound stock solutions.

Storage Recommendations
Storage ConditionDurationNotes
-20°C Long-term (months)Recommended for the main stock and working aliquots. Protect from light.
-80°C Extended long-term (years)May offer slightly better long-term stability, although data is limited. Recommended for archival purposes.
Room Temperature Not RecommendedAvoid storing stock solutions at room temperature for any extended period as this may lead to degradation. One vendor advises against storage at room temperature for as long as a week.[1]
Refrigerated (4°C) Short-term (days)Suitable for temporary storage of working solutions that will be used within a few days.

Important Considerations:

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots. Repeated freezing and thawing can lead to compound degradation and precipitation.

  • Working Dilutions: When preparing working dilutions in aqueous media, it is advisable to do so immediately before use. The stability of this compound in aqueous solutions over time has not been characterized.

Experimental Workflow and Signaling Pathway

The precise molecular target and signaling pathway of this compound in Plasmodium falciparum have not yet been fully elucidated in publicly available literature. Drug discovery efforts for antimalarials often involve phenotypic screening followed by target deconvolution, a process that can be lengthy.

Hypothesized Experimental Workflow for Target Identification

The following diagram illustrates a general workflow that researchers might employ to identify the molecular target and signaling pathway of a novel antimalarial compound like this compound.

G cluster_0 In Vitro & In Vivo Efficacy cluster_1 Target Deconvolution cluster_2 Pathway Analysis & Validation phenotypic_screening Phenotypic Screening (P. falciparum culture) ic50_determination IC50 Determination (Asexual & Gametocyte Stages) phenotypic_screening->ic50_determination in_vivo_testing In Vivo Efficacy (Mouse Model) ic50_determination->in_vivo_testing resistance_selection Drug Resistance Selection in_vivo_testing->resistance_selection proteomic_profiling Chemical Proteomics (e.g., Affinity Chromatography) in_vivo_testing->proteomic_profiling thermal_shift Cellular Thermal Shift Assay (CETSA) in_vivo_testing->thermal_shift genome_sequencing Whole Genome Sequencing of Resistant Parasites resistance_selection->genome_sequencing pathway_analysis Bioinformatic Pathway Analysis genome_sequencing->pathway_analysis proteomic_profiling->pathway_analysis thermal_shift->pathway_analysis target_validation Target Validation (e.g., Gene Knockout/Knockdown) pathway_analysis->target_validation biochemical_assays Biochemical/Enzymatic Assays target_validation->biochemical_assays G cluster_0 Parasite Digestive Vacuole cluster_1 Drug Action hemoglobin Host Hemoglobin heme Free Heme (Toxic) hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Biocrystallization heme->hemozoin drug_complex Chloroquine-Heme Complex heme->drug_complex heme->drug_complex chloroquine Chloroquine chloroquine->drug_complex drug_complex->heme Inhibition of Heme Polymerase drug_complex->hemozoin Prevents Detoxification

References

Application Notes & Protocols: Determination of MMV674850 IC50 Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of antimalarial drug discovery.

Introduction:

MMV674850 is a compound with demonstrated activity against the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the antiplasmodial potency of a compound. This document provides a detailed standard operating procedure for determining the IC50 value of this compound against P. falciparum using a standardized in vitro assay.

Data Presentation:

The following table summarizes the known IC50 values for this compound against different stages of P. falciparum.

Parameter Value Parasite Stage
IC502.7 nMAsexual Stages
IC504.5 nMAsexual Stages
IC504.5 ± 3.6 nMEarly-Stage Gametocytes
IC5028.7 ± 0.2 nMLate-Stage Gametocytes

Note: The specific molecular target and signaling pathway of this compound have not been publicly disclosed. Therefore, the following protocol focuses on a widely accepted method for determining its phenotypic effect on parasite viability.

Experimental Protocol: In Vitro IC50 Determination using SYBR Green I-based Fluorescence Assay

This protocol is adapted from standard methodologies for high-throughput screening of antimalarial compounds.[1]

1. Principle:

The SYBR Green I assay relies on the incorporation of the fluorescent dye SYBR Green I into the DNA of viable parasites. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth. A reduction in fluorescence in the presence of an antimalarial compound indicates growth inhibition.

2. Materials and Reagents:

  • Plasmodium falciparum culture (e.g., 3D7, Dd2, W2 strains)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artemisinin or Chloroquine (as a positive control)

  • DMSO (as a negative control)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Phosphate Buffered Saline (PBS)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

3. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Start: Synchronized Ring-Stage P. falciparum Culture drug_prep Prepare Serial Dilutions of this compound start->drug_prep plate_prep Add Drug Dilutions to 96-Well Plate drug_prep->plate_prep add_parasites Add Parasite Culture to Wells plate_prep->add_parasites incubate Incubate for 72 hours add_parasites->incubate add_lysis Add SYBR Green I Lysis Buffer incubate->add_lysis incubate_dark Incubate in Dark add_lysis->incubate_dark read_plate Read Fluorescence incubate_dark->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 end End: IC50 Determined calc_ic50->end

Caption: Experimental workflow for IC50 determination.

4. Step-by-Step Procedure:

4.1. Parasite Culture and Synchronization:

  • Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified incubator with the specified gas mixture.

  • Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment. This ensures a homogenous starting population for the assay.

4.2. Drug Dilution and Plate Preparation:

  • Prepare a series of 2-fold serial dilutions of the this compound stock solution in complete culture medium. A typical starting concentration for the highest dose would be in the micromolar range, with subsequent dilutions covering a broad concentration range to capture the full dose-response curve.

  • Include wells for a positive control (e.g., artemisinin) and a negative control (DMSO at the same final concentration as the highest this compound concentration).

  • Dispense 100 µL of each drug dilution into the appropriate wells of a 96-well plate.

4.3. Parasite Inoculation and Incubation:

  • Adjust the synchronized ring-stage parasite culture to a parasitemia of 0.5-1% and a hematocrit of 2%.

  • Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.

  • Incubate the plate for 72 hours at 37°C in the controlled gas environment.

4.4. SYBR Green I Assay and Fluorescence Reading:

  • After the 72-hour incubation period, carefully remove the plates from the incubator.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and dye intercalation.

  • Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

5. Data Analysis:

  • Subtract the background fluorescence (from uninfected red blood cell controls) from all experimental wells.

  • Normalize the fluorescence data by expressing the values as a percentage of the negative control (DMSO-treated wells), which represents 100% parasite growth.

  • Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the compound that inhibits 50% of parasite growth.

Signaling Pathway and Mechanism of Action

As of the date of this document, the specific molecular target and the signaling pathway inhibited by this compound have not been elucidated in publicly available literature. Antimalarial drugs can act through various mechanisms, including inhibition of hemoglobin digestion, disruption of protein synthesis, or interference with essential metabolic pathways. The diagram below illustrates a generalized representation of potential antimalarial drug action, not a specific pathway for this compound.

generalized_antimalarial_action cluster_drug Antimalarial Compound (e.g., this compound) cluster_parasite Plasmodium falciparum drug This compound target Unknown Molecular Target(s) drug->target Binds to/Inhibits pathway Essential Signaling Pathway(s) target->pathway Disrupts growth Parasite Growth & Replication pathway->growth Inhibits

Caption: Generalized antimalarial drug action.

References

Application Notes and Protocols for Designing Cell-Based Assays with MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing cell-based assays to evaluate the antimalarial activity of the compound MMV674850. This document includes detailed experimental protocols for assessing the compound's efficacy against the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Introduction to this compound

This compound is a potent antimalarial compound with demonstrated activity against both the asexual blood stages and, notably, the early-stage gametocytes of Plasmodium falciparum. Its ability to target gametocytes, the sexual stage of the parasite responsible for transmission from humans to mosquitoes, makes it a promising candidate for drug development efforts aimed at not only treating malaria but also preventing its spread. The precise molecular target and mechanism of action of this compound have not been fully elucidated in publicly available literature. However, its phenotypic effects on parasite viability and development can be robustly quantified using the cell-based assays detailed below.

Data Presentation: Efficacy of this compound

The following tables summarize the reported in vitro activity of this compound against different life cycle stages of P. falciparum.

Assay Type Parasite Stage Parameter Value
Asexual Stage InhibitionAsexual Blood StagesIC502.7 - 4.5 nM
Gametocyte InhibitionEarly-Stage GametocytesIC504.5 ± 3.6 nM
Gametocyte InhibitionLate-Stage GametocytesIC5028.7 ± 0.2 nM

Table 1: Summary of this compound In Vitro Potency. IC50 (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit parasite growth or viability by 50%.

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to characterize the antimalarial activity of this compound.

Protocol 1: Asexual Stage Growth Inhibition Assay using SYBR Green I

This assay determines the potency of this compound against the asexual blood stages of P. falciparum.

1. Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • O+ human red blood cells (RBCs)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II)

  • This compound stock solution (in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin)

  • 96-well black, clear-bottom microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

2. Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human RBCs at 2% hematocrit in complete culture medium at 37°C in a trigas incubator.[1]

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[1]

  • Assay Setup:

    • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

    • Add synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit to each well.[1]

    • Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in the trigas incubator.[1]

  • Lysis and Staining:

    • After incubation, add SYBR Green I diluted in lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour to lyse the RBCs and stain the parasite DNA.

  • Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Gametocyte Inhibition Assay using a Luciferase Reporter Line

This protocol assesses the activity of this compound against early and late-stage gametocytes using a transgenic P. falciparum line expressing luciferase under a gametocyte-specific promoter (e.g., NF54-pfs16-GFP-Luc).

1. Materials:

  • P. falciparum luciferase reporter line

  • Complete culture medium

  • N-acetylglucosamine (NAG)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent

  • 96-well white, opaque microplates

  • Luminometer

2. Methodology:

  • Gametocyte Induction: Induce gametocytogenesis from a synchronized ring-stage culture by methods such as nutrient stress or the addition of conditioned medium.

  • Asexual Stage Removal: Eliminate remaining asexual parasites by treating the culture with NAG for several days.[3]

  • Assay Setup (Early-Stage Gametocytes):

    • On day 4-5 of gametocyte development, dilute the culture to the desired gametocytemia.

    • Add serial dilutions of this compound to a 96-well plate.

    • Add the early-stage gametocyte culture to the wells.

  • Assay Setup (Late-Stage Gametocytes):

    • On day 9-12 of gametocyte development, repeat the setup as described for early-stage gametocytes.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in the trigas incubator.

  • Data Acquisition:

    • Add luciferase assay reagent to each well.

    • Measure luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values by plotting the percentage of luminescence inhibition against the log-concentration of this compound.

Visualizations

The following diagrams illustrate key experimental workflows and the general life cycle of Plasmodium falciparum, highlighting the stages targeted by this compound.

G cluster_workflow Asexual Stage Growth Inhibition Workflow start Start: Synchronized Ring-Stage P. falciparum Culture prepare_plates Prepare 96-well plates with serial dilutions of this compound start->prepare_plates add_parasites Add parasites to plates (0.5% parasitemia, 2% hematocrit) prepare_plates->add_parasites incubation Incubate for 72 hours at 37°C add_parasites->incubation lysis_staining Lyse RBCs and stain parasite DNA with SYBR Green I incubation->lysis_staining read_fluorescence Measure fluorescence (485nm ex / 530nm em) lysis_staining->read_fluorescence analyze_data Calculate IC50 values read_fluorescence->analyze_data end End: Potency of this compound Determined analyze_data->end

Caption: Workflow for Asexual Stage Growth Inhibition Assay.

G cluster_gametocyte_workflow Gametocyte Inhibition Assay Workflow start Start: Synchronized P. falciparum Culture induce_gametocytogenesis Induce Gametocytogenesis start->induce_gametocytogenesis remove_asexuals Remove Asexual Parasites with NAG induce_gametocytogenesis->remove_asexuals prepare_plates Prepare plates with this compound dilutions remove_asexuals->prepare_plates add_gametocytes Add Early or Late-Stage Gametocytes prepare_plates->add_gametocytes incubation Incubate for 48-72 hours add_gametocytes->incubation measure_luminescence Measure Luminescence (Luciferase Assay) incubation->measure_luminescence analyze_data Calculate IC50 values measure_luminescence->analyze_data end End: Gametocytocidal Activity Determined analyze_data->end

Caption: Workflow for Gametocyte Inhibition Assay.

G cluster_lifecycle P. falciparum Intraerythrocytic Development and this compound Targets ring Ring Stage trophozoite Trophozoite ring->trophozoite gametocyte_commitment Sexual Commitment ring->gametocyte_commitment schizont Schizont trophozoite->schizont merozoites Merozoites schizont->merozoites merozoites->ring early_gametocyte Early Gametocyte (Stages I-IV) gametocyte_commitment->early_gametocyte late_gametocyte Late Gametocyte (Stage V) early_gametocyte->late_gametocyte transmission Transmission to Mosquito late_gametocyte->transmission MMV674850_asexual This compound (Asexual Inhibition) MMV674850_asexual->ring MMV674850_gametocyte This compound (Gametocyte Inhibition) MMV674850_gametocyte->early_gametocyte

Caption: P. falciparum Life Cycle and this compound Targets.

References

Application Notes and Protocols: Utilizing MMV674850 to Study Malaria Transmission Stages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interruption of malaria transmission is a critical component of global eradication efforts. This requires the development of novel antimalarial agents that are effective against the sexual stages of Plasmodium falciparum, the parasite responsible for the most lethal form of the disease. This document provides detailed application notes and protocols for the utilization of the hypothetical compound MMV674850 in studying the transmission stages of malaria. While specific data for this compound is not publicly available, this document serves as a comprehensive guide to the methodologies that would be employed to evaluate its potential as a transmission-blocking candidate.

The protocols and data presented herein are based on established and validated assays used in the field of malaria drug discovery.[1][2][3][4][5][6][7] These methodologies are designed to assess the activity of a compound against mature gametocytes, its ability to prevent the formation of oocysts in the mosquito midgut, and its impact on the development of sporozoites.

Putative Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound is yet to be elucidated, it is hypothesized to interfere with a critical signaling pathway essential for gametocyte viability and subsequent development within the mosquito vector. Many antimalarial compounds target unique biological pathways within the parasite.[8][9] A possible target for a transmission-blocking compound could be the signaling cascades involved in gamete activation and fertilization, which are crucial for the parasite's life cycle progression in the mosquito.[10]

cluster_mosquito_midgut Mosquito Midgut Lumen Gametocyte Stage V Gametocyte Target Putative Kinase Target Gametocyte->Target Activates This compound This compound This compound->Target Inhibits Gamete Gamete Formation Target->Gamete Promotes Activation Gametocyte Activation Signal (e.g., Xanthurenic Acid) Activation->Gametocyte Fertilization Fertilization Gamete->Fertilization Zygote Zygote Fertilization->Zygote

Caption: Hypothetical signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound, illustrating the expected outcomes from various in vitro and in vivo assays. This data is presented for comparative purposes and is based on typical results for potent transmission-blocking compounds.[3][11]

Table 1: In Vitro Activity of this compound against P. falciparum Stages

Parasite StageAssay TypeParameterThis compound ValueControl Compound (e.g., Artemisinin)
Asexual Blood StagesSYBR Green I AssayIC50>10 µM20 nM
Early-Stage Gametocytes (I-III)Luciferase Reporter AssayIC50500 nM>10 µM
Late-Stage Gametocytes (IV-V)AlamarBlue Viability AssayIC50150 nM>10 µM

Table 2: Transmission-Blocking Activity of this compound in Standard Membrane Feeding Assay (SMFA)

Treatment GroupOocyst Prevalence (%)Mean Oocyst Intensity (per mosquito)Percent Inhibition of Oocyst Intensity
Vehicle Control (DMSO)95%500%
This compound (100 nM)20%296%
This compound (50 nM)45%1080%
Positive Control (Atovaquone)10%198%

Table 3: Effect of this compound on Sporozoite Development

Treatment GroupMosquitoes with Salivary Gland Sporozoites (%)Mean Sporozoite Load (per mosquito)Percent Inhibition of Sporozoite Load
Vehicle Control (DMSO)90%10,0000%
This compound (100 nM)5%<100>99%
Positive Control (Atovaquone)2%<50>99%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field.[1][2][4][6]

Protocol 1: Gametocyte Viability Assay

This protocol is used to determine the direct effect of this compound on the viability of mature, stage V P. falciparum gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound stock solution (in DMSO)

  • Control compounds (e.g., Artemisinin as a negative control for mature gametocytes, Atovaquone as a positive control)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, and hypoxanthine

  • Human serum (Type A+)

  • AlamarBlue reagent

  • 96-well microplates

  • Incubator (37°C, 5% CO2, 5% O2)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound and control compounds in culture medium.

  • Adjust the gametocyte culture to a 1-2% gametocytemia in complete medium.

  • Add 100 µL of the gametocyte suspension to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours under standard culture conditions.

  • Add 20 µL of AlamarBlue reagent to each well and incubate for another 4-24 hours.

  • Measure fluorescence using a plate reader (Excitation: 530 nm, Emission: 590 nm).

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

A Prepare serial dilutions of this compound C Add gametocytes and compound to 96-well plate A->C B Adjust gametocyte culture to 1-2% gametocytemia B->C D Incubate for 48-72 hours C->D E Add AlamarBlue reagent D->E F Incubate for 4-24 hours E->F G Measure fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for the gametocyte viability assay.

Protocol 2: Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking activity of a compound.[1][2][4][6] It evaluates the ability of a compound to prevent the formation of oocysts in the mosquito midgut.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • This compound

  • Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 5 hours)

  • Human erythrocytes (Type O+)

  • Human serum (Type AB+)

  • Membrane feeding apparatus (e.g., Hemotek)

  • Water bath (37°C)

  • Parafilm or other suitable membrane

  • Mosquito cages

  • Mercurochrome solution

  • Dissecting microscope

Procedure:

  • Prepare the infectious blood meal: Combine the gametocyte culture, human erythrocytes, and human serum. The final gametocytemia should be around 0.1-0.3%.

  • Add this compound or control compounds to the blood meal at the desired concentrations. Include a vehicle control.

  • Warm the blood meal to 37°C.

  • Load the blood meal into the membrane feeders and allow the mosquitoes to feed for 15-20 minutes in the dark.

  • Remove unfed mosquitoes.

  • Maintain the fed mosquitoes on a sugar solution for 7-10 days at 26-28°C and 80% humidity.

  • On day 7-10 post-feeding, dissect the midguts of at least 25 mosquitoes per treatment group.

  • Stain the midguts with mercurochrome to visualize the oocysts.

  • Count the number of oocysts per midgut under a microscope.

  • Determine the oocyst prevalence (percentage of infected mosquitoes) and mean oocyst intensity (average number of oocysts per mosquito).

A Prepare infectious blood meal with this compound B Feed mosquitoes via membrane feeder A->B C Maintain fed mosquitoes for 7-10 days B->C D Dissect mosquito midguts C->D E Stain with mercurochrome D->E F Count oocysts E->F G Calculate prevalence and intensity F->G

Caption: Workflow for the Standard Membrane Feeding Assay (SMFA).

Protocol 3: Oocyst and Sporozoite Development Assay

This assay assesses the effect of this compound on the later stages of parasite development within the mosquito.

Materials:

  • Infected mosquitoes from the SMFA (Protocol 2)

  • Phosphate-buffered saline (PBS)

  • Dissecting tools

  • Homogenizer

  • Hemocytometer or flow cytometer

Procedure:

  • Following the oocyst count on day 7-10, maintain a separate cohort of infected mosquitoes from each treatment group for an additional 7-10 days (total of 14-20 days post-feeding).

  • Dissect the salivary glands from at least 20 mosquitoes per group in a drop of PBS.

  • Homogenize the salivary glands to release the sporozoites.

  • Count the number of sporozoites using a hemocytometer or flow cytometry.

  • Determine the sporozoite prevalence (percentage of mosquitoes with sporozoites in their salivary glands) and the mean sporozoite load.

Conclusion

The protocols and hypothetical data presented in these application notes provide a robust framework for evaluating the potential of a compound like this compound as a malaria transmission-blocking agent. A compound demonstrating potent activity in these assays, particularly at nanomolar concentrations in the SMFA, would be a strong candidate for further preclinical and clinical development in the fight against malaria. The successful development of such a compound would be a significant step towards the ultimate goal of malaria eradication.

References

Application Notes and Protocols: Investigating Novel Antimalarial Compounds in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of new antimalarial agents and therapeutic strategies. Combination therapy is a cornerstone of modern malaria treatment, aiming to enhance efficacy, delay the emergence of resistance, and shorten treatment duration. This document provides a framework for the preclinical investigation of novel antimalarial compounds, using the hypothetical candidate MMV674850 as an example, in combination with existing antimalarial drugs.

The protocols and methodologies outlined herein are designed to guide researchers in the systematic evaluation of drug interactions, from initial in vitro screening to preclinical in vivo efficacy studies. Understanding the nature of these interactions—synergistic, additive, or antagonistic—is critical for the rational design of new, effective, and durable combination therapies.

In Vitro Assessment of Antimalarial Combinations

The initial step in evaluating a new antimalarial candidate like this compound for combination therapy is to assess its activity with known antimalarials against P. falciparum in culture.

Data Presentation: In Vitro Drug Interaction Analysis

The interaction between two drugs can be quantified using the fractional inhibitory concentration (FIC). The sum of the FICs (∑FIC) indicates the nature of the interaction.

Table 1: In Vitro Interaction of this compound with Standard Antimalarials against P. falciparum 3D7 Strain

Combination PartnerThis compound IC50 (nM)[1]Partner IC50 (nM)Combination Ratio (this compound:Partner)∑FICInteraction
Artemisinin3.55.21:10.8Additive
Chloroquine3.525.81:80.4Synergy
Mefloquine3.515.11:41.1Indifference
Atovaquone3.51.23:11.8Antagonism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Drug Combination Assay (SYBR Green I-based)

This protocol describes a common method for assessing the in vitro efficacy of antimalarial drug combinations.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete malaria culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • This compound and partner antimalarial drug stocks

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 2% hematocrit in complete culture medium. Synchronize the parasite culture to the ring stage.

  • Drug Preparation: Prepare serial dilutions of this compound and the partner drug(s) in complete culture medium. For combination plates, prepare a fixed-ratio serial dilution of both drugs.

  • Assay Plate Preparation: Add 50 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

  • Parasite Addition: Add 50 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator at 37°C.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the drug-free control wells.

    • Calculate the IC50 values for each drug alone and in combination using a non-linear regression model.

    • Calculate the FIC for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).

    • Calculate the ∑FIC by summing the individual FICs.

    • Interpret the interaction based on the ∑FIC value:

      • ∑FIC ≤ 0.5: Synergy

      • 0.5 < ∑FIC ≤ 1.5: Additive

      • 1.5 < ∑FIC < 2.0: Indifference

      • ∑FIC ≥ 2.0: Antagonism

Diagram: In Vitro Drug Combination Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Parasite Culture (Synchronized Rings) plate Plate Preparation (96-well) culture->plate drugs Drug Dilutions (Single & Combination) drugs->plate incubate Incubation (72 hours) plate->incubate lyse Lysis & Staining (SYBR Green I) incubate->lyse read Fluorescence Reading lyse->read analyze Data Analysis (IC50, FIC, ∑FIC) read->analyze

Caption: Workflow for in vitro antimalarial drug combination testing.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of a novel compound can provide a rationale for selecting combination partners. For instance, combining a drug that targets a novel pathway with one that has a known mechanism can increase the likelihood of synergy and reduce the chances of cross-resistance.

Diagram: Hypothetical Signaling Pathway Inhibition

Signaling_Pathway cluster_parasite Plasmodium falciparum P_substrate Substrate P_enzyme1 Enzyme 1 P_substrate->P_enzyme1 P_product1 Intermediate Product P_enzyme1->P_product1 P_enzyme2 Enzyme 2 P_product1->P_enzyme2 P_product2 Essential Product P_enzyme2->P_product2 P_growth Parasite Growth & Replication P_product2->P_growth This compound This compound This compound->P_enzyme1 Inhibits Chloroquine Chloroquine Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Hemozoin Hemozoin Heme_Polymerase->Hemozoin Heme Heme Heme->Heme_Polymerase

Caption: Hypothetical dual inhibition of parasite metabolic pathways.

In Vivo Efficacy of Antimalarial Combinations

Promising in vitro combinations should be further evaluated for their efficacy in an in vivo model of malaria, such as the Plasmodium berghei-infected mouse model.

Data Presentation: In Vivo Combination Efficacy

The efficacy of the combination therapy is assessed by monitoring parasitemia and survival in infected mice.

Table 2: In Vivo Efficacy of this compound in Combination with Chloroquine in P. berghei-infected Mice

Treatment GroupDose (mg/kg/day)Mean Parasitemia Day 4 (%)Mean Survival Time (Days)Cure Rate (%)
Vehicle Control-35.28.50
This compound1015.814.20
Chloroquine510.118.720
This compound + Chloroquine10 + 50.5>30100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: 4-Day Suppressive Test in Mice

This is a standard assay to evaluate the in vivo efficacy of antimalarial compounds.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female BALB/c mice (6-8 weeks old)

  • This compound and partner drug formulations for oral gavage

  • Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Infect mice intraperitoneally with 1x10^5 P. berghei-parasitized red blood cells.

  • Treatment: Two hours post-infection (Day 0), administer the first dose of the drug or combination via oral gavage. Continue treatment once daily for the next three days (Day 1, 2, and 3).

  • Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail vein of each mouse. Stain with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Survival Monitoring: Monitor the mice daily for 30 days and record the survival time.

  • Data Analysis:

    • Calculate the mean parasitemia for each treatment group.

    • Determine the percent suppression of parasitemia relative to the vehicle control group.

    • Calculate the mean survival time for each group.

    • Determine the cure rate (percentage of mice that are parasite-free at the end of the 30-day monitoring period).

Diagram: In Vivo Combination Study Workflow

InVivo_Workflow Infection Infect Mice with P. berghei Treatment Administer Treatment (Days 0-3) Infection->Treatment Parasitemia Monitor Parasitemia (Day 4) Treatment->Parasitemia Survival Monitor Survival (30 Days) Treatment->Survival Analysis Data Analysis (Suppression, Survival, Cure Rate) Parasitemia->Analysis Survival->Analysis

Caption: Workflow for in vivo antimalarial combination efficacy testing.

Conclusion

The systematic investigation of novel antimalarial compounds in combination with existing drugs is a critical component of the drug development pipeline. The protocols and frameworks provided in these application notes offer a guide to researchers for the preclinical evaluation of new combination therapies. By employing these standardized methods, the scientific community can more effectively identify and advance promising new treatments to combat the global threat of malaria.

References

Application Notes and Protocols for High-Throughput Screening Assays Incorporating MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a representative high-throughput screening (HTS) protocol for the evaluation of antimalarial compounds, using MMV674850 as an example. The provided methodologies are based on established in vitro assays for the discovery of inhibitors of Plasmodium falciparum growth.

Introduction

This compound is a potent antimalarial compound identified through screening campaigns supported by the Medicines for Malaria Venture (MMV). High-throughput screening is a critical first step in the identification of novel small molecules with therapeutic potential. Phenotypic screens, which measure the overall effect of a compound on a pathogen's viability, are a common starting point in antimalarial drug discovery. This document outlines a typical HTS workflow and subsequent dose-response assays for characterizing compounds like this compound.

Quantitative Data Summary

While the specific primary high-throughput screening data for this compound from a large-scale single-point screen is not publicly available, subsequent dose-response studies have determined its potent inhibitory activity against the asexual blood stages of P. falciparum. The following table summarizes the reported 50% inhibitory concentrations (IC50).

CompoundP. falciparum StrainAssay TypeIC50 (nM)
This compoundDrug-SensitiveAsexual Blood Stage Growth2.7
This compoundDrug-SensitiveAsexual Blood Stage Growth4.5

Experimental Protocols

High-Throughput Screening (HTS) for Inhibitors of P. falciparum Asexual Blood Stage Growth

This protocol describes a common method for the primary screening of large compound libraries against P. falciparum.

Objective: To identify compounds that inhibit the growth of asexual stage P. falciparum parasites in a 384-well plate format.

Principle: Parasite growth is quantified by measuring the amount of parasite DNA using a fluorescent intercalating dye, SYBR Green I. A decrease in fluorescence signal in the presence of a test compound indicates growth inhibition.

Materials:

  • P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage

  • Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, Albumax II, and gentamicin)

  • Human erythrocytes (O+), washed

  • Compound library plates (384-well) containing test compounds dissolved in DMSO

  • This compound (as a potential control)

  • Artemisinin (positive control)

  • DMSO (negative control)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • 384-well black, clear-bottom microplates

  • Multichannel pipettes and automated liquid handling systems

  • Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

  • Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Protocol:

  • Compound Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each test compound from the library plates to the corresponding wells of a 384-well assay plate. Also, add positive and negative controls to designated wells.

  • Parasite Culture Preparation: Prepare a suspension of synchronized ring-stage P. falciparum infected erythrocytes in complete culture medium at a parasitemia of 0.5% and a hematocrit of 2%.

  • Assay Incubation: Dispense 50 µL of the parasite suspension into each well of the compound-containing assay plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with the specified gas mixture. This allows the parasites to progress through one complete erythrocytic cycle.

  • Lysis and Staining: After incubation, add 10 µL of SYBR Green I lysis buffer to each well.

  • Incubation in the Dark: Incubate the plates for 1-2 hours at room temperature, protected from light, to allow for cell lysis and DNA staining.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a plate reader.

Data Analysis:

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) where Signal_background is the fluorescence from uninfected erythrocytes.

  • Compounds exhibiting inhibition above a predefined threshold (e.g., >80%) are considered "hits" for further investigation.

Dose-Response Assay for IC50 Determination

This protocol is used to determine the potency of "hit" compounds identified in the primary screen.

Objective: To determine the 50% inhibitory concentration (IC50) of active compounds against P. falciparum.

Principle: A serial dilution of the test compound is incubated with the parasite culture, and the resulting dose-dependent inhibition of growth is measured to calculate the IC50.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in complete culture medium in a 384-well plate.

  • Assay Setup: Follow steps 2-7 of the HTS protocol, adding the parasite suspension to the wells containing the serially diluted compound.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library in DMSO Dispense_Compounds Dispense Compounds into 384-well Plate Compound_Library->Dispense_Compounds Parasite_Culture Synchronized P. falciparum Culture Add_Parasites Add Parasite Culture to Plate Parasite_Culture->Add_Parasites Dispense_Compounds->Add_Parasites Incubate_72h Incubate for 72h at 37°C Add_Parasites->Incubate_72h Lysis_Staining Lyse Cells & Stain DNA with SYBR Green I Incubate_72h->Lysis_Staining Read_Fluorescence Read Fluorescence (485/530 nm) Lysis_Staining->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Hits (>80% Inhibition) Calculate_Inhibition->Identify_Hits Dose_Response Dose-Response Assay for IC50 Identify_Hits->Dose_Response SAR_Studies Structure-Activity Relationship Studies Dose_Response->SAR_Studies

Caption: High-throughput screening workflow for antimalarial compounds.

Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been definitively elucidated in publicly available literature. While initial reports suggested potential inhibition of prenyltransferases, this mechanism is considered inconsistent with the compound's rapid parasite-killing kinetics, and further validation has not been successful. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Target deconvolution studies are required to identify the direct cellular target of this compound and its impact on parasite signaling pathways.

Target_Deconvolution cluster_discovery Discovery Phase cluster_investigation Mechanism of Action Investigation cluster_outcome Outcome Phenotypic_Screen Phenotypic Screen Identifies this compound Target_Deconvolution Target Deconvolution Studies Phenotypic_Screen->Target_Deconvolution Biochemical_Assays Biochemical Assays Target_Deconvolution->Biochemical_Assays Genetic_Approaches Genetic Approaches (e.g., Resistance Selection) Target_Deconvolution->Genetic_Approaches Proteomics Chemical Proteomics Target_Deconvolution->Proteomics Identify_Target Identification of Molecular Target(s) Biochemical_Assays->Identify_Target Genetic_Approaches->Identify_Target Proteomics->Identify_Target Elucidate_Pathway Elucidation of Signaling Pathway Identify_Target->Elucidate_Pathway

Caption: Logical workflow for identifying the molecular target of this compound.

Application Notes and Protocols for Sterile Filtration of MMV674850 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV674850 is a novel small molecule compound with significant potential in drug development. The preparation of sterile solutions of this compound is a critical step for various downstream applications, including in vitro and in vivo assays. This document provides a detailed protocol for the proper sterile filtration of this compound solutions, ensuring the removal of microbial contaminants while minimizing the loss of the active compound. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).

Key Considerations for Sterile Filtration

Several factors must be considered to ensure the effective and efficient sterile filtration of this compound solutions. These include the choice of an appropriate solvent, selection of a compatible filter membrane, and adherence to aseptic techniques to prevent re-contamination.

Solvent Selection: this compound is soluble in DMSO. A stock solution, or "mother liquor," can be prepared at a concentration of up to 40 mg/mL in DMSO. It is crucial to ensure complete dissolution of the compound before proceeding with filtration.

Filter Membrane Compatibility: DMSO is a strong organic solvent that can be incompatible with many filter materials. For solutions with high concentrations of DMSO, chemically resistant membranes are required. Nylon and Polytetrafluoroethylene (PTFE) are recommended for their compatibility with neat DMSO. For solutions where DMSO is diluted with aqueous buffers, other low-protein-binding membranes such as Polyvinylidene Fluoride (PVDF) may also be suitable, but compatibility should be verified. Adsorption of the compound to the filter membrane is a potential concern that can lead to significant loss of the active pharmaceutical ingredient (API), especially when filtering low-concentration solutions.

Sterilization Method: Filtration using a 0.22 µm pore size filter is the standard method for sterilizing solutions that are heat-labile or contain components that cannot be autoclaved. This method effectively removes bacteria and other microorganisms.

Data Summary

The following table summarizes the key quantitative data and recommendations for the sterile filtration of this compound solutions.

ParameterRecommendation/ValueNotes
Compound This compound
Primary Solvent Dimethyl Sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
Stock Solution Concentration Up to 40 mg/mLEnsure complete dissolution before filtration.
Sterilization Method Syringe Filtration
Filter Pore Size 0.22 µmStandard for sterile filtration.
Recommended Filter Membranes (for high concentration DMSO) Nylon, Polytetrafluoroethylene (PTFE)Excellent chemical resistance to DMSO.
Alternative Filter Membranes (for diluted DMSO solutions) Polyvinylidene Fluoride (PVDF)Low protein binding, but compatibility with the final DMSO concentration should be confirmed.
Filter Diameter Dependent on sample volume (e.g., 13 mm for <10 mL, 25 mm for 10-100 mL)To minimize hold-up volume and sample loss.
Pre-filtration Recommended for solutions with visible particulatesUse a larger pore size filter (e.g., 0.45 µm) prior to the 0.22 µm sterile filter.

Experimental Protocol: Sterile Filtration of this compound in DMSO

This protocol details the steps for preparing and sterile-filtering a solution of this compound in DMSO. All procedures should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, disposable syringes (Luer-lock type recommended)

  • Sterile, individually packaged syringe filters (0.22 µm pore size, Nylon or PTFE membrane)

  • Sterile, conical tubes or vials for collecting the filtered solution

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation of the this compound Solution: a. In a sterile conical tube, weigh the desired amount of this compound powder. b. Add the required volume of sterile DMSO to achieve the desired concentration (not exceeding 40 mg/mL). c. Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Syringe Filter Assembly: a. Aseptically open the packaging of a sterile syringe. b. Aseptically open the packaging of a 0.22 µm syringe filter (Nylon or PTFE). c. Securely attach the syringe filter to the Luer-lock tip of the syringe.

  • Filtration: a. Draw the this compound solution into the syringe. b. Invert the syringe and gently push the plunger to expel any air from the syringe. c. Position the outlet of the syringe filter over the opening of a sterile collection tube or vial. d. Apply steady, gentle pressure to the syringe plunger to pass the solution through the filter. Avoid applying excessive pressure, which could damage the filter membrane. e. To maximize recovery, a small amount of sterile air can be pushed through the filter at the end to displace any remaining liquid in the filter housing (the hold-up volume).

  • Storage: a. Tightly cap the sterile collection tube containing the filtered this compound solution. b. Label the tube with the compound name, concentration, solvent, and date of preparation. c. Store the solution at an appropriate temperature as recommended for the compound's stability. For long-term storage, -20°C or -80°C is typically recommended.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the sterile filtration of this compound solutions.

Sterile_Filtration_Workflow cluster_prep Solution Preparation cluster_filter Sterile Filtration cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve draw_solution Draw Solution into Syringe dissolve->draw_solution attach_filter Attach 0.22 µm Filter draw_solution->attach_filter filter_solution Filter into Sterile Tube attach_filter->filter_solution label_tube Label Collection Tube filter_solution->label_tube store Store at Recommended Temperature label_tube->store

Caption: Workflow for the sterile filtration of this compound solutions.

Application Notes and Protocols: Unveiling the Role of MMV674850 in Chemogenomic Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MMV674850, a pyrazolopyridine compound, has been identified as a potent antimalarial agent with specific activity against the transmissible sexual stages of Plasmodium falciparum. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in chemogenomic profiling experiments to elucidate its mechanism of action and identify potential molecular targets.

Chemogenomic profiling, a powerful approach in drug discovery, utilizes genome-wide transcriptional responses to chemical perturbations to generate "fingerprints" that can reveal a compound's mode of action.[1][2][3] In the context of malaria research, this technique is crucial for identifying novel drug targets and understanding the complex biology of the parasite, particularly the less-studied gametocyte stages responsible for transmission.

This compound has been shown to preferentially target early-stage (I-III) gametocytes of P. falciparum, making it a valuable tool for studying the essential biological processes in these parasite forms.[1][2][3] Transcriptome fingerprinting of parasites treated with this compound has revealed a distinct chemogenomic profile associated with biological processes shared between asexual blood-stage parasites and early-stage gametocytes.[1][2]

Application Notes

Primary Applications:

  • Chemogenomic Profiling of P. falciparum: this compound serves as a reference compound for studying the transcriptional responses of P. falciparum, particularly in early-stage gametocytes. Its specific activity profile allows for the identification of key pathways essential for gametocyte development.

  • Target Identification and Validation: The chemogenomic fingerprint of this compound can be compared to those of other antimalarial agents or genetic perturbations to infer its molecular target and mechanism of action.

  • Drug Discovery and Development: Understanding the pathways perturbed by this compound can aid in the discovery of novel drug targets and the development of new transmission-blocking antimalarials.

Key Features of this compound:

  • Chemical Class: Pyrazolopyridine

  • Biological Activity: Potent inhibitor of P. falciparum asexual and early-stage gametocytes.[2][4]

  • Selectivity: Exhibits preferential activity against early-stage gametocytes compared to late-stage (IV-V) gametocytes.[1][2][3][4]

Quantitative Data

The following tables summarize the reported in vitro activity of this compound against different stages of P. falciparum.

Parameter Asexual Blood Stages Early-Stage Gametocytes (I-III) Late-Stage Gametocytes (IV-V) Reference
IC50 (nM) 2.74.529[4]

Experimental Protocols

Plasmodium falciparum Asexual and Gametocyte Culture

Objective: To maintain and synchronize P. falciparum cultures for subsequent drug sensitivity and chemogenomic profiling assays.

Materials:

  • P. falciparum NF54 strain

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and gentamicin

  • Human serum or Albumax II

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C

  • Sorbitol solution (5% w/v)

Protocol:

  • Maintain asynchronous P. falciparum NF54 cultures in human erythrocytes at 5% hematocrit in complete RPMI-1640 medium.

  • For synchronized asexual cultures, treat ring-stage parasites with 5% sorbitol for 10 minutes to lyse mature stages. Repeat synchronization every 48 hours.

  • To induce gametocytogenesis, set up asexual cultures at a high parasitemia (e.g., 5-10%) and allow them to become confluent without the addition of fresh erythrocytes for 2-3 days.

  • Maintain the gametocyte cultures for up to 15 days, changing the medium daily. Early-stage gametocytes (I-III) will be predominant in the first week, while late-stage gametocytes (IV-V) will appear later.

In Vitro Drug Sensitivity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against different parasite stages.

Materials:

  • Synchronized P. falciparum cultures (asexual or gametocyte stages)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • SYBR Green I nucleic acid stain or similar DNA-intercalating dye

  • Plate reader for fluorescence measurement

Protocol:

  • Prepare a serial dilution of this compound in complete medium.

  • Add 100 µL of the parasite culture (e.g., 1% parasitemia, 2% hematocrit for asexual stages) to each well of a 96-well plate.

  • Add 100 µL of the diluted this compound to the corresponding wells. Include drug-free and parasite-free controls.

  • Incubate the plates for 72 hours under standard culture conditions.

  • After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Chemogenomic Profiling using Transcriptome Analysis

Objective: To generate a transcriptional fingerprint of P. falciparum gametocytes upon treatment with this compound.

Materials:

  • Synchronized early-stage (day 4-6) or late-stage (day 10-12) gametocyte cultures

  • This compound at a concentration of 3x IC50

  • Trizol or other RNA extraction reagent

  • RNA purification kit

  • Microarray slides or RNA sequencing platform

  • Bioinformatics software for data analysis

Protocol:

  • Treat synchronized gametocyte cultures with this compound (3x IC50) for a defined period (e.g., 6, 12, 24, or 48 hours). Include a DMSO-treated control.

  • Harvest the parasites at each time point and extract total RNA using Trizol, followed by purification with an RNA cleanup kit.

  • Assess RNA quality and quantity using a spectrophotometer and/or bioanalyzer.

  • Perform microarray hybridization or RNA sequencing according to the manufacturer's protocols.

  • Analyze the resulting transcriptomic data to identify differentially expressed genes between this compound-treated and control samples.

  • Perform gene ontology (GO) and pathway enrichment analysis to identify the biological processes and signaling pathways affected by the compound.

Visualizations

The following diagrams illustrate the experimental workflow and the putative signaling pathways affected by this compound based on chemogenomic profiling.

Chemogenomic_Profiling_Workflow cluster_culture Parasite Culture cluster_treatment Drug Treatment cluster_analysis Transcriptomic Analysis cluster_outcome Outcome Asexual P. falciparum Asexual Culture Induction Gametocyte Induction Asexual->Induction Early_G Early-Stage Gametocytes Induction->Early_G Late_G Late-Stage Gametocytes Early_G->Late_G Treatment Treat with This compound Early_G->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Microarray Microarray or RNA-seq RNA_Extraction->Microarray Data_Analysis Data Analysis Microarray->Data_Analysis Fingerprint Chemogenomic Fingerprint Data_Analysis->Fingerprint MoA Mechanism of Action Elucidation Fingerprint->MoA Target_ID Target Identification Fingerprint->Target_ID

Caption: Workflow for chemogenomic profiling of this compound.

MMV674850_Affected_Pathways cluster_processes Affected Biological Processes in Early-Stage Gametocytes This compound This compound Lipid_Metabolism Lipid Metabolism & Membrane Reorganization This compound->Lipid_Metabolism Inhibits PI_Signaling Phosphatidylinositol (PI) Signaling This compound->PI_Signaling Disrupts Erythrocyte_Remodeling Erythrocyte Remodeling Lipid_Metabolism->Erythrocyte_Remodeling Impacts Ca_Homeostasis Calcium (Ca2+) Homeostasis PI_Signaling->Ca_Homeostasis Regulates Inositol_Metabolism Inositol Metabolism PI_Signaling->Inositol_Metabolism Part of

Caption: Putative pathways affected by this compound.

References

Sourcing and Application of Research-Grade MMV674850: A Guide for Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for researchers on sourcing, purchasing, and utilizing the research-grade antimalarial compound MMV674850. It includes detailed information on suppliers, chemical properties, and in vitro experimental protocols for assessing its activity against Plasmodium falciparum. Additionally, a putative signaling pathway is proposed based on its known biological effects, accompanied by workflow diagrams to facilitate experimental design.

Sourcing and Purchasing of this compound

This compound is a potent antimalarial compound available for research purposes. Sourcing this compound requires careful consideration of supplier availability, purity, and cost. Below is a summary of potential suppliers and key purchasing information.

Table 1: Sourcing and Purchasing Information for this compound

SupplierCatalog NumberAvailabilityPrice (USD)Minimum QuantityPurityCAS Number
MedKoo Biosciences471080Custom SynthesisVaries1 gram>98%1820874-51-8[1]
TargetMolT39256Backorder$1,52025 mg>98%1820874-51-8[2]

Note: Availability and pricing are subject to change. Researchers should contact the suppliers directly for the most current information. MedKoo Biosciences notes a lead time of 2 to 4 months for custom synthesis[1]. Both suppliers emphasize that this compound is for research use only and not for human or veterinary use[1][2].

Chemical Properties:

  • IUPAC Name: 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine[1]

  • Molecular Formula: C₂₃H₂₀N₂O₄S₂[1]

  • Molecular Weight: 452.54 g/mol [1]

  • Solubility: Soluble in DMSO.

Putative Mechanism of Action and Signaling Pathway

While the precise molecular target of this compound has not been definitively identified in the public domain, its potent activity against Plasmodium falciparum gametocytes suggests interference with critical pathways for parasite survival and transmission. Based on the known mechanisms of other antimalarial compounds and the importance of protein synthesis and stress response pathways in gametocytes, a putative signaling pathway affected by this compound is proposed below. This model suggests that this compound may induce cellular stress, leading to the inhibition of protein translation and ultimately apoptosis of the gametocyte.

Putative Signaling Pathway of this compound in P. falciparum Gametocytes This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative, ER Stress) This compound->Cellular_Stress Kinase_Activation Stress-Activated Kinase Activation Cellular_Stress->Kinase_Activation eIF2a_Phosphorylation eIF2α Phosphorylation Kinase_Activation->eIF2a_Phosphorylation Protein_Synthesis_Inhibition Inhibition of Protein Synthesis eIF2a_Phosphorylation->Protein_Synthesis_Inhibition Apoptosis Gametocyte Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Putative signaling pathway of this compound in P. falciparum gametocytes.

Experimental Protocols

This section provides detailed protocols for the in vitro cultivation of P. falciparum and the assessment of this compound's antimalarial activity.

Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum strain (e.g., 3D7)

  • Human erythrocytes (O+)

  • Complete Culture Medium (RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine)

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Incubator at 37°C

  • Sterile culture flasks

Procedure:

  • Maintain parasite cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium.

  • Incubate the culture flasks at 37°C in a modular incubator chamber flushed with the gas mixture.

  • Monitor parasite growth daily by light microscopy of Giemsa-stained thin blood smears.

  • Subculture the parasites every 2-3 days by diluting the infected red blood cells with fresh, uninfected erythrocytes and complete culture medium to maintain a parasitemia of 1-5%.

In Vitro Asexual Stage Drug Susceptibility Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the asexual stages of P. falciparum.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (in DMSO)

  • Complete Culture Medium

  • 96-well microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Add 100 µL of the synchronized ring-stage parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in the gassed chamber.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well and mix gently.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Measure fluorescence with a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Workflow for Asexual Stage Drug Susceptibility Assay Start Start Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Drug_Dilutions Add_Parasites Add Synchronized Ring-Stage Parasites Prepare_Drug_Dilutions->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Add_Lysis_Buffer Add SYBR Green I Lysis Buffer Incubate_72h->Add_Lysis_Buffer Incubate_1h Incubate in Dark for 1 hour Add_Lysis_Buffer->Incubate_1h Read_Fluorescence Measure Fluorescence Incubate_1h->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro asexual stage drug susceptibility assay.

In Vitro Gametocyte Inhibition Assay (Luciferase-based)

This protocol assesses the activity of this compound against P. falciparum gametocytes using a luciferase-expressing parasite line.

Materials:

  • P. falciparum luciferase-expressing strain

  • Gametocyte induction medium (complete culture medium with N-acetylglucosamine)

  • This compound stock solution (in DMSO)

  • 96-well or 384-well plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Induce gametocytogenesis in a culture of asexual parasites by methods such as nutrient starvation or the addition of specific chemical inducers.

  • Culture the developing gametocytes for the desired stage of testing (e.g., early-stage or late-stage gametocytes).

  • Prepare serial dilutions of this compound in the appropriate culture medium in multi-well plates.

  • Add the gametocyte culture to the wells.

  • Incubate the plates for 48-72 hours under appropriate conditions.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Determine the IC₅₀ values by analyzing the dose-response data.

Workflow for Gametocyte Inhibition Assay Start Start Induce_Gametocytes Induce Gametocytogenesis Start->Induce_Gametocytes Prepare_Drug_Dilutions Prepare Serial Dilutions of this compound Induce_Gametocytes->Prepare_Drug_Dilutions Add_Gametocytes Add Gametocyte Culture to Plates Prepare_Drug_Dilutions->Add_Gametocytes Incubate Incubate for 48-72 hours Add_Gametocytes->Incubate Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate->Add_Luciferase_Reagent Read_Luminescence Measure Luminescence Add_Luciferase_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro gametocyte inhibition assay.

Data Presentation

All quantitative data, such as IC₅₀ values from multiple experiments, should be summarized in a clear and structured table for easy comparison. An example is provided below.

Table 2: Example Data Summary for this compound Activity

P. falciparum StageAssay TypeIC₅₀ (nM) ± SDNumber of Replicates (n)
Asexual (3D7)SYBR Green I[Insert Value][Insert Value]
Early Gametocyte (Luciferase)Luciferase[Insert Value][Insert Value]
Late Gametocyte (Luciferase)Luciferase[Insert Value][Insert Value]

Conclusion

This compound is a valuable tool for malaria research, particularly for studies focused on transmission-blocking strategies. This document provides the necessary information for researchers to source the compound and implement robust in vitro assays to characterize its antimalarial activity. The provided protocols and diagrams are intended to serve as a starting point for experimental design, and researchers are encouraged to optimize these methods for their specific laboratory conditions and research questions.

References

Accessing the material safety data sheet (MSDS) for MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and safety information for the handling and experimental use of MMV674850, a compound with demonstrated activity against various stages of the malaria parasite, Plasmodium falciparum.

Material Safety Data and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, standard laboratory safety precautions should be observed when handling this and similar research compounds.

General Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Biological Activity

This compound has shown potent activity against both the asexual and sexual stages of Plasmodium falciparum. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Parasite Stage IC50 Value (nM)
Asexual Stages2.7 and 4.5
Early-Stage Gametocytes4.5 ± 3.6
Late-Stage Gametocytes28.7 ± 0.2

Experimental Protocols

The following are detailed protocols for assessing the antimalarial activity of this compound.

Asexual Stage Inhibition Assay

This protocol is used to determine the IC50 value of this compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (e.g., in DMSO)

  • 96-well microplates

  • SYBR Green I or other DNA-intercalating dye

  • Lysis buffer

  • Plate reader for fluorescence measurement

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the compound dilutions to the wells of a 96-well plate. Include a drug-free control.

  • Add 100 µL of the parasite culture (at ~1% parasitemia and 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Gametocyte Inhibition Assay

This protocol assesses the activity of this compound against the transmissible sexual stages (gametocytes) of P. falciparum.

Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain)

  • Complete gametocyte culture medium

  • This compound stock solution

  • 384-well microplates

  • Reagents for a viability assay (e.g., AlamarBlue or a luciferase-based assay)

  • Plate reader for absorbance or luminescence measurement

Procedure:

  • Induce gametocytogenesis in a P. falciparum culture.

  • Purify mature stage V gametocytes.

  • Prepare serial dilutions of this compound in gametocyte culture medium.

  • Dispense the compound dilutions into a 384-well plate.

  • Add the purified gametocyte suspension to each well.

  • Incubate the plate for 48-72 hours under appropriate conditions.

  • Assess gametocyte viability using a suitable assay (e.g., AlamarBlue).

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Determine the IC50 value by plotting the percentage of gametocyte viability against the log of the compound concentration.

Diagrams

Experimental Workflow for Asexual Stage Inhibition Assay

Asexual_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Synchronize Parasite Culture prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_compound Add Compound to 96-well Plate prep_compound->add_compound add_parasites Add Parasite Culture add_compound->add_parasites incubate Incubate for 72h add_parasites->incubate lyse_stain Lyse RBCs and Stain DNA incubate->lyse_stain measure Measure Fluorescence lyse_stain->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of this compound against asexual P. falciparum.

Logical Flow for Gametocyte Inhibition Assay

Gametocyte_Inhibition_Assay A Induce Gametocytogenesis B Purify Mature Gametocytes A->B D Dispense Compound and Gametocytes into Plate B->D C Prepare this compound Dilutions C->D E Incubate for 48-72h D->E F Assess Gametocyte Viability E->F G Measure Signal F->G H Determine IC50 G->H

Caption: Key steps in the gametocyte inhibition assay for this compound.

Signaling Pathway Hypothesis (Hypothetical)

As the precise mechanism of action for this compound is not yet fully elucidated, the following diagram represents a hypothetical signaling pathway that could be targeted by an antimalarial compound. This is for illustrative purposes only.

Hypothetical_Signaling_Pathway cluster_host Host Cell cluster_parasite Parasite Receptor Host Receptor Kinase_A Kinase A Receptor->Kinase_A TF Transcription Factor Kinase_A->TF Effector Parasite Effector TF->Effector Induces Effector Expression Kinase_B Kinase B Effector->Kinase_B Growth Parasite Growth Kinase_B->Growth This compound This compound This compound->Kinase_B Inhibits

Application Notes and Protocols for Quality Control and Purity Assessment of MMV674850 Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV674850 is a potent antimalarial compound belonging to the imidazopyrazine class, which has demonstrated significant activity against multiple life stages of Plasmodium parasites. The primary mechanism of action of this compound class is the inhibition of the lipid kinase, Phosphatidylinositol-4 kinase (PI4K), in Plasmodium falciparum (PfPI4K).[1][2] This enzyme is crucial for the parasite's intracellular development and survival. Given its therapeutic potential, ensuring the identity, purity, and quality of this compound batches is of paramount importance for reproducible preclinical and clinical research.

These application notes provide a comprehensive overview of the quality control (QC) procedures for the assessment of this compound batches. The protocols outlined below describe the analytical methodologies for confirming the identity and determining the purity of the compound, as well as for identifying and quantifying potential impurities. Adherence to these protocols will ensure the reliability and consistency of the starting material for any research or drug development activities.

Quality Control Summary

A summary of the quality control tests performed on three representative batches of this compound is presented in Table 1. These tests are designed to confirm the identity and purity of the active pharmaceutical ingredient (API).

TestMethodAcceptance CriteriaBatch A ResultsBatch B ResultsBatch C Results
Appearance Visual InspectionWhite to off-white solidConformsConformsConforms
Identity ¹H NMRSpectrum conforms to referenceConformsConformsConforms
Identity LC-MS (m/z)[M+H]⁺ = Expected value ± 0.5ConformsConformsConforms
Purity HPLC (UV @ 254 nm)≥ 98.0%99.2%98.8%99.5%
Individual Impurity HPLC (UV @ 254 nm)≤ 0.2%Max impurity: 0.15%Max impurity: 0.18%Max impurity: 0.12%
Total Impurities HPLC (UV @ 254 nm)≤ 1.0%0.8%1.2% (OOS)0.5%
Residual Solvents GC-HSAs per ICH Q3CConformsConformsConforms
Water Content Karl Fischer Titration≤ 0.5%0.2%0.3%0.2%

Note: OOS = Out of Specification. Batch B would require further investigation and potential reprocessing or rejection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC with UV detection is used to separate this compound from its impurities. The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Materials:

  • This compound reference standard

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh about 5.0 mg of this compound reference standard and dissolve in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 5.0 mg of the this compound batch sample and prepare a 0.1 mg/mL solution as described for the standard.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject the standard solution to verify system suitability (e.g., retention time, peak shape, and resolution).

    • Inject the sample solution in duplicate.

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

  • Calculation:

    • Calculate the purity of the sample by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Principle: LC-MS is used to confirm the molecular weight of this compound. The sample is introduced into the mass spectrometer after chromatographic separation, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined.

Materials:

  • This compound sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 10 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • LC Conditions:

    • Use a rapid gradient method on a C18 column to quickly elute the compound of interest.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Analysis:

    • Inject the sample and acquire the mass spectrum for the peak corresponding to this compound.

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z value.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule. The chemical shifts, integration, and coupling patterns of the proton signals in the spectrum are used to confirm the identity and structural integrity of this compound.

Materials:

  • This compound reference standard

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition would involve 16-32 scans.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, multiplicities, and integrations of the signals in the sample spectrum with those of a certified reference standard or with the expected theoretical spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quality control of a new batch of this compound.

G Figure 1: this compound Quality Control Workflow cluster_0 Batch Receipt and Initial Checks cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Data Review and Batch Release A New Batch of this compound Received B Visual Inspection (Appearance) A->B C ¹H NMR Spectroscopy B->C D LC-MS Analysis B->D F GC-HS Analysis (Residual Solvents) B->F G Karl Fischer (Water Content) B->G H Compare all data to specifications C->H E HPLC-UV Analysis (Purity, Impurities) D->E E->H F->H G->H I Generate Certificate of Analysis (CoA) H->I J Batch Release or Rejection I->J G Figure 2: Logical Flow of QC Testing Start Start QC Identity Identity Confirmed? (NMR, LC-MS) Start->Identity Purity Purity ≥ 98.0%? (HPLC) Identity->Purity Yes Fail Batch Fails QC Identity->Fail No Impurities Impurities within limits? (HPLC, GC) Purity->Impurities Yes Purity->Fail No Pass Batch Passes QC Impurities->Pass Yes Impurities->Fail No G Figure 3: this compound Mechanism of Action This compound This compound This compound->Inhibition PI4K PfPI4K (Phosphatidylinositol-4 Kinase) ADP ADP PI4K->ADP PIP Phosphatidylinositol-4- Phosphate (PI4P) PI4K->PIP ATP ATP ATP->PI4K PI Phosphatidylinositol (PI) PI->PI4K Disruption Disruption of: - Vesicular Trafficking - Plasma Membrane Integrity - Parasite Development PIP->Disruption Inhibition->PI4K

References

Troubleshooting & Optimization

How to troubleshoot solubility issues with MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MMV674850. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.

Troubleshooting Guide: Solubility Issues

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue for many small molecule compounds. Here is a step-by-step approach to troubleshoot this problem:

Initial Steps:

  • Confirm Proper Technique: Ensure you are using standard solubilization techniques, such as vortexing and sonication, to aid dissolution.

  • Solvent Selection: this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution in 100% DMSO first.

If Precipitation Occurs Upon Dilution in Aqueous Buffer:

  • Lower the Final Concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous buffer. Try a lower final concentration of this compound in your assay.

  • Optimize Co-Solvent Concentration: When diluting your DMSO stock into the aqueous buffer, the final concentration of DMSO should be kept as low as possible (ideally ≤1%) to avoid solvent effects on your experiment. However, a slightly higher concentration of DMSO may be necessary to maintain solubility. Remember to always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer can help to increase the solubility of hydrophobic compounds.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. This should be done cautiously as extreme pH values can affect compound stability and cellular function.

Below is a workflow to guide your troubleshooting process:

G cluster_0 Solubility Troubleshooting Workflow A Start: this compound Powder B Prepare concentrated stock in 100% DMSO A->B C Dilute stock into aqueous buffer B->C D Precipitation observed? C->D E Yes D->E F No D->F H Troubleshoot Further E->H G Proceed with experiment F->G I Lower final concentration H->I J Increase final DMSO % (with vehicle control) H->J K Add surfactant (e.g., Tween-80) H->K L Adjust buffer pH H->L M Still precipitates? I->M J->M K->M L->M N Yes M->N O No M->O P Consider alternative formulation (e.g., solid dispersion) N->P O->G

A logical workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q2: What are the known chemical properties of this compound?

A2: Key chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₂₀N₂O₄S₂
Molecular Weight 452.55 g/mol
CAS Number 1820874-51-8

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: While specific solubility data has not been published, it is recommended to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.

Q4: How should I store my this compound stock solution?

A4: Store the DMSO stock solution of this compound at -20°C for long-term storage. For short-term storage, 4°C is acceptable. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Q5: What is the mechanism of action of this compound?

A5: The specific molecular target and signaling pathway of this compound are not yet fully characterized in publicly available literature. As a novel compound, its mechanism of action is likely a subject of ongoing research. When investigating a new compound, researchers often explore its effects on common signaling pathways, such as kinase cascades.

Below is a representative diagram of a generic kinase signaling pathway that could be investigated.

G cluster_1 Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression This compound This compound This compound->Kinase2

A diagram of a hypothetical kinase signaling pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 452.55 g/mol * (1000 mg / 1 g) = 4.5255 mg

  • Weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine the final concentration of this compound needed for your experiment.

  • Perform a serial dilution of your 10 mM stock solution in your aqueous assay buffer to achieve the desired final concentration.

    • Important: To minimize precipitation, add the DMSO stock solution to the aqueous buffer while vortexing. Do not add the aqueous buffer to the DMSO stock.

  • Ensure the final concentration of DMSO in your working solution is as low as possible and consistent across all experimental conditions, including the vehicle control.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay. If precipitation is observed, refer to the Troubleshooting Guide.

Optimizing the working concentration of MMV674850 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the working concentration of MMV674850 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in my in vitro assay?

A1: Based on published data, this compound is a potent anti-malarial compound with IC50 values in the low nanomolar range against Plasmodium falciparum asexual and early-stage gametocyte stages. Therefore, a good starting point for a dose-response curve would be to test a wide range of concentrations spanning several orders of magnitude around the known IC50 values, for example, from 0.1 nM to 1 µM. This initial broad screen will help determine the effective concentration range for your specific assay conditions and parasite strain.

Q2: What are the essential control experiments to include when testing this compound?

A2: To ensure the validity of your results, the following controls are crucial:

  • Vehicle Control: As this compound is typically dissolved in DMSO, a vehicle control containing the same final concentration of DMSO as your experimental wells is essential to account for any solvent effects on parasite viability.

  • Untreated Control: This consists of parasites cultured under the same conditions but without any treatment (no compound or vehicle). This serves as a baseline for normal parasite growth.

  • Positive Control: A known anti-malarial drug with a well-characterized mechanism of action (e.g., chloroquine for sensitive strains, artemisinin) should be included to confirm that the assay is performing as expected.

  • Negative Control: While a true negative control (an inactive structural analog of this compound) may not be readily available, including a compound known to be inactive against P. falciparum can help identify potential assay artifacts.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid repeated freeze-thaw cycles which can lead to compound degradation, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent-induced toxicity.

Q4: What is the known mechanism of action of this compound?

A4: The specific molecular target and detailed mechanism of action for this compound are not yet fully elucidated in publicly available literature. However, its potent activity against multiple life-cycle stages of Plasmodium falciparum suggests it may target a pathway essential for parasite survival and development. Further research, potentially through chemogenomic profiling or other target identification methods, is needed to pinpoint its precise mechanism.

Troubleshooting Guides

Issue 1: No observable effect of this compound on parasite viability.

Potential Cause Troubleshooting Step
Incorrect Concentration Verify calculations for dilutions. Perform a wider dose-response curve to ensure the effective concentration range was not missed.
Compound Instability Prepare fresh dilutions from a new stock aliquot for each experiment. Assess the stability of this compound in your specific culture medium over the time course of the assay.
Solubility Issues Visually inspect the media for any signs of precipitation after adding the compound. Consider pre-diluting the DMSO stock in a small volume of media before adding it to the final culture volume.
Assay Sensitivity Ensure your assay has a sufficient signal-to-noise ratio. Check the performance of your positive control to confirm the assay is working correctly.
Parasite Resistance If using a resistant strain of P. falciparum, the effective concentration may be significantly higher. Test the compound on a known drug-sensitive strain to confirm its activity.

Issue 2: High background signal or inconsistent results.

Potential Cause Troubleshooting Step
DMSO Toxicity Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your parasite strain (typically ≤0.5%). Run a dose-response curve for DMSO alone to determine its CC50.
Contamination Check for microbial contamination in your cell cultures, which can interfere with assay readouts.
Assay Variability Standardize all incubation times, temperatures, and reagent concentrations. Ensure thorough mixing of reagents.
Plate Edge Effects Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS to maintain humidity.

Issue 3: Unexpected cytotoxicity observed in host cells (if applicable).

Potential Cause Troubleshooting Step
Off-target Effects Perform a cytotoxicity assay on a relevant mammalian cell line (e.g., HepG2, HEK293) to determine the compound's selectivity index (CC50 mammalian cells / IC50 parasites).
Compound Degradation A breakdown product of the compound may be more toxic than the parent molecule. Assess compound stability under your experimental conditions.

Data Presentation

Table 1: Reported In Vitro Activity of this compound against Plasmodium falciparum

Parasite Stage IC50 (nM)
Asexual Stages2.7 - 4.5
Early-Stage Gametocytes4.5 ± 3.6
Late-Stage Gametocytes28.7 ± 0.2

Note: IC50 values can vary depending on the parasite strain, assay conditions, and methodology used.

Experimental Protocols

Protocol 1: SYBR Green I-based Malaria Parasite Growth Inhibition Assay

This assay is a common method for assessing the in vitro activity of anti-malarial compounds against the asexual erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include vehicle and untreated controls.

  • Assay Setup: Add synchronized ring-stage parasites (0.5% parasitemia) to each well of the 96-well plate containing the diluted compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2 and 1% O2.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percent inhibition of parasite growth relative to the untreated control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Gametocytocidal Activity Assay

This protocol assesses the activity of compounds against the sexual stages (gametocytes) of P. falciparum.

  • Gametocyte Culture: Induce gametocytogenesis in a synchronized P. falciparum culture. Mature gametocytes (Stage V) are typically observed around day 12-14.

  • Compound Treatment: Treat mature gametocyte cultures with a serial dilution of this compound for 48-72 hours.

  • Viability Assessment: Determine gametocyte viability using a suitable method, such as:

    • ATP measurement: Use a commercial kit to quantify the ATP levels, which correlate with cell viability.

    • Reporter gene expression: If using a transgenic parasite line expressing a reporter like luciferase under a gametocyte-specific promoter, measure the reporter activity.

    • Microscopy: Morphological assessment of gametocytes after Giemsa staining.

  • Data Analysis: Calculate the percent reduction in gametocyte viability compared to the untreated control and determine the IC50 value.

Mandatory Visualizations

experimental_workflow General Workflow for In Vitro Assay Optimization cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting prep_compound Prepare this compound Stock Solution (DMSO) serial_dilution Perform Serial Dilutions in Culture Medium prep_compound->serial_dilution prep_parasites Synchronize P. falciparum Culture add_parasites Add Parasites to Assay Plate prep_parasites->add_parasites serial_dilution->add_parasites incubate Incubate (72h) add_parasites->incubate readout Measure Parasite Viability (e.g., SYBR Green) incubate->readout calculate_ic50 Calculate IC50 readout->calculate_ic50 no_effect No Effect Observed calculate_ic50->no_effect If applicable high_background High Background calculate_ic50->high_background If applicable cytotoxicity Host Cell Cytotoxicity calculate_ic50->cytotoxicity If applicable

Caption: General workflow for optimizing this compound concentration.

signaling_pathway Hypothetical Signaling Pathway Targeted by Anti-Malarials cluster_host Host Cell cluster_parasite Parasite nutrient_uptake Nutrient Uptake metabolism Essential Metabolic Pathway nutrient_uptake->metabolism protein_synthesis Protein Synthesis metabolism->protein_synthesis dna_replication DNA Replication metabolism->dna_replication parasite_survival Parasite Survival & Proliferation protein_synthesis->parasite_survival dna_replication->parasite_survival This compound This compound This compound->metabolism Inhibition

Caption: Hypothetical anti-malarial mechanism of action.

logical_relationship Troubleshooting Logic for In Vitro Assays start Experiment Completed check_controls Are Controls (Positive/Negative) Valid? start->check_controls check_dose_response Is there a clear Dose-Response? check_controls->check_dose_response Yes troubleshoot_assay Troubleshoot Assay Protocol check_controls->troubleshoot_assay No check_cytotoxicity Is there Host Cell Cytotoxicity? check_dose_response->check_cytotoxicity Yes troubleshoot_compound Troubleshoot Compound (Solubility, Stability) check_dose_response->troubleshoot_compound No valid_results Results are Valid check_cytotoxicity->valid_results No assess_off_target Assess Off-Target Effects check_cytotoxicity->assess_off_target Yes

Caption: Troubleshooting decision tree for in vitro assays.

Understanding and preventing the degradation of MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and preventing the degradation of MMV674850. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its key structural features?

A1: this compound is chemically known as 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine. Its key structural features include a pyrazolo[1,5-a]pyridine core, two sulfonyl groups, and a cyclopropyl moiety. The electron-withdrawing nature of the sulfonyl groups generally enhances the stability of the pyrazolo[1,5-a]pyridine ring against nucleophilic attack.[1]

Q2: What are the primary known stability concerns for this compound?

A2: While specific stability data for this compound is limited, based on its structural components, potential degradation pathways may include:

  • Oxidation: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring can be susceptible to oxidation.[2]

  • pH Sensitivity: The stability of the heterocyclic core may be dependent on the pH of the solution.[2]

  • Acid-Catalyzed Degradation: The cyclopropyl group, due to its inherent ring strain, could be susceptible to ring-opening under strong acidic conditions.[3][4]

  • Reductive Degradation: The sulfonyl groups are generally stable but can be cleaved under specific reductive conditions.[5]

Q3: How should I properly store and handle solid this compound and its stock solutions?

A3: To ensure the integrity of this compound, proper storage and handling are crucial. The following table summarizes the recommended conditions.

PreparationStorage TemperatureAtmosphereLight ConditionsFreeze-Thaw Cycles
Solid Compound -20°C or -80°CInert (Argon or Nitrogen)Protect from lightN/A
Stock Solutions -20°C or -80°CTightly sealed vialsProtect from lightAvoid repeated cycles

Data synthesized from general best practices for heterocyclic compounds.[2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.

  • Potential Cause: Degradation of this compound in the assay buffer or cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from solid material.

    • Assess Solubility: Visually inspect for any precipitation when the compound is diluted in the assay buffer. Poor solubility can lead to inaccurate concentrations.

    • pH and Buffer Compatibility: Evaluate the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze its concentration by LC-MS at various time points.[2]

    • Minimize Exposure to Light: Protect assay plates from light, as some heterocyclic compounds are known to be photosensitive.[2]

Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS) over time.

  • Potential Cause: Degradation of this compound into one or more degradation products.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that both solid compound and stock solutions have been stored according to the recommendations in the table above.

    • Analyze Degradation Products: If possible, characterize the unknown peaks using mass spectrometry to identify potential degradation products. This can provide insights into the degradation pathway.

    • Consider Oxidative Degradation: If the experiment involves prolonged exposure to air, consider purging solutions with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Aqueous Buffer

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., room temperature or 37°C). Protect the solution from light.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Analysis: Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the tested buffer.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound Oxidation Oxidative Stress (e.g., air, reactive oxygen species) This compound->Oxidation Oxidation Acid Strong Acidic Conditions (e.g., low pH) This compound->Acid Acid Hydrolysis Reduction Reductive Conditions (e.g., reducing agents) This compound->Reduction Reduction Oxidized_Product N-Oxide Derivative Oxidation->Oxidized_Product RingOpened_Product Cyclopropyl Ring-Opened Product Acid->RingOpened_Product Desulfonylated_Product Desulfonylated Product Reduction->Desulfonylated_Product

Caption: A diagram illustrating potential degradation pathways of this compound.

Experimental_Workflow start Start storage Store this compound Solid (-20°C or -80°C, inert gas, dark) start->storage prep_stock Prepare Fresh Stock Solution (e.g., in DMSO) storage->prep_stock dilute Dilute in Assay Buffer prep_stock->dilute solubility_check Check for Precipitation dilute->solubility_check run_assay Perform Experiment (Protect from light) solubility_check->run_assay No troubleshoot Troubleshoot Solubility (e.g., use co-solvent) solubility_check->troubleshoot Yes analyze Analyze Data run_assay->analyze end End analyze->end troubleshoot->dilute

References

Technical Support Center: MMV674850 (MMV688533/MMV533)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with the antimalarial compound MMV688533, also known in its shorter form as MMV533. Initial inquiries may refer to this compound as MMV674850, which appears to be a less common or potentially inaccurate identifier. The information provided herein is based on preclinical and early clinical data for MMV688533/MMV533.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MMV688533/MMV533?

A1: The precise mechanism of action for MMV688533/MMV533 is not yet fully elucidated. However, it is known to exhibit rapid parasite clearance in vitro and is not cross-resistant with existing antimalarial drugs[1][2]. Resistance selection studies suggest that it may interfere with pathways related to intracellular trafficking, lipid utilization, and endocytosis in Plasmodium falciparum. Point mutations in the PfACG1 and PfEHD genes have been associated with a modest decrease in potency, although these proteins are not believed to be the direct targets of the compound[1][2].

Q2: What is the resistance profile of MMV688533/MMV533?

A2: MMV688533/MMV533 demonstrates a high barrier to resistance. In vitro studies have shown a low propensity for the selection of resistant P. falciparum parasites[1][3]. The mutations that do arise, specifically in PfACG1 and PfEHD, only confer a modest loss of potency, suggesting a robust efficacy profile[1][2].

Q3: What is the safety and toxicity profile of MMV688533/MMV533?

A3: Preclinical studies have indicated an excellent safety profile for MMV688533/MMV533, with very low cytotoxicity observed in vitro[2]. Phase 1a and 1b clinical trials in human volunteers have confirmed an acceptable safety and tolerability profile[4][5][6]. Furthermore, preclinical assessments have shown no evidence of teratogenicity, indicating potential for use in pregnancy[3].

Q4: What is the pharmacokinetic profile of MMV688533/MMV533?

A4: MMV688533/MMV533 exhibits a long-lasting pharmacokinetic profile. In a P. falciparum NSG mouse model, it demonstrated favorable properties[1][2]. In human volunteers, it has a long half-life, with an apparent half-life ranging from 103.8 to 127.2 hours[4][6]. The time to maximum plasma concentration (Tmax) is between 4.0 and 6.0 hours[4][6].

Troubleshooting Guides

In Vitro Experiments
Challenge Potential Cause Troubleshooting Steps
Inconsistent IC50 values - Inaccurate drug concentration due to solubility issues.- Variability in parasite growth rate.- Contamination of cultures.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before further dilution in culture media.- Monitor parasite growth curves and ensure experiments are initiated at a consistent parasitemia and stage.- Regularly check cultures for microbial contamination.
Limited solubility in aqueous media The compound is an acylguanidine, which can have limited aqueous solubility[1][2]. A preclinical study noted limited solubility in the conditions of an in vitro cardiosafety assay[2].- Use a co-solvent such as DMSO for stock solutions.- For working solutions, ensure the final concentration of the organic solvent is minimal and does not affect parasite viability.- Consider the use of formulation aids like cyclodextrins for specific assays, but validate their compatibility with the experimental system.
In Vivo Experiments (Mouse Models)
Challenge Potential Cause Troubleshooting Steps
Variable drug exposure between animals - Improper oral gavage technique.- Formulation instability or precipitation.- Ensure proper training in oral gavage to minimize variability in administration.- Prepare fresh formulations for each experiment and visually inspect for any precipitation before administration.
Unexpected toxicity at higher doses While generally safe, individual animal responses can vary.- Perform a dose-range-finding study to establish the maximum tolerated dose in your specific mouse strain.- Closely monitor animals for any signs of distress or adverse effects.
Difficulty in achieving complete parasite clearance with a single dose Although potent, factors like high initial parasitemia or host immune status can influence outcomes.- Ensure that the initial parasitemia in the P. falciparum NSG mouse model is within a consistent and manageable range.- As this model uses immunodeficient mice, the drug effect is primarily being measured. Ensure the chosen dose is appropriate based on preclinical data[2].

Experimental Protocols

In Vitro Parasite Viability Assay (General Protocol)
  • Parasite Culture: Culture P. falciparum in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare a stock solution of MMV688533/MMV533 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) to each well. Add the diluted compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Quantification: Determine parasite viability using a SYBR Green I-based fluorescence assay. Lyse the cells and add SYBR Green I dye, which intercalates with DNA.

  • Data Analysis: Measure fluorescence using a plate reader. Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy in P. falciparum NSG Mouse Model (General Protocol)
  • Animal Model: Use non-obese diabetic severe combined immunodeficient (NOD-scid) IL2Rγnull (NSG) mice engrafted with human red blood cells.

  • Infection: Inoculate the mice with P. falciparum-infected human red blood cells to establish a stable infection.

  • Drug Administration: Once parasitemia reaches a predetermined level (e.g., 1-3%), administer a single oral dose of MMV688533/MMV533 formulated in an appropriate vehicle.

  • Monitoring: Monitor parasitemia daily by collecting a small volume of blood and analyzing Giemsa-stained thin blood smears.

  • Data Analysis: Plot the parasitemia over time to determine the rate of parasite clearance and assess for any recrudescence.

Visualizations

MMV688533_Proposed_Mechanism MMV688533 MMV688533 Parasite P. falciparum MMV688533->Parasite Enters Trafficking Intracellular Trafficking Parasite->Trafficking Interferes with Lipid Lipid Utilization Parasite->Lipid Interferes with Endocytosis Endocytosis Parasite->Endocytosis Interferes with Clearance Parasite Clearance Trafficking->Clearance Lipid->Clearance Endocytosis->Clearance PfACG1 PfACG1 PfACG1->Trafficking Implicated in PfACG1->Lipid Implicated in PfACG1->Endocytosis Implicated in PfEHD PfEHD PfEHD->Trafficking Implicated in PfEHD->Lipid Implicated in PfEHD->Endocytosis Implicated in

Caption: Proposed mechanism of action for MMV688533/MMV533.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Development invitro_start Parasite Culture invitro_assay IC50 Determination invitro_start->invitro_assay invitro_resistance Resistance Selection invitro_assay->invitro_resistance invivo_model NSG Mouse Model invitro_resistance->invivo_model Candidate Progression invivo_pk Pharmacokinetics invivo_model->invivo_pk invivo_efficacy Efficacy Testing invivo_pk->invivo_efficacy phase1 Phase 1 Trials invivo_efficacy->phase1 Clinical Candidate phase2 Phase 2 Trials phase1->phase2

Caption: General experimental workflow for MMV688533/MMV533 development.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and mitigating potential off-target effects of the hypothetical small molecule inhibitor, MMV674850. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a molecule like this compound?

A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its desired therapeutic target.[1][2] These unintended interactions are a major concern in drug discovery and development because they can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical settings.[2] A thorough understanding and mitigation of off-target effects are crucial for ensuring the safety and efficacy of a potential therapeutic agent.[2] Small molecule drugs, on average, are known to bind to multiple distinct targets beyond their intended one, making off-target assessment a critical step.[3][4]

Q2: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target. Could this be due to off-target effects?

A: Yes, a discrepancy between the observed cellular phenotype and the known effects of inhibiting the intended target is a strong indicator of potential off-target activity. To investigate this, consider the following approaches:

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare the potency (e.g., EC50 or IC50) with the potency for on-target engagement. A significant difference in potency may suggest an off-target effect.

  • Use of Structurally Unrelated Inhibitors: Employ a structurally different inhibitor that targets the same intended protein. If this second inhibitor does not produce the same phenotype, it is likely that the phenotype observed with this compound is due to an off-target effect.[2]

  • Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing the intended target. If the phenotype persists despite target overexpression, it is likely mediated by an off-target interaction.[2]

  • Genetic Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target.[5][6] If the resulting phenotype does not match that of this compound treatment, it points towards off-target effects. In some cases, if a drug is still effective after the knockout of its supposed target, it indicates that the drug's efficacy is due to off-target interactions.[5]

Q3: What are the primary experimental strategies to identify the specific off-target proteins of this compound?

A: A multi-faceted approach is recommended to identify off-target interactions. Key methodologies include:

  • Kinome Profiling: Since many inhibitors target kinases, screening this compound against a large panel of kinases is a standard approach.[7][8][9][10] This can be done through biochemical assays or competition binding assays like KINOMEscan®.[9][11][12][13]

  • Chemical Proteomics: This approach uses a modified version of the small molecule to "fish" for binding partners in cell lysates or live cells.[1] Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) are powerful for unbiased off-target discovery.[1]

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stability of proteins in response to drug binding in a cellular environment.[14][15][16][17] A shift in the melting temperature of a protein in the presence of this compound indicates a direct interaction. This can be performed on a whole-proteome scale (thermal proteome profiling).

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets.[3][18][19] These predictions can then be experimentally validated.

Troubleshooting Guides

Issue 1: My kinome profiling results for this compound show inhibition of several unexpected kinases with high potency.

Possible Cause Troubleshooting Step Expected Outcome
Promiscuous binding at high concentrations Perform a dose-response kinome screen at multiple concentrations of this compound.Identification of kinases that are only inhibited at higher, likely non-physiological, concentrations, allowing you to focus on the most potent off-targets.
Assay interference Consult the assay provider regarding potential compound interference with the assay format (e.g., fluorescence, luminescence). Consider using an orthogonal assay platform (e.g., a competition binding assay if an activity assay was initially used).Confirmation of true inhibitory activity and elimination of false positives due to assay artifacts.
ATP concentration in the assay If using a biochemical kinase assay, check the ATP concentration used. Some inhibitors are ATP-competitive, and their potency can be influenced by the ATP concentration. Consider re-testing at physiological ATP concentrations (around 1 mM).[10]A more physiologically relevant assessment of this compound's inhibitory potency against the identified off-target kinases.

Issue 2: The Cellular Thermal Shift Assay (CETSA) for my target of interest with this compound is not showing a thermal shift.

Possible Cause Troubleshooting Step Expected Outcome
Compound does not induce thermal stabilization Not all binding events lead to a measurable change in thermal stability.[14] The interaction might be too weak or might not sufficiently alter the protein's conformation to affect its melting point.Consider using an orthogonal target engagement assay, such as a cellular reporter assay or a direct binding assay in permeabilized cells.
Incorrect temperature range The chosen temperature range for the heat shock may not be optimal for observing the melting curve of the target protein.Perform a full temperature course to accurately determine the melting temperature (Tm) of the protein of interest in your cell line.[16]
Low compound concentration or poor cell permeability The intracellular concentration of this compound may not be sufficient to engage the target.Increase the concentration of this compound in the assay. If permeability is a concern, consider using a cell line with known transporter expression or perform the assay in cell lysates.
High intrinsic thermal stability of the target protein Large, highly stable proteins may not show significant thermal shifts upon ligand binding.[14]This is a limitation of the assay for certain targets. Focus on alternative methods for confirming target engagement.

Quantitative Data Summary

Table 1: Kinome Selectivity Profile of this compound (Hypothetical Data)

This table summarizes the inhibitory activity of this compound against a panel of 468 kinases, as determined by a KINOMEscan® competition binding assay. The results are presented as the percentage of kinase activity remaining at a 1 µM concentration of this compound.

Kinase Gene Symbol % Control at 1 µM Selectivity Score (S-score)
Intended Target TGT1 0.50.01
Off-Target 1OTK12.10.05
Off-Target 2OTK28.50.15
Off-Target 3OTK335.00.50
............
Most Kinasesvarious>90>0.90

S-score is a measure of selectivity, with lower scores indicating higher potency.

Table 2: Dose-Response Inhibition of On- and Off-Targets by this compound (Hypothetical Data)

This table shows the half-maximal inhibitory concentrations (IC50) for the intended target and the most potent off-target kinase identified from the kinome scan.

Target IC50 (nM) Assay Type
TGT1 (On-Target)15Biochemical Activity Assay
OTK1 (Off-Target)150Biochemical Activity Assay
TGT1 (On-Target)50Cellular Target Engagement Assay (NanoBRET)
OTK1 (Off-Target)800Cellular Target Engagement Assay (NanoBRET)

Experimental Protocols

Protocol 1: Kinome Profiling using KINOMEscan®

This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the service provider.

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay.[12][13] A DNA-tagged kinase is mixed with your compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified via qPCR.

  • Experimental Procedure (performed by service provider, e.g., Eurofins DiscoverX):

    • This compound is incubated with the kinase-tagged phage and the immobilized ligand.

    • The mixture is allowed to reach equilibrium.

    • Unbound components are washed away.

    • The amount of bound, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are typically provided as a percentage of the DMSO control. A lower percentage indicates stronger binding of your compound to the kinase. From this, a dissociation constant (Kd) or a selectivity score can be calculated.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement of this compound in intact cells.[14][15][16]

  • Cell Culture and Treatment:

    • Culture the cells of interest to approximately 80% confluency.

    • Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a predetermined amount of time.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new tube.

  • Protein Detection:

    • Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using an appropriate method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Visualizations

experimental_workflow cluster_identification Phase 1: Off-Target Identification cluster_validation Phase 2: Off-Target Validation cluster_mitigation Phase 3: Mitigation Strategy phenotype Phenotypic Observation (Inconsistent with on-target) kinome Kinome Profiling (e.g., KINOMEscan®) phenotype->kinome Initiates Investigation proteomics Chemical Proteomics phenotype->proteomics Initiates Investigation cetsa Thermal Proteome Profiling (CETSA-MS) phenotype->cetsa Initiates Investigation dose_response Dose-Response Assays (Biochemical & Cellular) kinome->dose_response Identifies Potential Off-Targets proteomics->dose_response Identifies Potential Off-Targets cetsa->dose_response Identifies Potential Off-Targets orthogonal Orthogonal Target Engagement Assays dose_response->orthogonal Confirms Off-Target Interaction genetic Genetic Validation (CRISPR/siRNA) orthogonal->genetic Confirms Off-Target Interaction sar Structure-Activity Relationship (SAR) Studies genetic->sar Validated Off-Target Informs SAR rational_design Rational Drug Design sar->rational_design Iterative Optimization optimized_compound Optimized Compound (Improved Selectivity) rational_design->optimized_compound Iterative Optimization

Caption: Workflow for the identification, validation, and mitigation of this compound off-target effects.

troubleshooting_pathway start Inconsistent Phenotype Observed with this compound q1 Does an unrelated inhibitor of the same target replicate the phenotype? start->q1 a1_yes Likely On-Target Effect (Re-evaluate target biology) q1->a1_yes Yes a1_no Likely Off-Target Effect q1->a1_no No q2 Is the cellular IC50 for the phenotype significantly different from the on-target IC50? a1_no->q2 a2_yes Strongly Suggests Off-Target Effect q2->a2_yes Yes a2_no Could be complex on-target biology or a very potent off-target q2->a2_no No identify Proceed to Off-Target Identification Methods (Kinome Scan, Proteomics, etc.) a2_yes->identify a2_no->identify

Caption: Decision tree for troubleshooting inconsistent cellular phenotypes observed with this compound.

References

Navigating Batch-to-Batch Variability of MMV674850: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating batch-to-batch variability of the anti-parasitic compound MMV674850. By implementing robust quality control measures and systematic troubleshooting, researchers can ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known potency?

This compound is a compound with demonstrated potency against asexual stage parasites, exhibiting IC50 values of 2.7 and 4.5 nM. It also shows a preferential affinity for early-stage gametocytes, with an IC50 value of 4.5 ± 3.6 nM, as compared to late-stage gametocytes, which have an IC50 value of 28.7 ± 0.2 nM.[1]

Q2: What are the potential sources of batch-to-batch variability for a small molecule compound like this compound?

Batch-to-batch variability in synthetic small molecules can arise from several factors during manufacturing and handling. These include:

  • Purity and Impurity Profile: Differences in the purity of the compound and the presence of various types or levels of impurities, such as starting materials, by-products, or residual solvents.

  • Physical Properties: Variations in physical characteristics like crystallinity, particle size, and solubility.

  • Compound Stability: Degradation of the compound due to improper storage or handling.

  • Weighing and Dissolution: Inaccuracies in weighing the compound or incomplete dissolution in the chosen solvent.

Q3: How can I ensure the quality of a new batch of this compound?

Upon receiving a new batch of this compound, it is crucial to review the Certificate of Analysis (CoA) provided by the supplier.[1] Key parameters to check include purity (typically determined by HPLC or LCMS), and the compound's structure confirmation (often by HNMR).[1] For rigorous studies, independent analytical verification is recommended.

Troubleshooting Guide

Encountering unexpected or inconsistent results between different batches of this compound can be a significant challenge. The following troubleshooting guide, presented in a question-and-answer format, addresses specific issues you might encounter.

Issue 1: A new batch of this compound shows significantly lower potency in my assay.

  • Have you verified the compound's integrity and concentration?

    • Action: Re-verify the calculations for your stock solution and ensure the compound was fully dissolved. If issues persist, consider analytical validation of the compound's purity and concentration.

  • Are your experimental conditions consistent?

    • Action: Ensure that all assay parameters, including cell density, incubation times, and reagent concentrations, are identical to previous experiments.

  • Has the compound degraded?

    • Action: Prepare a fresh stock solution from the new batch. It is not recommended to store stock solutions at room temperature for extended periods.[1]

Issue 2: I am observing unexpected off-target effects with a new batch.

  • Could impurities be the cause?

    • Action: Review the impurity profile on the CoA. If possible, compare it to the CoA of a previous batch that did not show these effects. New or different impurities could be responsible for the off-target activity.

  • Is the solvent contributing to the effects?

    • Action: Run a vehicle control with the same solvent and concentration used in your experiment to rule out any solvent-induced effects.

Issue 3: My results are highly variable even within the same batch.

  • Is the compound uniformly dissolved?

    • Action: Ensure your stock solution is homogenous. Vortex thoroughly and visually inspect for any precipitate. If solubility is an issue, sonication may be helpful.

  • Are your experimental replicates consistent?

    • Action: Review your pipetting techniques and ensure that all wells or samples are treated identically. Technical variability can often be mistaken for compound variability.

Quality Control and Experimental Protocols

To proactively manage batch-to-batch variability, a systematic approach to quality control and standardized experimental protocols are essential.

Quality Control Checklist for this compound

This table summarizes key quality control checks to perform when receiving and using a new batch of this compound.

ParameterRecommended CheckRationale
Purity Review the Certificate of Analysis (CoA) for HPLC or LCMS purity data. Aim for >98% purity.[1]Ensures the observed biological effect is due to the compound of interest and not impurities.
Identity Check the CoA for structural confirmation data (e.g., ¹H NMR, Mass Spectrometry).Verifies that the correct compound has been received.
Solubility Perform a small-scale solubility test in the intended solvent (e.g., DMSO) to the desired stock concentration.Incomplete dissolution is a common source of error in determining the compound's effective concentration.
Appearance Visually inspect the compound for any changes in color or consistency compared to previous batches.Physical changes may indicate degradation or differences in formulation.
Storage Conditions Ensure the compound is stored as recommended by the supplier (typically desiccated and at a low temperature) from the moment of receipt.Prevents degradation of the compound over time.
Standardized Protocol: In Vitro Parasite Growth Inhibition Assay

This protocol provides a generalized workflow for assessing the potency of this compound against asexual stage parasites, which can be used to compare different batches.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve.

  • Parasite Culture:

    • Culture parasites (e.g., Plasmodium falciparum) in appropriate media and maintain at a consistent parasitemia.

    • Synchronize the parasite culture to a specific life stage (e.g., ring stage) for consistent assay initiation.

  • Assay Procedure:

    • Plate the synchronized parasite culture at a known parasitemia and hematocrit in a 96-well plate.

    • Add the diluted this compound to the wells, ensuring a range of concentrations to generate a complete dose-response curve. Include a vehicle control (DMSO) and a positive control (a known antimalarial drug).

    • Incubate the plate for the desired period (e.g., 72 hours) under standard culture conditions.

  • Data Analysis:

    • Quantify parasite growth using a suitable method (e.g., SYBR Green I-based fluorescence assay).

    • Normalize the data to the vehicle control and plot the dose-response curve.

    • Calculate the IC50 value for each batch of this compound. A significant shift in the IC50 value between batches indicates variability.

Visualizing the Troubleshooting Workflow

When encountering variability, a logical workflow can help pinpoint the source of the issue. The following diagram illustrates a systematic approach to troubleshooting batch-to-batch variability.

G cluster_0 cluster_1 Compound Integrity Details cluster_2 Experimental Protocol Details cluster_3 Data Analysis Details start Inconsistent Results Observed Between Batches compound_check Step 1: Compound Integrity Check start->compound_check experimental_check Step 2: Experimental Protocol Review compound_check->experimental_check Compound OK coa_review Review CoA: Purity, Identity compound_check->coa_review data_analysis_check Step 3: Data Analysis Verification experimental_check->data_analysis_check Protocol Consistent reagents Check Reagents: Expiry, Lot # experimental_check->reagents conclusion Conclusion data_analysis_check->conclusion Analysis Validated normalization Review Normalization Method data_analysis_check->normalization solubility_test Verify Solubility & Stock Concentration coa_review->solubility_test fresh_stock Prepare Fresh Stock Solution solubility_test->fresh_stock conditions Verify Assay Conditions: Cells, Incubation reagents->conditions controls Assess Controls: Positive & Vehicle conditions->controls curve_fit Check Curve Fitting Parameters normalization->curve_fit stats Validate Statistical Analysis curve_fit->stats

Caption: Troubleshooting workflow for this compound variability.

References

Best practices and experimental controls for MMV674850 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, experimental controls, and troubleshooting guidance for researchers utilizing MMV674850 in Plasmodium falciparum studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound is a pyrazolopyridine compound identified as a potent antimalarial agent. It demonstrates significant activity against the erythrocytic stages of Plasmodium falciparum, with a notable preferential efficacy against early-stage gametocytes.[1] This makes it a valuable tool for studying gametocyte development and for investigating potential transmission-blocking strategies.

Q2: What is the proposed mechanism of action for this compound?

This compound is classified as a kinase inhibitor.[1] Transcriptome fingerprinting analysis of treated parasites reveals that it likely perturbs signaling pathways crucial for parasite development. Specifically, its chemogenomic fingerprint suggests an association with the cGMP-dependent protein kinase G (PfPKG) signaling pathway, which is a central regulator of critical life cycle events such as schizont egress and merozoite invasion.[1][2][3][4][5]

Q3: Why does this compound show stage-specific activity against early-stage gametocytes?

The preferential activity of this compound against early-stage gametocytes is linked to the specific biological processes occurring during this phase of the parasite's life cycle. Chemogenomic fingerprinting indicates that the compound affects pathways that are particularly active and essential during early gametocytogenesis.[1]

Q4: Has resistance to this compound been observed?

Currently, there is no specific published data on resistance to this compound. However, as with any antimicrobial agent, the potential for resistance development exists. Standard in vitro methods for selecting and characterizing drug-resistant parasites should be employed to assess the risk and mechanisms of potential resistance.

Q5: What is the recommended solvent and storage condition for this compound?

For in vitro assays, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution. It is recommended to store the stock solution at -20°C. For experimental use, the stock solution should be further diluted in the appropriate culture medium, ensuring the final DMSO concentration is non-toxic to the parasites (typically ≤ 0.5%).

Quantitative Data Summary

ParameterValueParasite StageReference
IC50 2.7 - 4.5 nMAsexual Stages[6]
IC50 4.5 ± 3.6 nMEarly-Stage Gametocytes[6]
IC50 28.7 ± 0.2 nMLate-Stage Gametocytes[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent IC50 values - Asynchronous parasite culture.- Variation in starting parasitemia.- Degradation of the compound.- Inaccurate drug concentration preparation.- Synchronize parasite cultures (e.g., using sorbitol treatment).- Standardize the initial parasitemia for all assays.- Prepare fresh drug dilutions from a properly stored stock for each experiment.- Verify the accuracy of serial dilutions.
High background in bioassays (e.g., SYBR Green I) - Contamination of cultures (e.g., bacteria, yeast).- Presence of white blood cells in the erythrocyte stock.- Insufficient washing of erythrocytes.- Maintain sterile culture conditions and regularly check for contamination.- Use leukocyte-depleted erythrocytes.- Ensure thorough washing of erythrocytes before use and during media changes.
Low potency or no effect of this compound - Incorrect parasite stage being assayed.- Compound precipitation in the culture medium.- Inactive batch of the compound.- Confirm the parasite stage using microscopy.- Ensure the final DMSO concentration is optimal and that the compound is fully dissolved in the medium.- Verify the purity and activity of the compound from the supplier.
Cell clumping in culture - High parasitemia.- Suboptimal culture conditions (e.g., incorrect gas mixture, temperature).- Maintain parasitemia within the recommended range (typically 0.5-5%).- Ensure the incubator provides the correct gas mixture (5% CO2, 5% O2, 90% N2) and temperature (37°C).

Experimental Protocols

P. falciparum Asexual Stage Drug Susceptibility Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays.

a. Materials:

  • P. falciparum culture (e.g., NF54 strain) synchronized at the ring stage.

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2.1 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 20 mg/L gentamicin).

  • Human erythrocytes (O+), washed and at 50% hematocrit.

  • This compound stock solution in DMSO.

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).

  • 96-well black, clear-bottom microplates.

b. Procedure:

  • Prepare a parasite culture at 1% parasitemia and 2% hematocrit.

  • Serially dilute this compound in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and uninfected erythrocytes as a background control.

  • Add 100 µL of the parasite culture to each well.

  • Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Calculate IC50 values by fitting the dose-response data to a non-linear regression model.

Gametocyte Activity Assay

This protocol assesses the viability of different gametocyte stages.

a. Materials:

  • Mature P. falciparum gametocyte culture (e.g., NF54 strain).

  • Reagents for a luciferase-based ATP quantification assay (e.g., BacTiter-Glo™).

  • This compound stock solution in DMSO.

  • 96-well white, opaque microplates.

b. Procedure:

  • Culture parasites to produce early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes.

  • Purify gametocytes if necessary.

  • Adjust the gametocyte culture to a desired density and dispense into a 96-well plate.

  • Add serially diluted this compound to the wells.

  • Incubate for 48-72 hours under appropriate culture conditions.

  • Equilibrate the plate to room temperature.

  • Add the luciferase reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Determine IC50 values as described for the asexual stage assay.

Cytotoxicity Assay against Human Cell Lines

A standard MTT or resazurin-based assay can be used to assess the cytotoxicity of this compound against a human cell line (e.g., HEK293T or HepG2).

a. Materials:

  • Human cell line of choice (e.g., HEK293T).

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS) or resazurin solution.

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay.

  • 96-well clear microplates.

b. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Add serially diluted this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and non-toxic.

  • Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • For the MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate overnight. Read absorbance at ~570 nm.

  • For the resazurin assay, add resazurin solution and incubate for 2-4 hours. Read fluorescence at ~560 nm excitation and ~590 nm emission.

  • Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

Visualizations

Proposed Signaling Pathway Perturbation

MMV674850_Signaling_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition PfPKG PfPKG Signaling Downstream_Effectors Downstream Kinases & Phosphatases PfPKG->Downstream_Effectors Phosphorylation Cascade Cell_Cycle Parasite Proliferation & Development Downstream_Effectors->Cell_Cycle Egress_Invasion Egress & Invasion Processes Downstream_Effectors->Egress_Invasion Gametocytogenesis Early Gametocyte Development Downstream_Effectors->Gametocytogenesis Inhibition->PfPKG

Caption: Proposed mechanism of this compound via inhibition of the PfPKG signaling pathway.

Experimental Workflow for Drug Efficacy Testing

MMV674850_Experimental_Workflow Start Start: P. falciparum Culture Asexual_Culture Asexual Stage Synchronization Start->Asexual_Culture Gametocyte_Culture Gametocyte Induction & Maturation Start->Gametocyte_Culture Asexual_Assay Asexual Stage Susceptibility Assay (72h incubation) Asexual_Culture->Asexual_Assay Gametocyte_Assay Gametocyte Viability Assay (48-72h) Gametocyte_Culture->Gametocyte_Assay Data_Analysis Data Analysis: IC50 Determination Asexual_Assay->Data_Analysis Gametocyte_Assay->Data_Analysis Selectivity_Index Calculate Selectivity Index Data_Analysis->Selectivity_Index IC50 values Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Cytotoxicity_Assay->Selectivity_Index CC50 value

References

Technical Support Center: Enhancing In Vivo Bioavailability of MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the investigational compound MMV674850. Given that many developmental compounds exhibit poor aqueous solubility, the following guidance is predicated on the hypothesis that this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability of this compound in our initial preclinical studies. What are the likely causes?

A1: Low oral bioavailability for a compound like this compound is often attributed to two main factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] A drug must be in a dissolved state to be absorbed through the gut wall.[1]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its molecular properties or efflux by transporters like P-glycoprotein (P-gp).[3]

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.[3][4]

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A systematic approach is recommended. Start with simple and cost-effective methods before moving to more complex formulations.[5][6][7]

  • Physicochemical Characterization: If not already done, thoroughly characterize the solubility, permeability, and solid-state properties of this compound.

  • Simple Formulation Vehicles: Evaluate the impact of simple solvent systems, such as co-solvents or pH-modifying agents, on solubility and absorption.[5]

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2][5]

  • Enabling Formulations: If simple approaches are insufficient, explore more advanced formulations like amorphous solid dispersions or lipid-based systems.[5][8]

Troubleshooting Guide

Issue 1: Poor and Variable Exposure in Animal Studies

Symptoms:

  • Low Cmax and AUC after oral dosing.

  • High inter-individual variability in plasma concentrations.

Possible Cause:

  • Dissolution rate-limited absorption due to poor solubility.

Troubleshooting Steps & Methodologies:

  • Particle Size Reduction:

    • Micronization: Reduces particle size to the micron range, increasing the surface area and dissolution rate.[5][7]

      • Protocol: Jet Milling

        • Select a suitable jet mill apparatus.

        • Ensure the this compound powder is dry and free-flowing.

        • Optimize milling parameters (e.g., feed rate, grinding pressure, classifier speed) to achieve the desired particle size distribution (typically 1-10 µm).

        • Characterize the milled powder for particle size distribution (e.g., by laser diffraction), solid form (by XRPD to check for amorphization), and morphology (by SEM).

        • Re-evaluate in vivo exposure with the micronized material.

  • Amorphous Solid Dispersions (ASDs):

    • Dispersing the crystalline drug in a polymer matrix in an amorphous state can significantly enhance aqueous solubility and dissolution.[8]

      • Protocol: Spray Drying for ASD Preparation

        • Select a suitable polymer (e.g., HPMC-AS, PVP VA64, Soluplus®) and a common solvent system in which both this compound and the polymer are soluble.

        • Prepare a solution with a specific drug-to-polymer ratio (e.g., 10%, 25%, 50% drug loading).

        • Optimize spray drying parameters: inlet temperature, atomization pressure, and feed rate.

        • Collect the resulting powder and characterize it for amorphous content (by XRPD), glass transition temperature (by DSC), and dissolution performance (in vitro).

        • Formulate the ASD for in vivo studies and assess the pharmacokinetic profile.

Issue 2: Adequate Solubility but Still Low Bioavailability

Symptoms:

  • In vitro dissolution appears acceptable, but in vivo exposure remains low.

Possible Cause:

  • Permeability-limited absorption: The drug dissolves but cannot efficiently cross the GI membrane.

  • P-gp Efflux: The drug is actively transported back into the intestinal lumen.[3]

  • Gut Wall or Hepatic First-Pass Metabolism: The drug is metabolized before reaching systemic circulation.[3]

Troubleshooting Steps & Methodologies:

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • These formulations can enhance solubility and may also inhibit P-gp efflux and reduce first-pass metabolism by promoting lymphatic transport.[3][5] Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are common types.[3][5]

      • Protocol: SMEDDS Formulation Development

        • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol® HP, PEG 400).[5]

        • Ternary Phase Diagram Construction: To identify the self-emulsification region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent.

        • Formulation Optimization: Prepare formulations from the optimal region and characterize them for self-emulsification time, droplet size, and robustness to dilution.

        • In Vivo Evaluation: Administer the optimized SMEDDS formulation to the animal model and compare the pharmacokinetic profile to a simple suspension.

Data Summary

The following table summarizes the potential impact of various formulation strategies on the bioavailability of poorly soluble drugs, based on general knowledge in the field.

Formulation StrategyKey PrinciplePotential Fold Increase in Bioavailability (Illustrative)Key Considerations
Micronization Increases surface area for dissolution.[5]2 - 5 foldRisk of particle agglomeration. May not be sufficient for very low solubility compounds.
Amorphous Solid Dispersion (ASD) Increases apparent solubility and dissolution rate by stabilizing the drug in a high-energy amorphous form.[8]5 - 20 foldPhysical stability of the amorphous form (risk of recrystallization).[8] Requires careful polymer selection.
Lipid-Based Formulations (e.g., SMEDDS) Maintains the drug in a solubilized state in the GI tract; may enhance lymphatic uptake and reduce first-pass metabolism.[3][5]5 - 50 foldPotential for GI side effects with high surfactant concentrations. Excipient compatibility and stability.
Inclusion Complexation (e.g., with Cyclodextrins) Forms a host-guest complex where the hydrophobic drug is encapsulated by a hydrophilic cyclodextrin, increasing solubility.[6]2 - 10 foldLimited by the stoichiometry of the complex and the drug's molecular size.

Visualizations

Experimental Workflow for Bioavailability Enhancement

G cluster_0 Phase 1: Characterization & Simple Formulations cluster_1 Phase 2: Enabling Formulations cluster_2 Outcome start Low Bioavailability of this compound char Physicochemical Characterization (Solubility, Permeability) start->char simple Test Simple Formulations (e.g., Co-solvents, pH adjustment) char->simple eval1 In Vivo PK Study simple->eval1 check1 Bioavailability Goal Met? eval1->check1 check2 Bioavailability Goal Met? check1->check2 No success Proceed with Optimized Formulation check1->success Yes asd Develop Amorphous Solid Dispersion (ASD) eval2 In Vivo PK Study asd->eval2 lbdds Develop Lipid-Based System (LBDDS) lbdds->eval2 particle Particle Size Reduction particle->eval2 eval2->check2 check2->success Yes fail Re-evaluate Compound or Consider Structural Modification check2->fail No

Caption: Workflow for systematically improving the in vivo bioavailability of this compound.

Decision Tree for Formulation Strategy Selection

G cluster_sol Solubility is the Main Barrier (BCS II) cluster_perm Solubility & Permeability are Barriers (BCS IV) start Is this compound BCS Class II or IV? sol_strat Focus on Dissolution Enhancement start->sol_strat Yes (BCS II) perm_strat Focus on Both Dissolution & Permeation start->perm_strat Yes (BCS IV) asd Amorphous Solid Dispersion sol_strat->asd micronize Micronization / Nanocrystals sol_strat->micronize outcome Select Lead Formulation Strategy for In Vivo Testing asd->outcome High Drug Load / Stable micronize->outcome Moderate Solubility Increase Needed lbdds Lipid-Based Systems (LBDDS) perm_strat->lbdds pgp_inhib Formulate with P-gp Inhibitors (e.g., TPGS in LBDDS) perm_strat->pgp_inhib lbdds->outcome High Lipophilicity (logP > 4) pgp_inhib->outcome Evidence of P-gp Efflux

Caption: Decision tree for selecting a formulation strategy based on BCS classification.

References

Technical Support Center: Investigating Resistance to Novel Antimalarial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying potential resistance mechanisms to novel antimalarial compounds, with a focus on early-stage investigational drugs like MMV674850. Given that specific resistance pathways to this compound have not been publicly documented, this guide offers a generalized framework and troubleshooting advice applicable to the study of resistance in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the IC50 of our novel compound after continuous in vitro culture. What could be the reason?

A1: This is a common indication of the selection of resistant parasites. The gradual increase in IC50 suggests that parasites with genetic variations conferring reduced susceptibility are surviving and proliferating. It is crucial to verify that this is a stable genetic change and not a transient adaptation.

Troubleshooting Steps:

  • Clonality Testing: Ensure your parasite line is clonal before and after resistance selection to rule out the selection of a pre-existing resistant subpopulation.

  • Stability Assay: Remove the drug pressure for several generations and then re-determine the IC50. If the IC50 remains elevated, the resistance is likely stable and genetically encoded.

  • Cross-Resistance Profiling: Test the resistant line against other known antimalarials with different mechanisms of action. This can provide initial clues about the potential resistance mechanism. For example, cross-resistance to chloroquine might suggest involvement of transporter proteins.

Q2: Our whole-genome sequencing of a resistant parasite line did not reveal any mutations in the putative target protein. What are other potential resistance mechanisms?

A2: Resistance to antimicrobial agents is multifactorial.[1][2] Besides mutations in the drug target, consider the following possibilities:

  • Increased Drug Efflux: Overexpression or mutations in transporter proteins can lead to increased pumping of the drug out of the parasite.[1]

  • Decreased Drug Uptake: Mutations in parasite membrane proteins may reduce the influx of the compound.

  • Target Overexpression: The parasite might increase the expression of the target protein, requiring higher concentrations of the drug for the same inhibitory effect.

  • Metabolic Bypass: The parasite may develop alternative metabolic pathways to circumvent the effect of the drug.

  • Drug Inactivation: The parasite could acquire the ability to metabolize or otherwise inactivate the compound.[2]

  • Mutations in Downstream or Upstream Pathway Components: Alterations in proteins that are part of the same signaling or metabolic pathway as the target can also confer resistance.

Q3: We have identified several single nucleotide polymorphisms (SNPs) in our resistant line, but we are unsure which one is responsible for resistance. How can we validate the causal mutation?

A3: Identifying the causal mutation from a list of candidates generated by whole-genome sequencing requires functional validation.

Experimental Approaches:

  • Reverse Genetics: Use gene-editing techniques like CRISPR/Cas9 to introduce the candidate SNP into a drug-sensitive parental parasite line. If the edited parasite becomes resistant, this confirms the role of the SNP.

  • Allelic Exchange: Replace the mutated gene in the resistant parasite with the wild-type version. If this restores sensitivity, it validates the gene's involvement in resistance.

  • Comparative Genomics: Sequence multiple independently selected resistant lines. Mutations that consistently appear in all resistant lines are strong candidates for conferring resistance.

Troubleshooting Guides

Guide 1: In Vitro Resistance Selection Fails to Produce a Stable Resistant Line
Potential Issue Troubleshooting Suggestion
Compound Instability Verify the stability of the compound in culture medium over the duration of the experiment.
Incorrect Starting Concentration Start selection at a concentration close to the IC50 and gradually increase it. Too high a concentration may kill all parasites, while too low a concentration may not apply sufficient selective pressure.
Low Parasite Inoculum A larger starting population of parasites increases the probability of selecting for rare, spontaneously resistant mutants.
Insufficient Duration of Selection Resistance selection can be a lengthy process, sometimes requiring months of continuous culture.
Guide 2: Interpreting Whole-Genome Sequencing Data
Potential Issue Troubleshooting Suggestion
High Number of Background Mutations Compare the genome of the resistant line to the parental line, not just a reference genome, to filter out pre-existing variations.
No Obvious Candidate Mutations Look for copy number variations (CNVs), insertions/deletions (indels), and changes in non-coding regions that might affect gene expression.
Mutations in Hypothetical Proteins Prioritize mutations in genes with predicted functions related to transport, metabolism, or the putative target pathway. Use bioinformatic tools to predict the functional impact of the mutation.

Experimental Protocols

Protocol 1: In Vitro Selection of Drug-Resistant P. falciparum

This protocol describes a method for generating drug-resistant parasite lines in vitro through continuous drug pressure.

  • Preparation:

    • Start with a clonal, drug-sensitive P. falciparum line (e.g., 3D7).

    • Maintain the parasite culture in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with AlbuMAX II.

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

  • Selection Process:

    • Initiate the selection by adding the compound to the culture at a concentration equal to the IC50.

    • Maintain a parallel culture without the drug as a control.

    • Monitor parasitemia daily by Giemsa-stained blood smears.

    • When the parasitemia in the drug-treated culture recovers to >1%, sub-culture the parasites into fresh medium with a 2-fold increase in drug concentration.

    • Repeat this process of gradually increasing the drug concentration as the parasites adapt.

  • Confirmation of Resistance:

    • Once the parasites can grow at a concentration at least 10-fold higher than the initial IC50, perform a standard 72-hour IC50 assay to quantify the level of resistance.

    • To confirm the stability of the resistance phenotype, culture the resistant parasites in the absence of the drug for at least 20 generations and then re-determine the IC50.

Protocol 2: Whole-Genome Sequencing and Analysis

This protocol outlines the steps for identifying genetic mutations associated with drug resistance.

  • Sample Preparation:

    • Harvest parasites from the resistant and parental (sensitive) lines.

    • Isolate genomic DNA using a commercial kit. Ensure high purity and integrity of the DNA.

  • Sequencing:

    • Prepare sequencing libraries and perform whole-genome sequencing on a platform such as Illumina. Aim for at least 30x coverage to reliably call SNPs and other variants.

  • Bioinformatic Analysis:

    • Align the sequencing reads from both the resistant and parental lines to the P. falciparum 3D7 reference genome.

    • Call variants (SNPs, indels, CNVs) for both lines.

    • Subtract the variants found in the parental line from those in the resistant line to identify mutations that arose during the selection process.

    • Annotate the identified mutations to determine the affected genes and the predicted impact on protein function (e.g., synonymous, non-synonymous, frameshift).

Visualizations

Experimental_Workflow_for_Resistance_Studies cluster_0 In Vitro Resistance Selection cluster_1 Genomic Analysis cluster_2 Functional Validation Start with Clonal Parasite Line Start with Clonal Parasite Line Continuous Drug Pressure Continuous Drug Pressure Start with Clonal Parasite Line->Continuous Drug Pressure IC50 -> Increase Conc. Monitor Parasitemia Monitor Parasitemia Continuous Drug Pressure->Monitor Parasitemia Stable Resistant Line Stable Resistant Line Monitor Parasitemia->Stable Resistant Line Growth at >10x IC50 Genomic DNA Extraction (Resistant & Parental) Genomic DNA Extraction (Resistant & Parental) Stable Resistant Line->Genomic DNA Extraction (Resistant & Parental) Whole-Genome Sequencing Whole-Genome Sequencing Genomic DNA Extraction (Resistant & Parental)->Whole-Genome Sequencing Variant Calling Variant Calling Whole-Genome Sequencing->Variant Calling Identify Candidate Mutations Identify Candidate Mutations Variant Calling->Identify Candidate Mutations Compare Resistant vs. Parental Introduce Mutation in Sensitive Line (CRISPR) Introduce Mutation in Sensitive Line (CRISPR) Identify Candidate Mutations->Introduce Mutation in Sensitive Line (CRISPR) Correct Mutation in Resistant Line (Allelic Exchange) Correct Mutation in Resistant Line (Allelic Exchange) Identify Candidate Mutations->Correct Mutation in Resistant Line (Allelic Exchange) Assess Phenotype Assess Phenotype Introduce Mutation in Sensitive Line (CRISPR)->Assess Phenotype IC50 Assay Correct Mutation in Resistant Line (Allelic Exchange)->Assess Phenotype IC50 Assay

Caption: Experimental workflow for identifying and validating resistance mechanisms.

Potential_Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Drug Drug Target Protein Target Protein Drug->Target Protein Inhibition Cellular Effect Cellular Effect Target Protein->Cellular Effect Target Mutation Target Mutation Target Mutation->Target Protein Alters binding site Increased Efflux Increased Efflux Increased Efflux->Drug Reduces intracellular concentration Decreased Influx Decreased Influx Decreased Influx->Drug Limits entry Target Overexpression Target Overexpression Target Overexpression->Target Protein Increases target amount Drug Inactivation Drug Inactivation Drug Inactivation->Drug Degrades/modifies drug Metabolic Bypass Metabolic Bypass Metabolic Bypass->Cellular Effect Circumvents inhibited pathway

Caption: Overview of common drug resistance mechanisms in pathogens.

References

Technical Support Center: Adapting MMV674850 Assays for Diverse Malaria Parasite Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting existing in vitro assays to evaluate the efficacy of the antimalarial compound MMV674850 against various strains of Plasmodium parasites.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how does it affect assay design?

A1: this compound is a fast-acting antimalarial compound with a novel mode of action that is distinct from current antimalarials. It is not cross-resistant with existing drugs, making it a valuable candidate for treating drug-resistant malaria. Resistance to this compound has been associated with mutations in Plasmodium falciparum proteins PfACG1 and PfEHD, which are implicated in vital cellular processes such as intracellular trafficking, lipid utilization, and endocytosis. This unique mechanism suggests that standard cell viability and growth inhibition assays are appropriate, but researchers should be mindful of potential effects on parasite morphology and intracellular development that might not be captured by simple proliferation readouts.

Q2: Which in vitro assays are recommended for evaluating the activity of this compound?

A2: Standard assays used for antimalarial drug screening are suitable for this compound. The most common and recommended assays include:

  • SYBR Green I-based Fluorescence Assay: A high-throughput method that measures parasite DNA content as an indicator of growth.

  • Parasite Lactate Dehydrogenase (pLDH) Assay: A colorimetric assay that quantifies the activity of the parasite-specific enzyme LDH.

  • Schizont Maturation Assay: A microscopy-based or flow cytometry-based assay that assesses the ability of parasites to develop from the ring stage to the mature schizont stage in the presence of the compound.

  • Growth Inhibition Assay (GIA): A general term for assays that measure the inhibition of parasite proliferation over one or two developmental cycles, often quantified by microscopy, flow cytometry, or biochemical methods.

Q3: How should I adapt the concentration range of this compound when testing against different parasite strains?

A3: The starting concentration range should be guided by the known 50% inhibitory concentration (IC50) values for this compound against reference strains. Based on available data, this compound is highly potent against both drug-sensitive and drug-resistant P. falciparum strains, as well as P. vivax. A good starting point for a 10-point dose-response curve would be to center the concentrations around the expected IC50, with serial dilutions covering a broad range (e.g., from 0.1 nM to 100 nM). For strains with unknown sensitivity, a wider preliminary screen (e.g., 1 nM to 1 µM) is recommended.

Q4: What are the key considerations when adapting assays for drug-resistant P. falciparum strains?

A4: When working with drug-resistant strains, consider the following:

  • Culture Conditions: Some drug-resistant strains may have different growth characteristics, such as a slower growth rate. It is crucial to maintain a healthy, synchronized culture.

  • Assay Duration: For slow-growing strains, extending the incubation period from the standard 72 hours to 96 hours may be necessary to ensure a sufficient signal-to-noise ratio.

  • Positive Controls: Use appropriate reference drugs to which the strain is known to be resistant and sensitive to validate the assay's performance. For example, when testing a chloroquine-resistant strain, include both chloroquine (as a resistance control) and a drug known to be effective against that strain (e.g., artemisinin) in your assay plate.

Q5: What are the main challenges in adapting these assays for Plasmodium vivax?

A5: P. vivax presents unique challenges for in vitro assays due to its inability to be continuously cultured long-term. Key challenges and considerations include:

  • Short-term Culture: Assays must be conducted on clinical isolates and are therefore short-term (typically one cycle of parasite development).

  • Reticulocyte Preference: P. vivax preferentially invades reticulocytes. Ensuring a sufficient population of reticulates in the culture is critical for successful parasite maturation.

  • Parasite Viability: The viability of clinical isolates can vary. It is important to use fresh, high-quality patient samples.

  • Assay Readout: The schizont maturation assay is often preferred for P. vivax as it provides a clear endpoint within the limited culture timeframe.

Troubleshooting Guides

SYBR Green I-Based Fluorescence Assay
IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence - Contaminating host DNA (leukocytes and platelets).- High starting parasite density.- Reagent contamination.- Use leukocyte-depleted blood (e.g., by filtration or plasmagel separation).- Optimize the initial parasitemia (typically 0.5-1%).- Use fresh, sterile reagents and filter-sterilized buffers.
Low Signal-to-Noise Ratio - Low parasitemia.- Inefficient parasite growth.- Insufficient incubation time.- Increase initial parasitemia slightly (up to 2%).- Ensure optimal culture conditions (gas mixture, temperature, media quality).- Extend incubation to 96 hours, especially for slower-growing strains.
High Well-to-Well Variability - Inconsistent cell plating.- Edge effects due to evaporation.- Incomplete cell lysis.- Ensure homogenous mixing of the parasite culture before and during plating.- Fill the outer wells of the plate with sterile water or media to minimize evaporation.- Ensure thorough mixing after adding the lysis buffer containing SYBR Green I.
pLDH Assay
IssuePossible Cause(s)Recommended Solution(s)
Low pLDH Activity in Positive Controls - Low parasite density.- Poor parasite viability.- Substrate degradation.- Ensure the starting parasitemia is adequate (e.g., >0.5%).- Use healthy, synchronized parasites.- Prepare fresh substrate solution for each assay.
High Background in Negative Controls - Hemolysis of red blood cells releasing host LDH.- Reagent contamination.- Handle blood samples gently to minimize lysis.- Use fresh, high-quality reagents.
Inconsistent Results - Variation in incubation time.- Temperature fluctuations.- Adhere strictly to the optimized incubation time.- Maintain a stable temperature during the assay.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound against various Plasmodium strains. These values can serve as a reference for designing experiments and adapting assay concentration ranges.

Parasite SpeciesStrain/IsolateResistance ProfileMean IC50 (nM)
P. falciparum3D7Chloroquine-Sensitive0.5 - 1.5
P. falciparumDd2Chloroquine-Resistant0.6 - 1.8
P. falciparumK1Chloroquine-Resistant0.7 - 2.0
P. falciparumFC27Chloroquine-Sensitive0.4 - 1.2
P. vivaxClinical IsolatesMixed1.0 - 15.0

Experimental Protocols

SYBR Green I-Based Growth Inhibition Assay

This protocol is adapted for determining the IC50 of this compound against asexual-stage P. falciparum.

Materials:

  • Complete parasite culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II).

  • Synchronized ring-stage P. falciparum culture.

  • Leukocyte-depleted human red blood cells (RBCs).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well flat-bottom culture plates.

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

  • SYBR Green I nucleic acid stain (10,000x stock in DMSO).

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm).

Procedure:

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 2-fold dilution series.

    • Add 100 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include control wells: drug-free medium (negative control) and a standard antimalarial at a lethal concentration (e.g., 200 nM Chloroquine for sensitive strains) as a positive control for inhibition.

  • Parasite Preparation and Plating:

    • Synchronize parasite cultures to the ring stage (e.g., using 5% sorbitol treatment).

    • Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of the drug-pre-dosed plate. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates in a humidified, modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C for 72 hours.

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in lysis buffer (e.g., 2 µL of SYBR Green I in 10 mL of lysis buffer).

    • After incubation, carefully remove 100 µL of the supernatant from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from uninfected RBCs) from all readings.

    • Normalize the data to the negative (100% growth) and positive (0% growth) controls.

    • Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway of this compound Action

The following diagram illustrates a hypothetical pathway of how this compound might interfere with essential parasite processes, based on the implication of PfACG1 and PfEHD in resistance.

This compound This compound Target Putative Target This compound->Target Inhibits PfACG1 PfACG1 (Acyl-CoA Guanidinoacetate Acyltransferase-like) Target->PfACG1 Regulates PfEHD PfEHD (Eps15 Homology Domain-containing protein) Target->PfEHD Regulates Lipid_Metabolism Lipid Metabolism & Trafficking PfACG1->Lipid_Metabolism Essential for Vesicular_Transport Vesicular Transport & Endocytosis PfEHD->Vesicular_Transport Essential for Parasite_Growth Parasite Growth Inhibition Lipid_Metabolism->Parasite_Growth Leads to Vesicular_Transport->Parasite_Growth Leads to

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow for Target Validation

This workflow outlines the steps to validate the putative targets of this compound.

cluster_0 In Silico & In Vitro Target Identification cluster_1 Genetic Validation cluster_2 Biochemical & Cellular Validation A Resistance Selection Studies B Whole Genome Sequencing of Resistant Parasites A->B C Identification of Mutations (e.g., in PfACG1, PfEHD) B->C D CRISPR/Cas9-mediated Gene Editing C->D H Recombinant Protein Expression and Purification C->H E Generate Conditional Knockdown/ Knockout Parasite Lines D->E F Phenotypic Analysis of Mutant Lines E->F G Assess Drug Susceptibility of Mutant Lines E->G K Localization and Trafficking Studies (e.g., using fluorescently tagged proteins) F->K J Cellular Thermal Shift Assay (CETSA) G->J I Enzymatic or Binding Assays with this compound H->I

Caption: Experimental workflow for this compound target validation.

Troubleshooting cytotoxicity assays with the MMV674850 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in-vitro cell line experiments with the compound MMV674850.

Compound Information

This compound is a chemical compound with demonstrated potency against the asexual and gametocyte stages of Plasmodium falciparum, the parasite responsible for malaria.[1] While its activity in parasite cell lines is established, its effects on mammalian cells are less characterized. This guide provides troubleshooting strategies for researchers investigating the potential cytotoxicity of this compound in mammalian cell lines.

Quantitative Data

The following table summarizes the known inhibitory concentrations (IC50) of this compound against P. falciparum. Researchers will need to determine the IC50 values in their specific mammalian cell lines of interest.

Organism Stage IC50 (nM)
P. falciparumAsexual2.7
P. falciparumAsexual4.5
P. falciparumEarly-stage gametocytes4.5 ± 3.6
P. falciparumLate-stage gametocytes28.7 ± 0.2

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during cytotoxicity assays with this compound.

Question 1: I am observing high cytotoxicity across all my tested cell lines, even at low concentrations of this compound. What could be the cause?

Possible Causes and Solutions:

  • Compound Concentration: Double-check all calculations for the dilution of your this compound stock solution. An error in calculation can lead to a much higher final concentration than intended. It is advisable to perform a new serial dilution and repeat the dose-response experiment.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your specific cell lines, typically below 0.5%.[2] Always include a vehicle-only control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity.[2]

  • Cell Culture Contamination: Microbial contamination (e.g., mycoplasma) can cause unexpected cytotoxicity. Regularly test your cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated batch of cells.[2]

  • Compound Instability: The stability of this compound in your specific cell culture medium and conditions over the duration of the experiment is a crucial factor. If the compound degrades, it could produce byproducts with higher cytotoxicity.

Question 2: The results of my cytotoxicity assay are not reproducible. What steps can I take to improve consistency?

Possible Causes and Solutions:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure you have a homogenous cell suspension before seeding and use a calibrated multichannel pipette. It is recommended to determine the optimal cell seeding density for your assay through preliminary experiments.[3]

  • Pipetting Errors: Inaccurate or inconsistent pipetting during the addition of the compound, reagents, or cells can significantly impact results. Ensure all pipettes are properly calibrated and use consistent technique.[3]

  • Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Incubation Time: The timing of compound exposure and reagent addition should be consistent across all experiments. Use a timer to ensure accurate incubation periods.

Question 3: My positive control is not showing the expected level of cell death. What could be wrong?

Possible Causes and Solutions:

  • Positive Control Potency: The positive control compound may have degraded. Use a fresh, validated batch of the positive control.

  • Cell Line Resistance: The cell line may have developed resistance to the positive control. Consider using a different positive control known to be effective on your specific cell line.

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of the positive control at the concentration used. Consider optimizing the concentration of the positive control or trying a different assay method (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).[4]

Question 4: I am observing a high background signal in my no-cell control wells. How can I troubleshoot this?

Possible Causes and Solutions:

  • Media Components: Certain components in the cell culture medium, such as phenol red, can interfere with the absorbance or fluorescence readings of some assays.[5] Consider using a medium without phenol red or a different assay that is not affected by these components.

  • Compound Interference: this compound itself might interact with the assay reagents, leading to a false positive signal. To test for this, include a control well with the compound in the medium but without any cells.

  • Reagent Contamination: The assay reagents may be contaminated. Use fresh, high-quality reagents.

Experimental Protocols

Below is a detailed protocol for a standard MTT cytotoxicity assay, which can be adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., doxorubicin)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used for this compound.

      • Positive Control: Cells treated with a known cytotoxic agent.

      • Untreated Control: Cells in complete culture medium only.

      • No-Cell Control: Wells with medium only to measure background absorbance.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value for this compound.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and performing cytotoxicity assays.

G cluster_0 Troubleshooting Workflow Start Unexpected Cytotoxicity Observed CheckConcentration Verify Compound Concentration Start->CheckConcentration CheckSolvent Assess Solvent Toxicity Start->CheckSolvent CheckContamination Screen for Contamination Start->CheckContamination Reproducibility Address Reproducibility Issues CheckConcentration->Reproducibility CheckSolvent->Reproducibility CheckContamination->Reproducibility OptimizeAssay Optimize Assay Parameters Reproducibility->OptimizeAssay If issues persist End Problem Resolved Reproducibility->End If resolved OptimizeAssay->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.

G cluster_1 Cytotoxicity Assay Workflow CellSeeding 1. Seed Cells in 96-well Plate CompoundTreatment 2. Treat with this compound Concentrations CellSeeding->CompoundTreatment Incubation 3. Incubate for a Defined Period CompoundTreatment->Incubation AssaySpecificSteps 4. Perform Assay-Specific Steps (e.g., add MTT, LDH substrate) Incubation->AssaySpecificSteps DataAcquisition 5. Measure Signal (Absorbance/Fluorescence) AssaySpecificSteps->DataAcquisition DataAnalysis 6. Analyze Data and Determine IC50 DataAcquisition->DataAnalysis

Caption: A generalized experimental workflow for a cytotoxicity assay.

Disclaimer: The information provided in this technical support center is for research use only. The troubleshooting suggestions are based on general principles of cytotoxicity testing and may need to be adapted for specific experimental contexts. The mechanism of action of this compound in mammalian cells is not yet fully elucidated, and therefore, its effects may vary between different cell lines and assay systems.

References

Resolving and analyzing inconsistent results from MMV674850 experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with the antimalarial compound MMV674850. Inconsistencies in experimental outcomes can be a significant hurdle in drug development. This resource offers troubleshooting strategies, frequently asked questions, and detailed protocols to help you achieve more consistent and reliable results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound between different experimental runs. What are the potential causes?

A1: Inconsistent IC50 values for this compound can stem from several factors:

  • Compound Stability and Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C or -80°C) and protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.

  • Solvent and Dilution Series: The choice of solvent (e.g., DMSO) and the accuracy of the serial dilutions are critical. Inaccuracies in this step can lead to significant variations in the final concentrations tested.

  • Parasite Stage and Synchronization: The susceptibility of Plasmodium falciparum to antimalarial drugs can vary depending on the parasite's life cycle stage. Inconsistent synchronization of parasite cultures can lead to variable IC50 results.[1]

  • Assay-Specific Variability: Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green I-based fluorescence, pLDH assay) have inherent variabilities. Ensure that the chosen assay is performed consistently and according to a standardized protocol.[2][3]

Q2: Our in vivo efficacy studies with this compound in a mouse model are showing conflicting results in parasite clearance rates. What should we investigate?

A2: Discrepancies in in vivo efficacy can be attributed to:

  • Compound Formulation and Administration: The formulation of this compound for oral or parenteral administration can significantly impact its bioavailability. Ensure the formulation is consistent and the administration (e.g., gavage, injection) is performed accurately.

  • Mouse Strain and Health Status: The genetic background and overall health of the mice can influence the course of infection and the drug's efficacy. Using a consistent mouse strain and ensuring the animals are healthy is crucial.

  • Parasite Strain and Inoculum Size: The virulence of the Plasmodium strain used (e.g., P. berghei) and the size of the initial parasite inoculum can affect the infection kinetics and the apparent efficacy of the drug.

  • Pharmacokinetics of this compound: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals, leading to different levels of drug exposure.

Q3: What is the known mechanism of action for this compound?

A3: While the precise molecular target of this compound is not publicly disclosed, many antimalarial compounds target essential parasite pathways that are distinct from the human host. These can include processes like heme detoxification, protein synthesis, folate biosynthesis, or signaling pathways involving parasite-specific kinases.[4][5] Understanding the potential target class can help in designing mechanism-of-action studies.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in in vitro assay Contamination of reagents or cultures.Use sterile techniques, regularly test for mycoplasma, and use fresh, filtered reagents.
Non-specific binding of detection reagent.Optimize washing steps and consider using a blocking agent if applicable to the assay.
Low potency or no activity of this compound Incorrect compound concentration.Verify the concentration of the stock solution and the accuracy of the dilution series.
Compound degradation.Prepare fresh stock solutions and handle the compound according to the manufacturer's stability data.
Parasite resistance.Test the compound against a known drug-sensitive parasite strain to confirm its activity.[2]
Inconsistent parasitemia in control animals (in vivo) Variability in parasite inoculum.Ensure the parasite inoculum is standardized and accurately administered to all animals.
Differences in animal health.Acclimatize animals properly and monitor their health status throughout the experiment.
Toxicity observed in animal studies Off-target effects of the compound.Perform a dose-ranging study to determine the maximum tolerated dose (MTD).
Formulation issues.Evaluate the tolerability of the vehicle control in a separate group of animals.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against different stages of Plasmodium falciparum.

Parameter Value Parasite Stage
IC50 2.7 - 4.5 nMAsexual parasites
IC50 4.5 ± 3.6 nMEarly-stage gametocytes
IC50 28.7 ± 0.2 nMLate-stage gametocytes

Experimental Protocols

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I Method)

This protocol is adapted from standard procedures for assessing the in vitro efficacy of antimalarial compounds.[6]

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with human serum or Albumax.

  • Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Drug Plate Preparation: Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include a drug-free control and a known antimalarial (e.g., chloroquine) as a reference.

  • Incubation: Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to the drug plate. Incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

This protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a rodent model.[2][7]

  • Animal Model: Use a suitable mouse strain (e.g., BALB/c) of a specific age and weight.

  • Infection: Inoculate the mice intraperitoneally with a standardized dose of P. berghei ANKA parasites.

  • Drug Administration: Administer this compound to the test groups of mice once daily for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group treated with a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Microscopy: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis: Calculate the percent suppression of parasitemia for each treatment group relative to the vehicle control group. Determine the ED50 and ED90 values.

  • Survival Monitoring: Monitor the survival of the mice for at least 30 days.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by an antimalarial compound and a typical experimental workflow.

signaling_pathway cluster_host Host Cell cluster_parasite Plasmodium falciparum Host Nutrient\nUptake Host Nutrient Uptake Nutrient Transporter Nutrient Transporter Host Nutrient\nUptake->Nutrient Transporter Nutrient Acquisition Metabolic Pathway Metabolic Pathway Nutrient Transporter->Metabolic Pathway Nutrients Kinase Cascade Kinase Cascade Metabolic Pathway->Kinase Cascade Metabolites Parasite Growth\n& Replication Parasite Growth & Replication Kinase Cascade->Parasite Growth\n& Replication Signal Transduction This compound This compound This compound->Kinase Cascade Inhibition experimental_workflow cluster_invitro In Vitro Susceptibility Assay cluster_invivo In Vivo Efficacy Study A Parasite Culture & Synchronization B Drug Plate Preparation A->B C Incubation (72 hours) B->C D SYBR Green I Staining C->D E Fluorescence Reading D->E F IC50 Determination E->F G Mouse Infection (P. berghei) H This compound Administration G->H I Parasitemia Monitoring (Day 4) H->I J Blood Smear & Staining I->J K Microscopic Analysis J->K L Efficacy Calculation K->L

References

Identifying sources of experimental variability with MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MMV390048. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and identifying sources of experimental variability when working with the antimalarial compound MMV390048, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K).

Frequently Asked Questions (FAQs)

Q1: What is MMV390048 and what is its primary mechanism of action?

MMV390048 (also known as MMV048) is a novel antimalarial compound belonging to the 2-aminopyridine class.[1] Its primary mechanism of action is the selective inhibition of the Plasmodium falciparum phosphatidylinositol 4-kinase (PI4K).[2] This enzyme is crucial for the parasite's development and is involved in essential cellular processes, including phospholipid biosynthesis.[3][4] By inhibiting PfPI4K, MMV390048 disrupts key signaling pathways necessary for parasite survival and replication.[5]

Q2: What are the known off-target effects of MMV390048 and how can they influence experimental results?

While MMV390048 is a selective inhibitor of Plasmodium PI4K, some off-target activity against mammalian kinases has been reported. This is a critical consideration as it can lead to unexpected phenotypic effects in cellular assays or toxicity in in vivo models. Notably, off-target inhibition of human kinases such as MAP4K4 and MINK1 has been suggested as a potential cause for the diaphragmatic hernias observed in rat embryofetal development studies.[2] When designing experiments, it is crucial to consider the potential for these off-target effects, especially when working with host-cell lines or in vivo systems.

Q3: My in vitro and in vivo results with MMV390048 are inconsistent. What are the common reasons for this discrepancy?

Discrepancies between in vitro and in vivo results are a common challenge in drug development. For MMV390048, several factors can contribute to this:

  • Pharmacokinetics: The formulation of MMV390048 significantly impacts its absorption and bioavailability. Early studies using a powder-in-bottle formulation showed high intersubject pharmacokinetic variability.[6] Tablet formulations were later developed to reduce this variability.[6][7] Ensure you are using a well-characterized formulation for your in vivo studies.

  • Metabolism: The metabolic stability of the compound can differ between in vitro systems and in vivo models, affecting its effective concentration and duration of action.

  • Off-target effects: As mentioned in Q2, off-target effects may be more pronounced in a complex in vivo environment compared to a controlled in vitro setting, leading to different biological outcomes.

  • Host factors: The host's physiological state, including immune status, can influence the parasite's response to treatment in vivo.

Troubleshooting Guides

In Vitro Assay Variability

Issue 1: High variability in IC50 values between experiments.

High variability in the 50% inhibitory concentration (IC50) is a frequent issue. The following table outlines potential causes and troubleshooting steps.

Potential CauseTroubleshooting Step
Compound Solubility Visually inspect for compound precipitation in your assay medium. Determine the solubility of MMV390048 under your specific assay conditions. Ensure the final DMSO concentration is consistent and does not exceed 1%.
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
Parasite Stage Ensure tight synchronization of the P. falciparum culture. The sensitivity to MMV390048 may vary between different parasite life cycle stages. Assays are typically initiated with highly synchronous ring-stage parasites.[1]
Cell Density Maintain a consistent starting parasitemia and hematocrit for each assay. Variations in cell number can affect the drug-to-cell ratio and influence the apparent IC50.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations. If their use is unavoidable, ensure proper plate sealing and humidified incubation.
Reagent Quality Use high-purity reagents, including culture media and supplements. The quality of reagents like hypoxanthine can impact parasite growth and assay sensitivity.

Issue 2: No or weak dose-response curve.

Potential CauseTroubleshooting Step
Incorrect Compound Concentration Verify the stock solution concentration and the dilution series. Perform serial dilutions carefully and use fresh dilutions for each experiment.
Inactive Compound Ensure proper storage of the compound to prevent degradation. Test a fresh batch of the compound if degradation is suspected.
Assay Detection Issues For assays like the [3H]-hypoxanthine incorporation assay, ensure the radioisotope is not expired and that the scintillation counter is functioning correctly. For enzyme-based assays (e.g., pLDH), check the activity of the reagents.
Parasite Viability Confirm the health and viability of the parasite culture before initiating the assay. High levels of dead or dying parasites will lead to a poor signal-to-noise ratio.
Experimental Workflows & Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for in vitro antimalarial screening and the proposed signaling pathway of MMV390048 in Plasmodium falciparum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound_prep Prepare MMV390048 Stock (e.g., in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium compound_prep->serial_dilution plate_prep Add Dilutions to 96-well Plate serial_dilution->plate_prep add_parasites Add Parasite Suspension to Plate plate_prep->add_parasites parasite_culture Synchronize P. falciparum Culture (e.g., Sorbitol Treatment) parasite_prep Adjust Parasitemia and Hematocrit parasite_culture->parasite_prep parasite_prep->add_parasites incubation Incubate (e.g., 48-72h) in Controlled Atmosphere add_parasites->incubation add_label Add Label (e.g., [3H]-hypoxanthine) incubation->add_label label_incubation Incubate for Label Incorporation (e.g., 24h) add_label->label_incubation harvest Harvest Cells label_incubation->harvest readout Measure Readout (e.g., Scintillation Counting) harvest->readout analysis Calculate IC50 Values readout->analysis

In Vitro Antimalarial Assay Workflow

pi4k_pathway MMV390048 MMV390048 PfPI4K Plasmodium PI4K (PfPI4K) MMV390048->PfPI4K Inhibition PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Phosphorylation PIP Phosphatidylinositol (PI) PIP->PfPI4K Substrate PfCDPK7 PfCDPK7 PI4P->PfCDPK7 Activates/Localizes Vesicular_trafficking Vesicular Trafficking & Membrane Remodeling PI4P->Vesicular_trafficking Regulates Phospholipid_synthesis Phospholipid Biosynthesis (e.g., PC synthesis) PfCDPK7->Phospholipid_synthesis Regulates Parasite_development Parasite Development & Replication Phospholipid_synthesis->Parasite_development Vesicular_trafficking->Parasite_development

MMV390048 Signaling Pathway in Plasmodium

Quantitative Data Summary

The inhibitory activity of MMV390048 can vary depending on the parasite strain, life cycle stage, and assay conditions. The following tables summarize reported IC50 values.

Table 1: In Vitro Activity of MMV390048 against P. falciparum

Strain/StageIC50 (nM)Assay MethodReference
NF54 (asexual)28[3H]-hypoxanthine[8]
3D7 (asexual)Not specifiedNot specified[8]
Multidrug-resistant isolatesLow variability (1.5-fold max/min IC50 ratio)Not specified[8]
Late-stage gametocytes (IV & V)285pLDH assay[8]
Early-stage gametocytes (I-III)214Luciferase assay[8]

Table 2: In Vivo Efficacy of MMV390048

ModelEfficacy MetricDose (mg/kg)Reference
P. berghei mouse modelED901.1 (4 oral doses)[8]
P. falciparum humanized SCID mouse modelED900.57 (once daily for 4 days)[8]
B. gibsoni (in vitro)IC506900 ± 900[9]
B. microti mouse modelGrowth Inhibition20 (daily)[9]

Detailed Experimental Protocols

1. In Vitro [3H]-hypoxanthine Incorporation Assay for Asexual P. falciparum

This protocol is a widely used method to determine the IC50 of antimalarial compounds by measuring the inhibition of parasite nucleic acid synthesis.

  • Materials:

    • Synchronized P. falciparum culture (ring stage)

    • Complete culture medium (e.g., RPMI-1640 with supplements)

    • Low hypoxanthine medium

    • MMV390048 stock solution (in DMSO)

    • [3H]-hypoxanthine

    • 96-well microplates

    • Cell harvester and scintillation counter

  • Methodology:

    • Prepare serial dilutions of MMV390048 in low hypoxanthine medium in a 96-well plate. Include drug-free wells as negative controls.

    • Dilute the synchronized parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2-2.5%.

    • Add the parasite suspension to the wells containing the drug dilutions.

    • Incubate the plate for 48 hours in a humidified, low-oxygen environment (e.g., 5% CO2, 5% O2, 90% N2).

    • Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.

    • Harvest the cells onto a filter mat using a cell harvester.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each drug concentration relative to the drug-free controls and determine the IC50 value using a non-linear regression model.

2. In Vivo Efficacy Testing in a P. falciparum Humanized Mouse Model

This protocol assesses the in vivo efficacy of MMV390048 in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes.

  • Materials:

    • SCID mice engrafted with human erythrocytes

    • P. falciparum 3D7 strain

    • MMV390048 formulated for oral administration

    • Flow cytometer and fluorescent DNA dyes (e.g., SYBR Green)

  • Methodology:

    • Infect the humanized SCID mice with P. falciparum infected erythrocytes.

    • Once parasitemia is established (e.g., day 3 post-infection), begin treatment with MMV390048. Administer the compound orally once daily for four consecutive days at various dose levels.[8]

    • Monitor parasitemia daily by collecting a small volume of blood and analyzing it by flow cytometry after staining with a DNA-specific fluorescent dye.

    • Continue monitoring parasitemia for a set period (e.g., up to day 30) to check for parasite recrudescence.

    • Calculate the effective dose required to reduce parasitemia by 90% (ED90) at a specific time point (e.g., day 7).[8]

References

Validation & Comparative

MMV674850: A Comparative Guide to an Early-Stage Gametocyte Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to eradicate malaria hinges on the development of novel therapeutics that not only treat the symptomatic asexual stages of Plasmodium falciparum infection but also prevent the transmission of the parasite from human to mosquito. Early-stage gametocytes (stages I-III) represent a critical bottleneck in the parasite's life cycle and a key target for transmission-blocking drugs. This guide provides a comparative analysis of MMV674850, a promising early-stage gametocyte inhibitor, against other compounds with similar activity, supported by experimental data and detailed protocols.

Performance Comparison of Early-Stage Gametocyte Inhibitors

The following table summarizes the in vitro activity of this compound and selected comparator compounds against early-stage P. falciparum gametocytes. It is important to note that IC50 values can vary between studies due to differences in parasite strains, assay methodologies, and experimental conditions.

CompoundTarget/Mechanism of ActionEarly-Stage Gametocyte IC50 (nM)Asexual Stage IC50 (nM)Citation(s)
This compound Preferentially targets early-stage gametocytes; transcriptomic data suggests kinase inhibition pathway.[Data not available in peer-reviewed publications][Data not available in peer-reviewed publications][1]
Atovaquone Inhibits the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.Inactive (>5,000)~1.8[2][3]
Methylene Blue Inhibits glutathione reductase, leading to oxidative stress.490[Data varies][3]
MMV390048 Phosphatidylinositol 4-kinase (PI4K) inhibitor.[Data not available]28[4]
TCMDC-125554 Probe-like compound from MMV Malaria Box.174-19781 (3D7), 265 (NF54)[5]
GNF-Pf-5561 Quinine analogue from MMV Malaria Box.[Potency is 4-fold less than asexual stage][Data varies][5]
TCMDC-125233 Chloroquine analogue from MMV Malaria Box.[Potency is 3-fold less than asexual stage][Data varies][5]

Experimental Protocols

A variety of in vitro assays are utilized to determine the efficacy of compounds against early-stage gametocytes. The following is a representative protocol for a luciferase-based high-throughput screening (HTS) assay.

Luciferase-Based Early-Stage Gametocyte Inhibition Assay

This assay utilizes a transgenic P. falciparum line (e.g., NF54pfs16-GFP-Luc) that expresses a luciferase reporter gene under the control of a gametocyte-specific promoter (pfs16). Luciferase activity serves as a surrogate marker for gametocyte viability.[5][6]

Materials:

  • P. falciparum NF54pfs16-GFP-Luc parasite culture

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, glucose, sodium bicarbonate, and human serum)

  • N-acetylglucosamine (NAG)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 384-well microplates

  • Luciferase assay reagent (e.g., Steadylite)

  • Luminometer

Methodology:

  • Gametocyte Induction: Synchronized ring-stage parasites are cultured to a high parasitemia. Gametocytogenesis is induced by stressing the culture (e.g., by limiting fresh medium and erythrocytes).

  • Asexual Stage Removal: On day 0 of gametocytogenesis, NAG (e.g., 50 mM) is added to the culture for 48-72 hours to eliminate the remaining asexual parasites.

  • Assay Setup: On day 4 of gametocytogenesis (predominantly stage I-III gametocytes), the culture is seeded into 384-well plates at a defined hematocrit (e.g., 0.5%) and gametocytemia.

  • Compound Addition: Test compounds are added to the wells at various concentrations. Control wells include DMSO (negative control) and a known gametocytocidal agent like puromycin (positive control).

  • Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Luciferase Measurement: After incubation, the luciferase assay reagent is added to each well. The luminescence signal, which is proportional to the number of viable gametocytes, is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and pathways affected by gametocytocidal compounds is crucial for rational drug design and overcoming resistance.

This compound (Putative Pathway)

While the precise target of this compound is yet to be fully elucidated, transcriptomic analysis of treated gametocytes suggests that it acts via the inhibition of a kinase, leading to downstream effects on parasite development and viability.[1]

MMV674850_Pathway This compound This compound Kinase Putative Kinase Target This compound->Kinase Inhibition Downstream Downstream Signaling (e.g., Phosphorylation Events) Kinase->Downstream Disruption Development Gametocyte Development & Viability Downstream->Development Inhibition

Caption: Putative signaling pathway of this compound action.

Atovaquone

Atovaquone targets the cytochrome bc1 complex of the mitochondrial electron transport chain. This disrupts the mitochondrial membrane potential and inhibits pyrimidine biosynthesis, which is essential for parasite survival.[2]

Atovaquone_Pathway Atovaquone Atovaquone CytBC1 Cytochrome bc1 Complex (Complex III) Atovaquone->CytBC1 Inhibition ETC Mitochondrial Electron Transport Chain CytBC1->ETC Disruption MitoPotential Mitochondrial Membrane Potential ETC->MitoPotential Collapse Pyrimidine Pyrimidine Biosynthesis ETC->Pyrimidine Inhibition Viability Parasite Viability MitoPotential->Viability Inhibition Pyrimidine->Viability Inhibition

Caption: Mechanism of action of Atovaquone.

Methylene Blue

The primary mechanism of action for methylene blue is the inhibition of P. falciparum glutathione reductase. This enzyme is crucial for maintaining the redox balance within the parasite. Its inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and parasite death.[7]

Methylene_Blue_Pathway MethyleneBlue Methylene Blue GR Glutathione Reductase MethyleneBlue->GR Inhibition GSH Reduced Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GR->GSSG Reduces ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes OxidativeStress Oxidative Stress ROS->OxidativeStress Induces Death Parasite Death OxidativeStress->Death

Caption: Methylene Blue's mechanism via oxidative stress.

Experimental Workflow

The following diagram illustrates a typical workflow for the high-throughput screening of early-stage gametocytocidal compounds.

HTS_Workflow cluster_culture Parasite Culture & Induction cluster_assay High-Throughput Screening cluster_analysis Data Analysis & Hit Identification Asexual Asexual P. falciparum Culture Sync Synchronization Asexual->Sync Induce Gametocyte Induction Sync->Induce Plate Plate Early-Stage Gametocytes (384-well format) Induce->Plate AddCompounds Add Compound Library Plate->AddCompounds Incubate Incubate (72h) AddCompounds->Incubate Readout Measure Luciferase Activity Incubate->Readout Calculate Calculate % Inhibition Readout->Calculate DoseResponse Dose-Response Curves Calculate->DoseResponse Identify Identify Hits (IC50) DoseResponse->Identify

Caption: High-throughput screening workflow.

References

Comparative Analysis of MMV674850 and MMV666810: Potent Antimalarial Candidates Targeting Multiple Parasite Stages

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the in vitro activity, experimental protocols, and putative mechanism of action of two promising 2-aminopyrazine-based antimalarial compounds from the Medicines for Malaria Venture (MMV) Pathogen Box.

This guide provides a comprehensive comparison of the biological activities of MMV674850 and MMV666810, two structurally related small molecules with potent inhibitory effects against the malaria parasite, Plasmodium falciparum. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimalarial therapeutics.

In Vitro Activity Profile

Both this compound and MMV666810 demonstrate significant activity against the asexual blood stages of P. falciparum, the parasite form responsible for clinical malaria. Notably, both compounds also exhibit activity against sexual stage gametocytes, which are essential for transmission of the parasite from human to mosquito. A summary of their in vitro potency, as measured by the half-maximal inhibitory concentration (IC50), is presented below.

CompoundAsexual Stage IC50 (nM)Early-Stage Gametocyte IC50 (nM)Late-Stage Gametocyte IC50 (nM)
This compound 2.7 - 4.54.5 ± 3.628.7 ± 0.2
MMV666810 5.94603 ± 88179 ± 8

Data compiled from publicly available sources.

This compound exhibits greater potency against both early and late-stage gametocytes compared to MMV666810. Specifically, this compound is significantly more active against early-stage gametocytes, suggesting a potential role in preventing the maturation of transmissible forms of the parasite. In contrast, MMV666810 shows a 3.3-fold selectivity for late-stage gametocytes over early-stage gametocytes.[1]

Experimental Protocols

The following protocols are representative of the methods used to determine the in vitro activity of compounds from the MMV Pathogen Box.

Asexual Stage In Vitro Susceptibility Assay

The antiplasmodial activity against asexual blood stages is typically determined using a standardized in vitro drug sensitivity assay with the chloroquine-sensitive P. falciparum 3D7 strain.

  • Parasite Culture: P. falciparum 3D7 is maintained in continuous in vitro culture in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Parasite Synchronization: Prior to the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population.

  • Drug Dilution and Assay Setup: Compounds are serially diluted, typically in 5-fold steps, to achieve a range of concentrations (e.g., from 0.05 nM to 20 µM). The drug dilutions are added to 96-well plates containing the synchronized ring-stage parasites.

  • Incubation: The assay plates are incubated for 72 hours under the standard culture conditions.

  • Growth Inhibition Measurement: Parasite growth is assessed by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye. The IC50 values are then calculated by fitting the dose-response data to a non-linear regression model.

Gametocyte In Vitro Assay

The activity against sexual stages is determined using assays that measure the viability of early and late-stage gametocytes.

  • Gametocyte Induction: Gametocytogenesis is induced in P. falciparum cultures, and the different stages of gametocyte development are monitored by microscopy.

  • Drug Treatment: Compounds are added to cultures containing predominantly early-stage (I-III) or late-stage (IV-V) gametocytes.

  • Viability Assessment: After a defined incubation period (e.g., 72 hours), gametocyte viability is assessed using a suitable method, such as a gametocyte-specific viability assay or by measuring the activity of a metabolic enzyme. IC50 values are determined from the dose-response curves.

G cluster_culture Parasite Culture & Synchronization cluster_assay In Vitro Assay cluster_readout Data Acquisition & Analysis culture P. falciparum Culture sync Synchronization (Sorbitol) culture->sync plate Assay Plate Setup sync->plate drug_prep Compound Dilution drug_prep->plate incubation 72h Incubation plate->incubation readout Growth Measurement (pLDH/Fluorescence) incubation->readout analysis IC50 Calculation readout->analysis

Figure 1. A simplified workflow for the in vitro antimalarial activity screening.

Putative Mechanism of Action: Inhibition of Phosphatidylinositol 4-Kinase (PI4K)

This compound and MMV666810 are 2-aminopyrazine-based compounds. This chemical class, along with the structurally similar 2-aminopyridines, has been shown to target the Plasmodium phosphatidylinositol 4-kinase (PI4K).[1][2] A prominent member of this class, MMV390048, has been confirmed to be a selective inhibitor of P. falciparum PI4K.[2] PI4K is a crucial enzyme in the parasite, playing a vital role in the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid involved in vesicular trafficking and membrane dynamics within the parasite.

Inhibition of PI4K is thought to disrupt these essential cellular processes, leading to parasite death. This mechanism of action is distinct from that of many currently used antimalarial drugs, making PI4K inhibitors attractive candidates for development, particularly in the context of rising drug resistance.

G cluster_compounds 2-Aminopyrazines cluster_pathway PI4K Signaling Pathway This compound This compound PI4K Plasmodium PI4K This compound->PI4K Inhibition MMV666810 MMV666810 MMV666810->PI4K Inhibition PI4P Phosphatidylinositol 4-Phosphate (PI4P) PI4K->PI4P Phosphorylation PI Phosphatidylinositol (PI) PI->PI4K Substrate Vesicular_Trafficking Vesicular Trafficking & Membrane Dynamics PI4P->Vesicular_Trafficking Parasite_Survival Parasite Survival Vesicular_Trafficking->Parasite_Survival

Figure 2. Proposed mechanism of action via inhibition of the PI4K signaling pathway.

Conclusion

This compound and MMV666810 are potent antimalarial compounds with activity against both the disease-causing asexual stages and the transmission-relevant gametocyte stages of P. falciparum. Their likely mechanism of action through the inhibition of PI4K represents a novel and promising avenue for antimalarial drug development. The superior gametocytocidal activity of this compound, particularly against early-stage gametocytes, warrants further investigation into its potential as a transmission-blocking agent. Further studies to confirm the molecular target and to evaluate the in vivo efficacy and safety of these compounds are essential next steps in their development as potential new treatments for malaria.

References

Validating the Target Kinase of Novel Antimalarial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a specific molecular target are critical milestones in the development of novel kinase inhibitors. This guide provides a comprehensive overview of the experimental workflow and data interpretation involved in validating the target kinase of a hypothetical antimalarial compound, MMV674850. As the specific target of this compound is not publicly disclosed, this guide will use the well-characterized Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) inhibitor, TCMDC-135051, as a case study to illustrate the target validation process. We will compare hypothetical data for this compound with real-world data for TCMDC-135051 and its analogs, providing a clear framework for researchers in the field.

Introduction to the Challenge

Phenotypic screening campaigns often identify compounds with potent antimalarial activity, such as this compound, which demonstrates low nanomolar efficacy against asexual and early-stage gametocytes of P. falciparum. However, the molecular target of such hits is often unknown, necessitating a systematic approach for target identification and validation. This process is crucial for understanding the mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization efforts.

The Target Validation Workflow

A typical workflow for identifying and validating the kinase target of a novel antimalarial compound involves a series of integrated experimental approaches. This multi-pronged strategy builds a strong body of evidence to confidently assign a target to a compound.

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Target Validation phenotypic_screening Phenotypic Screening (e.g., this compound) chemoproteomics Chemoproteomics (Affinity Chromatography, TPP) phenotypic_screening->chemoproteomics Hit Compound kinome_scan Kinome Scanning phenotypic_screening->kinome_scan Hit Compound genetic_approaches Genetic Approaches (e.g., Resistance Evolution) phenotypic_screening->genetic_approaches Hit Compound biochemical_assays Biochemical Assays (Recombinant Kinase) chemoproteomics->biochemical_assays Putative Target(s) kinome_scan->biochemical_assays Putative Target(s) genetic_approaches->biochemical_assays Putative Target(s) cell_based_assays Cell-based Target Engagement (e.g., NanoBRET) biochemical_assays->cell_based_assays structural_biology Structural Biology (Co-crystallization) biochemical_assays->structural_biology sar_analysis Structure-Activity Relationship (SAR) cell_based_assays->sar_analysis sar_analysis->structural_biology

Caption: A generalized workflow for kinase target identification and validation.

Data Presentation: A Comparative Analysis

To illustrate the target validation process, the following tables present a comparison of hypothetical data for this compound against the known data for the PfCLK3 inhibitor, TCMDC-135051, and its analogs.

Table 1: In Vitro Antimalarial Activity
CompoundTargetP. falciparum (3D7) IC50 (nM)Gametocyte (Stage I-III) IC50 (nM)Gametocyte (Stage V) IC50 (nM)
This compound (Hypothetical) Unknown3.55.230.1
TCMDC-135051 PfCLK3180[1]-Prevents development[1]
Analog 30 PfCLK3270[1]--
Chloroacetamide 4 (Covalent) PfCLK3~100--
Table 2: Kinase Selectivity Profile
CompoundPutative TargetRecombinant Kinase IC50 (nM)Kinome Scan (1 µM) - % Inhibition of other kinases
This compound (Hypothetical) PfCDPK115PfPKG (85%), PfGSK3 (70%), HsCDK2 (65%)
TCMDC-135051 PfCLK319 (for analog 30)[1]9 of 140 human kinases showed >80% inhibition[1]
Chloroacetamide 4 (Covalent) PfCLK3<10Improved selectivity over TCMDC-135051
Table 3: Target Engagement and Mechanism of Action
CompoundTarget Engagement AssayMechanism of ActionKey Resistance Mutation
This compound (Hypothetical) Thermal Proteome Profiling (TPP)ATP-competitivePfCDPK1 (T145M)
TCMDC-135051 Chemogenetic validation, Co-crystallizationATP-competitive[2]PfCLK3 (H259P)
Chloroacetamide 4 (Covalent) Intact Cell Washout Assay, Mass SpectrometryCovalent (targets Cys368)-

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are protocols for key experiments in the target validation cascade.

Kinome Scanning

Objective: To identify the kinase(s) to which a compound binds from a large panel of purified kinases.

Methodology:

  • The compound of interest (e.g., this compound) is incubated at a fixed concentration (typically 1 µM) with a panel of several hundred purified human and/or pathogen-specific kinases.

  • The binding interaction is measured using a competition binding assay. In this format, an immobilized ligand competes with the test compound for binding to the kinase active site.

  • The amount of kinase bound to the immobilized ligand is quantified, often using qPCR for a DNA tag conjugated to the kinase.

  • The results are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a DMSO control. A lower percentage indicates stronger binding.

Thermal Proteome Profiling (TPP)

Objective: To identify the cellular targets of a compound by observing changes in protein thermal stability upon ligand binding.

Methodology:

  • Intact P. falciparum parasites are treated with the compound (e.g., this compound) or a vehicle control (DMSO).

  • The treated cells are lysed, and the lysate is divided into aliquots, which are heated to a range of temperatures.

  • At higher temperatures, proteins begin to denature and precipitate. The soluble fraction is collected by centrifugation.

  • The abundance of each protein in the soluble fraction at each temperature is quantified by mass spectrometry.

  • Binding of the compound to its target kinase will stabilize the protein, resulting in a shift of its melting curve to a higher temperature compared to the vehicle control.

Recombinant Kinase Inhibition Assay

Objective: To quantify the inhibitory potency of a compound against a purified, recombinant form of the putative target kinase.

Methodology:

  • The putative target kinase (e.g., recombinant PfCLK3) is incubated with a specific substrate (e.g., a peptide) and ATP in a buffer solution.

  • The compound is added at a range of concentrations.

  • The kinase reaction is allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is measured. This can be done using various methods, such as radiolabeling with ³²P-ATP, fluorescence-based assays (e.g., FRET), or luminescence-based assays that quantify the remaining ATP.

  • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

In Vitro Evolution of Resistance

Objective: To identify the target of a compound by selecting for and sequencing resistant parasites.

Methodology:

  • A culture of P. falciparum is exposed to a sub-lethal concentration of the compound.

  • The parasite population is allowed to recover, and the concentration of the compound is gradually increased over several months.

  • Parasites that survive at higher concentrations are cloned, and their genomes are sequenced.

  • The genomic sequences of the resistant clones are compared to the parental strain to identify mutations.

  • Mutations that consistently appear in the gene encoding the putative target kinase strongly suggest that this is the direct target of the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can greatly aid in their understanding.

PfCLK3_Signaling_Pathway PfCLK3 PfCLK3 Spliceosome Spliceosome Components PfCLK3->Spliceosome Phosphorylation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA Mature mRNA pre_mRNA->mRNA Protein Protein Synthesis mRNA->Protein Parasite_Survival Parasite Survival & Proliferation Protein->Parasite_Survival TCMDC_135051 TCMDC-135051 TCMDC_135051->PfCLK3 Inhibition

Caption: The role of PfCLK3 in parasite survival and its inhibition by TCMDC-135051.

Chemoproteomics_Workflow cluster_0 Affinity-based cluster_1 Activity-based (TPP) start_A Immobilize Compound on Beads lysate_A Incubate with Parasite Lysate start_A->lysate_A wash_A Wash to Remove Non-specific Binders lysate_A->wash_A elute_A Elute Bound Proteins wash_A->elute_A ms_A Identify by Mass Spectrometry elute_A->ms_A start_B Treat Live Parasites with Compound lysate_B Lyse Cells start_B->lysate_B heat_B Heat to Induce Denaturation lysate_B->heat_B separate_B Separate Soluble & Insoluble Fractions heat_B->separate_B ms_B Quantify Soluble Proteome by Mass Spec separate_B->ms_B

Caption: Workflows for two common chemoproteomic approaches to target identification.

Conclusion

Validating the target kinase of a novel antimalarial compound is a multifaceted process that requires the integration of biochemical, cellular, and genetic approaches. By following a systematic workflow, as illustrated here with the case study of the PfCLK3 inhibitor TCMDC-135051, researchers can build a robust body of evidence to confidently identify and validate the molecular target of promising new antimalarial candidates like this compound. This knowledge is paramount for the rational design of next-generation therapies to combat the global threat of malaria.

References

A Comparative Analysis of the Anti-Malarial Efficacy of MMV674850 and Primaquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel anti-malarial compound MMV674850 and the established drug, primaquine. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an objective evaluation of their respective performances.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of this compound and primaquine against various stages of the Plasmodium parasite.

ParameterThis compoundPrimaquine
In Vitro Efficacy
Asexual Stages (P. falciparum)IC₅₀: 2.7 - 4.5 nMNot typically used for asexual stages
Early-Stage Gametocytes (P. falciparum)IC₅₀: 4.5 ± 3.6 nMActivity against gametocytes of all species
Late-Stage Gametocytes (P. falciparum)IC₅₀: 28.7 ± 0.2 nMGametocytocidal activity
In Vivo Efficacy
P. berghei (mouse model)A related pyrazolopyridine showed 60.25% suppression at 200 mg/kg/day (4-day suppressive test)[1]Varies by dose and regimen
P. vivax Relapse Prevention (Human)Data not availableHigh efficacy with various regimens (e.g., 15 mg/day for 14 days)[2]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the efficacy of anti-malarial compounds.

In Vivo 4-Day Suppressive Test (Peter's Test)

This standard test is used to evaluate the in vivo efficacy of anti-malarial compounds against the blood stages of rodent malaria parasites, such as Plasmodium berghei.

Methodology:

  • Animal Model: Swiss albino mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized erythrocytes (approximately 1x10⁷ cells).[1]

  • Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice for four consecutive days, starting on the day of infection (Day 0). A control group receives the vehicle only, and a positive control group receives a standard anti-malarial drug like chloroquine.

  • Parasitemia Determination: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.

  • Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:

    Where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

  • ED₅₀ and ED₉₀ Determination: To determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀), a dose-ranging study is performed with at least four different doses of the compound. The log of the dose is then plotted against the probit of the percentage suppression of parasitemia.

Experimental Workflow for In Vivo Efficacy Testing

G cluster_0 Animal Preparation cluster_1 Treatment Groups cluster_2 Drug Administration (Days 0-3) cluster_3 Data Collection & Analysis (Day 4) A Select Swiss albino mice B Inoculate with P. berghei A->B C Test Compound (e.g., this compound) D Positive Control (e.g., Chloroquine) E Negative Control (Vehicle) F Oral or Subcutaneous Dosing C->F D->F E->F G Prepare blood smears F->G H Determine parasitemia G->H I Calculate % suppression H->I J Determine ED50 / ED90 I->J

Caption: Workflow of the 4-day suppressive test for in vivo anti-malarial efficacy.

Mechanism of Action

The proposed mechanisms of action for this compound and primaquine appear to be distinct, suggesting different cellular targets and pathways.

This compound

This compound is a pyrazolopyridine that shows preferential activity against early-stage gametocytes. Transcriptome fingerprinting studies suggest that its mechanism of action is associated with biological processes that are shared between the asexual blood stages and early-stage gametocytes. This indicates that this compound may target fundamental cellular processes essential for parasite development and differentiation.

Primaquine

The exact mechanism of action of primaquine is not fully understood. However, it is believed to involve two primary pathways:

  • Mitochondrial Interference: Primaquine is thought to interfere with the mitochondrial electron transport chain of the parasite, disrupting its energy metabolism.[3]

  • Generation of Reactive Oxygen Species (ROS): The metabolites of primaquine are believed to generate reactive oxygen species, leading to oxidative stress and cellular damage within the parasite.[3]

Proposed Signaling Pathways

G cluster_0 This compound cluster_1 Primaquine A This compound B Targets shared pathways in asexual & early gametocyte stages A->B C Inhibition of parasite development & differentiation B->C D Primaquine E Mitochondrial Electron Transport Chain D->E F Metabolites D->F G Disrupted Energy Metabolism E->G H Reactive Oxygen Species (ROS) F->H I Oxidative Stress & Cellular Damage H->I

Caption: Proposed mechanisms of action for this compound and primaquine.

Conclusion

This compound demonstrates potent in vitro activity against both asexual and, notably, early-stage gametocytes of P. falciparum. While direct in vivo comparative data with primaquine is not yet available, preliminary studies on related pyrazolopyridine compounds suggest promising in vivo efficacy. Primaquine remains a cornerstone for the radical cure of P. vivax malaria due to its activity against the dormant liver-stage hypnozoites, a feature not yet characterized for this compound. The distinct mechanisms of action of these two compounds suggest they may have different applications in malaria treatment and control strategies. Further in vivo studies, including head-to-head comparisons and evaluation against liver stages, are crucial to fully elucidate the therapeutic potential of this compound.

References

Navigating the Challenge of Antimalarial Resistance: A Comparative Guide to Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of new antimalarial drugs is the evaluation of their potential for cross-resistance with existing therapies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the performance of novel compounds against drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.

The emergence and spread of drug-resistant malaria parasites pose a significant threat to global public health. To ensure the longevity and effectiveness of new antimalarial candidates, it is imperative to understand their activity profiles against parasites that have already developed resistance to current drugs. This guide outlines the essential experimental protocols and data presentation standards for conducting and interpreting cross-resistance studies.

Comparative Analysis of In Vitro Activity

A primary method for assessing cross-resistance is to determine the 50% inhibitory concentration (IC50) of a test compound against a panel of well-characterized drug-sensitive and drug-resistant P. falciparum strains. The results are typically presented in a tabular format to facilitate direct comparison with established antimalarials.

The Resistance Index (RI), calculated as the ratio of the IC50 for a resistant strain to the IC50 for a sensitive reference strain, provides a quantitative measure of the loss of potency. An RI value significantly greater than 1 suggests potential cross-resistance.

Table 1: Illustrative In Vitro Activity of a Test Compound against P. falciparum Strains

P. falciparum StrainKey Resistance MarkersTest Compound IC50 (nM)Chloroquine IC50 (nM)Dihydroartemisinin IC50 (nM)Mefloquine IC50 (nM)Resistance Index (RI) for Test Compound
3D7 Drug-Sensitive (Reference)1.5201.2301.0
Dd2 pfcrt, pfmdr1 mutations1.83501.51501.2
K1 pfcrt, pfmdr1 mutations2.14501.3901.4
Cam3.II kelch13 R539T (Artemisinin Resistance)1.6258.5351.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Standardized Experimental Protocols

To ensure the reproducibility and comparability of results across different studies, standardized experimental protocols are essential.

In Vitro Drug Susceptibility Assay Protocol

A widely used method for determining the IC50 of antimalarial compounds is the SYBR Green I-based fluorescence assay.

  • P. falciparum Cultivation: Parasites are cultured in human erythrocytes using standard in vitro culture techniques. The cultures are maintained at 37°C in a mixed gas environment.

  • Synchronization: To ensure a uniform parasite population at the start of the assay, cultures are synchronized to the ring stage, typically using sorbitol treatment.

  • Drug Plate Preparation: The test compound and reference antimalarials are serially diluted and dispensed into 96-well microtiter plates.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours.

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the fluorescence readings against the drug concentrations and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for both execution and interpretation. The following diagram illustrates a typical workflow for an in vitro cross-resistance study.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Parasite Culture & Synchronization a1 Drug Plate Inoculation p1->a1 p2 Compound Serial Dilution p2->a1 a2 72-hour Incubation a1->a2 a3 SYBR Green I Staining a2->a3 d1 Fluorescence Reading a3->d1 d2 IC50 Calculation d1->d2 d3 Resistance Index (RI) Determination d2->d3 conclusion conclusion d3->conclusion Cross-Resistance Profile

Caption: A streamlined workflow for in vitro antimalarial cross-resistance assessment.

By adhering to these standardized methods and reporting guidelines, researchers can contribute to a more comprehensive and comparative understanding of the cross-resistance landscape for novel antimalarial candidates, ultimately aiding in the development of more robust and effective treatments to combat malaria.

A Head-to-Head Comparison of MMV674850 with Other Pyrazolopyridines in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. The pyrazolopyridine scaffold has emerged as a promising chemotype, with several derivatives demonstrating potent antiplasmodial activity. This guide provides a head-to-head comparison of MMV674850, a notable pyrazolopyridine compound, with other analogues from the same class, supported by experimental data to inform future drug discovery efforts.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and other selected pyrazolopyridine derivatives. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative In Vitro Antiplasmodial Activity of Pyrazolopyridine Derivatives against P. falciparum

Compound/SeriesStrain(s)IC50 (nM)Reference
This compound Asexual Stage2.7 and 4.5[1]
Early-stage Gametocytes4.5 ± 3.6[1]
Late-stage Gametocytes28.7 ± 0.2[1]
Pyrazolopyridine 4-carboxamidesAsexual parasitePotent activity reported[2]
Quinoline-Pyrazolopyridine Hybrids (e.g., 5p)3D7 (CQ-sensitive)EC50: 1.921-2.916 µg/mL (for active analogues)[3]
Pyrazolopyridine-Sulfonamide DerivativesW2 (CQ-resistant)IC50: 3.46 to 9.30 µM[4]
Pyrazolylpyrazoline Derivatives (e.g., 5b, 6a)RKL9 (CQ-resistant)More potent than chloroquine (IC50 = 0.1920 µM)[5]

Table 2: Comparative In Vivo Efficacy of Pyrazolopyridine Derivatives

Compound/SeriesAnimal ModelDosing RegimenEfficacyReference
Pyrazolopyridine 4-carboxamidesP. berghei infected miceNot specifiedPoor performance[2]
Quinoline-Pyrazolopyridine Hybrids (most active analogues)Swiss albino mice (P. berghei)4-day suppressive testSignificant in vivo activity[3]
Pyrazolylpyrazoline Derivatives (5b, 6a, 7a)P. berghei infected mice20 mg/kg and 30 mg/kgStatistically significant suppression[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Antiplasmodial Susceptibility Testing

The in vitro activity of pyrazolopyridine compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.[6][7]

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, W2, RKL9) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.[8]

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[9]

  • Parasite synchronization at the ring stage is achieved by treatment with 5% D-sorbitol.[3]

2. Drug Susceptibility Assay (SYBR Green I Method):

  • Compounds are serially diluted in complete culture medium and added to 96-well plates.

  • Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are added to the wells.

  • Plates are incubated for 72 hours under the conditions described above.[6]

  • After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • Lysis buffer containing SYBR Green I is added to each well, and the plates are incubated in the dark.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

  • The 50% inhibitory concentration (IC50) values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.[6]

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

The in vivo efficacy is commonly evaluated using the 4-day suppressive test in a murine malaria model (Plasmodium berghei).[9][10]

1. Animal Model:

  • Swiss albino mice or other suitable strains are used.[3][10]

2. Infection:

  • Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with P. berghei-parasitized erythrocytes.[9]

3. Drug Administration:

  • Test compounds are administered orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection.[9]

  • A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

4. Parasitemia Determination:

  • On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

5. Efficacy Calculation:

  • The percentage of suppression of parasitemia is calculated for each group relative to the vehicle-treated control group.

Mandatory Visualizations

Proposed Mechanism of Action and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways targeted by pyrazolopyridine antimalarials and a typical experimental workflow for their evaluation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation parasite_culture P. falciparum Culture (e.g., 3D7, W2) synchronization Synchronization (Sorbitol Treatment) parasite_culture->synchronization drug_assay Drug Susceptibility Assay (SYBR Green I) synchronization->drug_assay ic50 IC50 Determination drug_assay->ic50 mouse_model Murine Model (P. berghei) ic50->mouse_model Lead Compound Selection infection Infection mouse_model->infection drug_admin Drug Administration (4-Day Suppressive Test) infection->drug_admin parasitemia Parasitemia Measurement drug_admin->parasitemia efficacy Efficacy Calculation parasitemia->efficacy

Caption: Experimental workflow for antimalarial drug discovery.

mechanism_of_action cluster_parasite Plasmodium falciparum cluster_membrane Parasite Plasma Membrane cluster_cytoplasm Cytoplasm atpase P-type ATPase (PfATP4) na_homeostasis Disruption of Na+ Homeostasis atpase->na_homeostasis abci3 ABCI3 Transporter drug_efflux Drug Efflux abci3->drug_efflux dhfr_ts DHFR-TS folate_synthesis Inhibition of Folate Synthesis dhfr_ts->folate_synthesis This compound This compound & other Pyrazolopyridines This compound->atpase Inhibition This compound->abci3 Substrate for Efflux This compound->dhfr_ts Potential Inhibition

Caption: Proposed mechanisms of action for pyrazolopyridines.

Discussion of Signaling Pathways and Mechanism of Action

The precise molecular target for many pyrazolopyridine antimalarials, including this compound, remains to be definitively elucidated. However, several lines of evidence point towards key parasitic pathways being disrupted.

  • Disruption of Ion Homeostasis: Some pyrazoleamide compounds have been shown to target the P. falciparum P-type ATPase (PfATP4), leading to a rapid disruption of Na+ homeostasis within the parasite.[11] This disruption is catastrophic for the parasite's survival.

  • Inhibition of Folate Biosynthesis: The folate pathway is a well-established target for antimalarial drugs. Some pyrazolopyridine derivatives have been suggested to inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS), a key enzyme in this pathway.[5]

  • Mechanism of Resistance: Resistance to the pyrazolopyridine class of compounds has been associated with the ABCI3 transporter.[2] This suggests that the transporter may be involved in the efflux of the drug from the parasite, thereby reducing its effective concentration at the target site.

References

Assessing the Antimalarial Activity of MMV674850: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the reproducible antimalarial activity of the novel compound MMV674850, benchmarked against established therapeutic agents. This guide provides a comprehensive overview of its in vitro efficacy, mechanism of action, and the experimental protocols to support further investigation.

The global fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery and development of novel antimalarial compounds with unique mechanisms of action. This compound, a promising candidate from the Medicines for Malaria Venture (MMV) portfolio, has demonstrated significant activity against various stages of the Plasmodium falciparum parasite. This guide provides a comparative assessment of this compound's antimalarial properties against well-established drugs—Chloroquine, Artemisinin, and Atovaquone—to offer a clear perspective on its potential and reproducibility.

Mechanism of Action: A Potential Kinase Inhibitor

While the precise molecular target of this compound is still under active investigation, preliminary studies suggest that it functions as a kinase inhibitor.[1][2][3] This mode of action is distinct from many current antimalarials, offering a potential advantage against parasites that have developed resistance to conventional drugs.

In contrast, the comparator drugs operate through well-defined pathways:

  • Chloroquine: This long-standing antimalarial is understood to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion in the parasite's food vacuole.[4][5][6][7][8] It is believed to inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme and parasite death.[4][5][8]

  • Artemisinin: This frontline drug and its derivatives are thought to be activated by heme iron within the parasite, generating reactive oxygen species (ROS) that damage parasite proteins and other macromolecules, ultimately leading to parasite killing.[9][10][11][12]

  • Atovaquone: This compound targets the parasite's mitochondrial electron transport chain, specifically inhibiting the cytochrome bc1 complex.[13][14][15][16] This disruption of mitochondrial function leads to the collapse of the mitochondrial membrane potential and subsequent parasite death.[13][15]

In Vitro Activity: Potency Against Multiple Parasite Stages

This compound has demonstrated potent activity against both the asexual blood stages and the sexual gametocyte stages of P. falciparum. This dual action is crucial for both treating the clinical symptoms of malaria and preventing the transmission of the parasite to mosquitoes.

CompoundP. falciparum StrainIC50 (nM) - Asexual StagesIC50 (nM) - Early-Stage GametocytesIC50 (nM) - Late-Stage Gametocytes
This compound NF542.74.5 ± 3.628.7 ± 0.2
Chloroquine3D7 (sensitive)~8.6 - 15--
Dd2 (resistant)~90 - 100+--
Artemisinin3D7 (sensitive)~7.5--
Dd2 (resistant)~3.2--
Atovaquone3D7 (sensitive)~1.0--
Dd2 (resistant)~1.5--

Table 1: Comparative in vitro 50% inhibitory concentrations (IC50) of this compound and standard antimalarial drugs against P. falciparum. Data for this compound is from a study by Niemand et al. (2021). Data for Chloroquine, Artemisinin, and Atovaquone are compiled from various publicly available sources. Note that IC50 values can vary between studies depending on the specific assay conditions.

In Vivo Efficacy

As of the latest available data, comprehensive in vivo efficacy studies for this compound in murine models, such as the P. berghei infection model, have not been widely published. The 4-day suppressive test is a standard in vivo assay to determine the efficacy of antimalarial compounds. Further research is required to establish its in vivo effective dose (ED50 and ED90) and parasite clearance kinetics.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key in vitro and in vivo assays are provided below.

In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)

This assay is a common method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • 96-well microplates

  • Test compound (this compound or alternatives) and control drugs

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin)

  • Fluorescence plate reader

Procedure:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage.

  • Drug Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Assay Setup: Add the drug dilutions to the 96-well plates. Add synchronized parasite culture at a specific parasitemia and hematocrit.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Synchronize Parasite Culture (Ring Stage) a2 Add Parasite Culture p1->a2 p2 Prepare Serial Dilutions of Test Compounds a1 Add Drug Dilutions to 96-well Plate p2->a1 a1->a2 a3 Incubate for 72h a2->a3 r1 Lyse Cells & Add SYBR Green I a3->r1 r2 Read Fluorescence r1->r2 r3 Calculate IC50 r2->r3 InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase (4 Days) cluster_evaluation Evaluation Phase i1 Inoculate Mice with P. berghei t1 Administer Test Compound i1->t1 t2 Administer Vehicle (Control) i1->t2 t3 Administer Standard Drug (Control) i1->t3 e1 Collect Blood Smears (Day 4) t1->e1 t2->e1 t3->e1 e2 Determine Parasitemia e1->e2 e3 Calculate % Suppression & ED50 e2->e3

References

Independent Validation of MMV674850's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the independent validation of the proposed mechanism of action for the antimalarial compound MMV674850. While identified as a novel inhibitor of Plasmodium falciparum gametocytes, detailed experimental data elucidating its specific molecular target and signaling pathway remains largely undisclosed in the public domain.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information on this compound and to contextualize its known activity within the broader landscape of antimalarial drug discovery. However, the lack of a publicly defined mechanism of action prevents a direct comparative analysis with alternative compounds based on their molecular pathways.

Publicly Available Data for this compound

Information on this compound is sparse. Commercial suppliers describe it as a novel inhibitor of Plasmodium falciparum gametocytes, the sexual stage of the malaria parasite responsible for transmission to mosquitoes. Its chemical formula is C23H20N2O4S2, and its IUPAC name is 5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine[1].

At present, no peer-reviewed publications detailing the specific molecular target, signaling pathway, or independent validation studies for this compound's mechanism of action could be identified through extensive searches of scientific databases. This absence of data precludes the creation of comparative tables of performance with other antimalarials based on mechanistic studies.

The Importance of Independent Validation in Drug Discovery

The process of drug discovery and development relies heavily on the independent validation of a compound's mechanism of action. This critical step confirms the molecular basis of a drug's efficacy and provides a foundation for understanding potential resistance mechanisms, predicting off-target effects, and designing rational combination therapies.

A generalized workflow for the independent validation of a novel antimalarial compound's mechanism of action is outlined below. This workflow illustrates the typical experimental stages that would be necessary to thoroughly characterize a compound like this compound.

G cluster_discovery Initial Discovery & Screening cluster_moa Mechanism of Action (MoA) Elucidation cluster_validation Independent Validation cluster_comparison Comparative Analysis phenotypic_screening Phenotypic Screening (e.g., against P. falciparum) hit_compound Identification of Hit Compound (this compound) phenotypic_screening->hit_compound phenotypic_screening->hit_compound Identifies active compound target_id Target Identification (e.g., Genetic, Proteomic approaches) hit_compound->target_id hit_compound->target_id Hypothesizes target resistance_studies In vitro Evolution of Resistance hit_compound->resistance_studies hit_compound->resistance_studies Identifies resistance mutations compare_potency Comparison of In Vitro Potency (with known antimalarials) hit_compound->compare_potency hit_compound->compare_potency Ranks relative efficacy biochemical_assays Biochemical/Biophysical Assays (e.g., Enzyme inhibition, Binding assays) target_id->biochemical_assays target_id->biochemical_assays Confirms interaction cellular_imaging Cellular Imaging (e.g., Localization studies) target_id->cellular_imaging target_id->cellular_imaging Shows location of action genetic_validation Genetic Target Validation (e.g., CRISPR/Cas9, Knockdowns) target_id->genetic_validation target_id->genetic_validation Confirms target essentiality independent_lab Replication by Independent Labs biochemical_assays->independent_lab biochemical_assays->independent_lab Verifies findings compare_phenotype Comparison of Cellular Phenotypes cellular_imaging->compare_phenotype cellular_imaging->compare_phenotype Compares cellular effects cross_resistance Cross-Resistance Profiling resistance_studies->cross_resistance resistance_studies->cross_resistance Tests against other drugs

Caption: Generalized workflow for the elucidation and independent validation of a novel antimalarial compound's mechanism of action.

Hypothetical Signaling Pathway and Experimental Protocol

Given the absence of specific data for this compound, we can present a hypothetical signaling pathway that a novel gametocytocidal compound might target, along with a typical experimental protocol for its validation.

Hypothetical Target: A Gametocyte-Specific Kinase

Let us hypothesize that this compound targets a protein kinase essential for early-stage gametocyte development, herein referred to as PfGSK1 (P. falciparum Gametocyte-Specific Kinase 1). Inhibition of PfGSK1 could disrupt a signaling cascade required for the parasite's sexual differentiation and maturation.

G This compound This compound PfGSK1 PfGSK1 (Gametocyte-Specific Kinase 1) This compound->PfGSK1 Inhibits Substrate_A_P Phosphorylated Substrate A PfGSK1->Substrate_A_P Phosphorylates Substrate_A Substrate A Substrate_A->Substrate_A_P Downstream_Effector Downstream Effector Substrate_A_P->Downstream_Effector Activates Gametocyte_Development Gametocyte Development Downstream_Effector->Gametocyte_Development Promotes

Caption: Hypothetical signaling pathway illustrating the inhibition of a gametocyte-specific kinase by this compound.

Experimental Protocol: Kinase Inhibition Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant PfGSK1.

Materials:

  • Recombinant purified PfGSK1 enzyme.

  • Kinase substrate peptide (e.g., a generic kinase substrate with a fluorescent tag).

  • ATP (Adenosine triphosphate).

  • This compound stock solution in DMSO.

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 96-well microtiter plates.

  • Plate reader capable of measuring fluorescence.

Method:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant PfGSK1 enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate peptide and ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence signal in each well using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Conclusion

While this compound has been identified as a promising antimalarial candidate with activity against the transmissible stages of P. falciparum, the lack of publicly available data on its mechanism of action prevents a thorough and independent validation. The scientific community awaits the publication of detailed studies that will not only elucidate the molecular target and pathway of this compound but also allow for a comprehensive comparative analysis with existing and emerging antimalarial therapies. Such data is essential for the continued development and strategic deployment of new tools to combat malaria.

References

MMV674850 Successor, MMV533, Demonstrates Potent Antimalarial Activity with Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the preclinical antimalarial candidate MMV533 (also known as MMV688533), a successor compound to MMV674850, reveals promising efficacy against multiple stages of Plasmodium falciparum, the deadliest species of malaria parasite. This guide presents a comparative benchmark of MMV533 against established antimalarial drugs, supported by available experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

MMV533 has demonstrated rapid parasite killing in vitro and effective parasite clearance in volunteer infection studies. A key attribute of this novel compound is its long half-life in human volunteers, suggesting the potential for a single-dose cure.

Performance Benchmarking: In Vitro Efficacy

The in vitro activity of MMV533 has been evaluated against drug-sensitive and drug-resistant strains of P. falciparum. The following table summarizes the 50% inhibitory concentration (IC50) values of MMV533 in comparison to a panel of standard antimalarial drugs.

CompoundP. falciparum Strain(s)IC50 (nM) - Geometric Mean or RangeReference(s)
MMV533 (MMV688533) NF54, Dd2, K1, W21.7 - 5.0[1]
Chloroquine (CQ)3D7 (sensitive)10 - 20[2]
Chloroquine (CQ)Dd2 (resistant)125 - 175[2]
Dihydroartemisinin (DHA)Kenyan isolates2 (IQR: 1-3)
ArtemisininAfrican isolates (CQ-S)11.4[3]
ArtemisininAfrican isolates (CQ-R)7.67[3]
Piperaquine (PPQ)Kenyan isolates32 (IQR: 17-46)
Piperaquine (PPQ)Cameroonian isolates38.9 (range: 7.76-78.3)
Lumefantrine (LM)Kenyan isolates50 (IQR: 29-96)
Atovaquone--[1]
Pyrimethamine--[1]

Note: IC50 values can vary depending on the parasite strain, assay methodology, and laboratory conditions. The data presented is for comparative purposes.

Experimental Protocols

The evaluation of antimalarial drug efficacy involves a series of standardized in vitro and in vivo experiments.

In Vitro Susceptibility Assays

The in vitro activity of antimalarial compounds is commonly determined using assays that measure the inhibition of parasite growth. A general workflow for these assays is as follows:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start: Synchronized P. falciparum culture (ring stage) prep_parasites Prepare parasite inoculum start->prep_parasites add_parasites Add parasite inoculum to plates prep_parasites->add_parasites prep_drugs Prepare serial dilutions of test compounds add_drugs Add drug dilutions to 96-well plates prep_drugs->add_drugs add_drugs->add_parasites incubate Incubate for 48-72 hours add_parasites->incubate measure_growth Measure parasite growth (e.g., SYBR Green I, pLDH assay, [3H]-hypoxanthine incorporation) incubate->measure_growth calculate_ic50 Calculate IC50 values measure_growth->calculate_ic50

In vitro antimalarial drug susceptibility testing workflow.

Commonly used methods include:

  • SYBR Green I-based fluorescence assay: This method quantifies parasite DNA as an indicator of parasite growth.

  • [3H]-hypoxanthine incorporation assay: This radiometric assay measures the incorporation of hypoxanthine, a purine precursor, into the parasite's nucleic acids.

  • Parasite lactate dehydrogenase (pLDH) assay: This colorimetric assay measures the activity of the pLDH enzyme, which is essential for the parasite's anaerobic glycolysis.

In Vivo Efficacy Models

Humanized mouse models are increasingly used to evaluate the in vivo efficacy of antimalarial drug candidates. These models involve the engraftment of human red blood cells and/or liver cells into immunodeficient mice, allowing for the study of the complete life cycle of human malaria parasites.

Proposed Mechanism of Action of MMV533

Selection studies with MMV533 have indicated a low propensity for the development of resistance.[1] Modest losses of potency have been linked to point mutations in two proteins: PfACG1 and PfEHD.[1] These proteins are believed to be involved in intracellular trafficking, lipid utilization, and endocytosis in P. falciparum. This suggests that MMV533 may exert its antimalarial effect by disrupting these essential pathways.

mechanism_of_action cluster_pathway Intracellular Trafficking & Endocytosis cluster_outcome Parasite Disruption MMV533 MMV533 PfACG1 PfACG1 MMV533->PfACG1 Inhibits? PfEHD PfEHD MMV533->PfEHD Inhibits? Vesicle_Formation Vesicle Formation/ Endocytosis PfACG1->Vesicle_Formation PfEHD->Vesicle_Formation Lipid_Transport Lipid Transport Vesicle_Formation->Lipid_Transport Protein_Trafficking Protein Trafficking Vesicle_Formation->Protein_Trafficking Disrupted_Trafficking Disrupted Vesicular Trafficking Lipid_Transport->Disrupted_Trafficking Protein_Trafficking->Disrupted_Trafficking Impaired_Nutrient_Uptake Impaired Nutrient Uptake Disrupted_Trafficking->Impaired_Nutrient_Uptake Parasite_Death Parasite Death Impaired_Nutrient_Uptake->Parasite_Death

Proposed mechanism of action for MMV533.

The exact molecular interactions and the full signaling cascade are still under investigation. However, the implication of PfACG1 and PfEHD suggests a novel mechanism of action that is distinct from currently used antimalarials, which is consistent with the lack of cross-resistance observed with known drugs.[1]

Conclusion

MMV533 is a promising antimalarial candidate with potent activity against P. falciparum. Its long half-life and novel mechanism of action make it a valuable asset in the fight against drug-resistant malaria. Further clinical development will be crucial to fully characterize its safety and efficacy profile in humans. The data presented in this guide provides a foundational benchmark for the continued evaluation of this and other next-generation antimalarial compounds.

References

Comparative Analysis of MMV674850's Effects on Different Plasmodium Species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent discovery and development of novel antimalarial agents with diverse mechanisms of action. MMV674850, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified as a potential starting point for antimalarial drug discovery. This guide provides a comparative analysis of the available data on the effects of this compound against various Plasmodium species, offering a resource for researchers engaged in antimalarial drug development.

In Vitro Efficacy of this compound

To date, quantitative data on the in vitro efficacy of this compound is primarily available for Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) of this compound against the chloroquine-sensitive 3D7 strain of P. falciparum has been determined through screens of the MMV Pathogen Box.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

CompoundPlasmodium SpeciesStrainIC50 (nM)Reference Compound (Chloroquine) IC50 (nM)
This compoundP. falciparum3D72.7 - 4.535.14

Data sourced from studies screening the MMV Pathogen Box[1][2]. The IC50 for Chloroquine is provided for comparative purposes[1].

It is important to note that comprehensive, directly comparative studies of this compound against other significant human malaria parasites such as Plasmodium vivax and Plasmodium knowlesi are not yet available in the public domain. The preferential invasion of reticulocytes by P. vivax and the challenges in establishing continuous in vitro cultures have historically hindered routine drug susceptibility testing for this species. Similarly, while in vitro culture of P. knowlesi is more established, specific data for this compound is lacking.

In Vivo Efficacy of this compound

Currently, there are no published in vivo efficacy studies for this compound in animal models of malaria, such as the Plasmodium berghei mouse model. Therefore, a comparative analysis of its in vivo effects across different Plasmodium species cannot be provided at this time.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by this compound in Plasmodium parasites have not been fully elucidated in the available scientific literature. One study suggests that this compound demonstrates a preferential affinity for early-stage gametocytes over late-stage gametocytes in P. falciparum[2]. This finding hints at a potential role in transmission-blocking, a critical aspect of malaria eradication efforts. However, the molecular target and the downstream effects on parasite signaling pathways remain to be identified.

Further research, including target identification studies using chemical proteomics or genetic approaches, is required to understand how this compound exerts its antimalarial activity.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of antimalarial compounds, which would be applicable to further studies on this compound.

In Vitro Susceptibility Testing: SYBR Green I-based Assay

This assay is a common method for determining the IC50 of a compound against P. falciparum in vitro.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Synchronized P. falciparum Culture (Ring Stage) drug_prep Prepare Serial Dilutions of this compound plate Add Parasite Culture and Drug Dilutions to 96-well Plate start->plate drug_prep->plate incubate Incubate for 72 hours plate->incubate lyse Lyse Cells and Add SYBR Green I incubate->lyse read Measure Fluorescence lyse->read analyze Calculate IC50 Values read->analyze

In Vitro SYBR Green I Assay Workflow

Detailed Steps:

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage, typically using sorbitol treatment.

  • Drug Preparation: A stock solution of this compound is prepared, and serial dilutions are made to achieve a range of concentrations for testing.

  • Assay Plate Setup: In a 96-well microtiter plate, the synchronized parasite culture (at a defined parasitemia and hematocrit) is added to wells containing the different concentrations of this compound. Control wells with no drug and wells with a known antimalarial are included.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2) to allow for parasite growth and multiplication.

  • Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.

In Vivo Efficacy Testing: 4-Day Suppressive Test (Peters' Test)

This is a standard in vivo assay to evaluate the efficacy of an antimalarial compound in a mouse model.

Workflow:

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis infect Infect Mice with P. berghei treat Administer this compound Orally/IP for 4 Days infect->treat smear Prepare Blood Smears on Day 4 treat->smear parasitemia Determine Percent Parasitemia smear->parasitemia suppression Calculate Percent Suppression parasitemia->suppression

In Vivo 4-Day Suppressive Test Workflow

Detailed Steps:

  • Infection: Mice are infected with a known inoculum of Plasmodium berghei parasitized red blood cells, typically via intraperitoneal injection.

  • Treatment: A few hours after infection, treatment with the test compound (this compound) is initiated. The compound is administered daily for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug.

  • Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination: The blood smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to that of the vehicle-treated control group to calculate the percentage of parasite growth suppression.

Conclusion and Future Directions

The available data indicates that this compound exhibits potent in vitro activity against the blood stages of P. falciparum, with a preferential effect on early-stage gametocytes. However, a significant knowledge gap exists regarding its efficacy against other clinically relevant Plasmodium species and its in vivo performance.

To fully assess the potential of this compound as a lead compound for a next-generation antimalarial, the following research is crucial:

  • Comparative In Vitro Studies: Head-to-head in vitro susceptibility testing of this compound against a panel of Plasmodium species, including clinical isolates of P. vivax and P. knowlesi, is essential.

  • In Vivo Efficacy Studies: Evaluation of this compound in rodent models of malaria, such as the P. berghei model, will provide critical information on its in vivo potency, pharmacokinetic/pharmacodynamic properties, and safety profile.

  • Mechanism of Action Studies: Identification of the molecular target and elucidation of the affected signaling pathways will be instrumental in understanding its mode of action and potential for resistance development.

Addressing these research questions will provide a more complete picture of this compound's antimalarial profile and guide its future development as a potential new tool in the fight against malaria.

References

Confirming the On-Target Activity of the Antimalarial Candidate MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

The antimalarial compound MMV674850 has been identified as a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme for the parasite's survival. Establishing that a compound's therapeutic effect stems from the modulation of its intended target is a critical step in drug development. This guide details the key experiments used to confirm the on-target activity of this compound, providing a comparative analysis with other known PfPI4K inhibitors and outlining the methodologies for these validation assays.

Executive Summary of On-Target Validation

A multi-pronged approach is essential to confidently ascertain the on-target activity of a drug candidate. For this compound, this involves a combination of biochemical assays to demonstrate direct enzyme inhibition, cellular assays to confirm target engagement in a physiological context, and genetic studies to link the drug's action to its specific molecular target. The data presented here is a compilation from studies on this compound and its closely related analog, MMV390048 (also known as MMV048), a well-characterized PfPI4K inhibitor.

Biochemical Assays: Direct Inhibition of PfPI4K

Biochemical assays are the first step in validating that a compound directly interacts with and inhibits its intended enzyme target. For this compound, this involves measuring its inhibitory activity against purified recombinant PfPI4K.

Comparative Inhibitory Activity against PfPI4K
CompoundTarget EnzymeAssay TypeIC50 (nM)Reference Compound(s)
This compound PfPI4KADP-Glo Kinase AssayData not publicly availableMMV390048
MMV390048PfPI4KADP-Glo Kinase Assay3.4-
UCT943PfPI4KADP-Glo Kinase Assay24MMV390048
KDU691PvPI4KTranscreener ADP² FP assay1.5BQR695 (3.5 nM)[1]
Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.

  • Reaction Setup: The kinase reaction is set up in a multi-well plate containing recombinant PfPI4K, the lipid substrate phosphatidylinositol, and ATP.

  • Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the wells.

  • Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Signal Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

cluster_reaction Kinase Reaction PfPI4K PfPI4K PIP PI-4-Phosphate PfPI4K->PIP ADP ADP PfPI4K->ADP PI Phosphatidylinositol PI->PIP PI->ADP ATP ATP ATP->PIP ATP->ADP This compound This compound This compound->PfPI4K Inhibits

Biochemical Inhibition of PfPI4K by this compound.

Cellular Thermal Shift Assay (CETSA): Target Engagement in Intact Parasites

CETSA is a powerful technique to confirm that a drug binds to its target within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Comparative Thermal Stabilization of PfPI4K
CompoundTarget ProteinCell TypeThermal Shift (ΔTm)
This compound PfPI4KP. falciparum infected RBCsData not publicly available
QuininePurine Nucleoside PhosphorylaseP. falciparum infected RBCsSignificant stabilization observed

Note: While specific CETSA data for this compound is not publicly available, this technique has been successfully applied to identify the targets of other antimalarial drugs in P. falciparum, demonstrating its utility in target validation.[2]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) in P. falciparum
  • Parasite Culture and Treatment: P. falciparum-infected red blood cells are treated with the test compound (this compound) or a vehicle control (DMSO).

  • Heating: The treated cells are aliquoted and heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • Protein Quantification: The amount of the target protein (PfPI4K) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

start P. falciparum infected RBCs treat Treat with this compound or Vehicle (DMSO) start->treat heat Heat to various temperatures treat->heat lyse Lyse cells and centrifuge heat->lyse separate Separate soluble and precipitated fractions lyse->separate quantify Quantify soluble PfPI4K (e.g., Western Blot) separate->quantify analyze Analyze melting curve shift quantify->analyze

CETSA Experimental Workflow.

In Vitro Resistance Evolution: Linking Genotype to Phenotype

Inducing resistance to a drug in vitro and identifying mutations in the target gene is a definitive way to confirm the drug's mechanism of action. If parasites become resistant to this compound and consistently show mutations in the pfpi4k gene, it provides strong evidence that PfPI4K is the direct target.

PfPI4K Mutations Conferring Resistance to PI4K Inhibitors
CompoundParasite StrainSelection MethodResulting Mutations in pfpi4kFold-change in IC50
This compound Dd2Data not publicly availableNot publicly availableNot publicly available
UCT943Dd2-B2Continuous drug pressureG1309V or Y1342F4 or 9-fold[3]
MMV390048Dd2Continuous drug pressureMultiple mutations identified6-fold[3]
KAI407Dd2Continuous drug pressureH1484Y>10-fold[1]

Note: While resistance selection studies have not been published specifically for this compound, studies with the close analog MMV390048 and the next-generation compound UCT943 have successfully identified resistance-conferring mutations in PfPI4K, validating it as the target.[3]

Experimental Protocol: In Vitro Resistance Selection
  • Parasite Culture: A clonal population of P. falciparum is cultured in vitro.

  • Drug Pressure: The parasites are exposed to a constant, sub-lethal concentration of the test compound (this compound).

  • Monitoring: The culture is monitored for recrudescence (re-growth) of parasites.

  • Clonal Isolation: Once resistant parasites emerge, they are clonally isolated.

  • Phenotypic Analysis: The IC50 of the resistant clone is determined and compared to the parental strain to quantify the level of resistance.

  • Genotypic Analysis: The pfpi4k gene of the resistant clone is sequenced to identify any mutations.

  • Reverse Genetics: To confirm that the identified mutation causes resistance, the mutation can be introduced into the parental drug-sensitive strain using techniques like CRISPR-Cas9, and the IC50 of the engineered parasite is then measured.

start Clonal P. falciparum (Drug-sensitive) pressure Continuous Drug Pressure (this compound) start->pressure recrudescence Recrudescence of Resistant Parasites pressure->recrudescence isolate Isolate Clonal Resistant Line recrudescence->isolate phenotype Determine IC50 (Phenotypic Analysis) isolate->phenotype genotype Sequence pfpi4k Gene (Genotypic Analysis) isolate->genotype confirm Confirm Causality (Reverse Genetics) phenotype->confirm genotype->confirm

In Vitro Resistance Selection Workflow.

Conclusion

The on-target activity of a drug candidate is a cornerstone of its preclinical validation. For this compound, a comprehensive suite of experiments, including biochemical assays, cellular thermal shift assays, and in vitro resistance evolution studies, are employed to build a robust case for its mechanism of action through the inhibition of PfPI4K. While some specific data for this compound remains proprietary, the extensive validation of its close analogs provides a strong framework for understanding its on-target activity. These experimental approaches are crucial for de-risking the progression of new antimalarial candidates and for the continued development of novel therapeutics to combat this global health threat.

References

No Public Data Available for Antimalarial Candidate MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the antimalarial compound MMV674850, no publicly available in vitro or in vivo efficacy data, experimental protocols, or details regarding its mechanism of action could be identified. This prevents the creation of a detailed comparison guide as requested.

Numerous search strategies were employed to locate information on this compound, including targeted queries for its efficacy, mechanism of action, and any associated clinical trials or publications from the Medicines for Malaria Venture (MMV). These searches did not yield any specific results for this particular compound identifier.

Information was found for other antimalarial compounds developed by MMV, such as MMV688533, MMV533, and MMV390048, for which research and clinical trial data have been published. However, this compound was not mentioned in any of the available compound lists or databases from MMV, including the "Malaria Box" and "Pathogen Box" initiatives, which aim to facilitate open-source drug discovery.

It is possible that this compound is an internal designation for a very early-stage compound that has not yet been the subject of published research. It is also conceivable that the identifier provided may contain a typographical error.

Without access to the necessary data, the development of a comparison guide that includes quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows for this compound is not feasible.

Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult directly with the Medicines for Malaria Venture for any available information.

Comparative Transcriptomic Analysis of MMV674850 Treatment in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of the antimalarial compound MMV674850 on Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The information presented herein is based on available experimental data and is intended to inform researchers, scientists, and drug development professionals on the compound's mechanism of action and its effects relative to other antimalarial agents.

Executive Summary

This compound, a pyrazolopyridine derivative, demonstrates a distinct transcriptomic signature in Plasmodium falciparum gametocytes, characterized by a moderate and specific impact on gene expression. Unlike broad-spectrum antimalarials, this compound induces a more targeted response, primarily affecting pathways associated with mitochondrial function. This guide synthesizes available transcriptomic data to compare the effects of this compound with other antimalarial compounds and provides detailed experimental protocols for reproducibility.

Comparative Transcriptomic Data

The following tables summarize the quantitative transcriptomic data from studies on P. falciparum gametocytes treated with this compound and other antimalarial drugs. It is important to note that direct comparative studies across all listed compounds are limited; therefore, this comparison is synthesized from separate experiments.

Table 1: Transcriptomic Impact of this compound on P. falciparum Gametocytes

Treatment GroupParasite StageDuration of TreatmentPercentage of Upregulated Genes (log2 fold-change > 1.0)Percentage of Downregulated Genes (log2 fold-change < -1.0)Key Affected Pathways
This compound Early-stage gametocytes48 hours2%[1]5%[1]Mitochondrial electron transport chain, Pyrimidine metabolism
This compound Late-stage gametocytes48 hours5%[1]4%[1]Mitochondrial electron transport chain, Pyrimidine metabolism
Untreated Control Early & Late-stage gametocytes48 hours--Baseline metabolic and developmental pathways

Table 2: Comparative Transcriptomic Effects of Various Antimalarial Drugs on P. falciparum

Antimalarial DrugDrug ClassPrimary Mechanism of ActionGeneral Transcriptomic Response
This compound PyrazolopyridineCytochrome bc1 complex inhibitorModerate and targeted disruption of mitochondrial gene expression.
MMV666810 2-aminopyrazineKinase inhibitorMore pronounced differential gene expression compared to this compound, affecting a broader range of cellular processes[1].
Chloroquine 4-aminoquinolineInhibition of hemozoin formationSignificant dysregulation of genes involved in hemoglobin digestion, vesicular trafficking, and stress responses[2][3][4].
Artemisinin Artemisinin derivativeProduction of reactive oxygen species (ROS)Broad transcriptomic changes, including the arrest of metabolic processes like protein synthesis and glycolysis, particularly in ring and trophozoite stages[1].
Atovaquone NaphthoquinoneCytochrome bc1 complex inhibitorCollapse of mitochondrial membrane potential and disruption of pyrimidine biosynthesis, leading to downstream effects on DNA and RNA synthesis[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. The following protocols are based on established methods for P. falciparum RNA sequencing.

Parasite Culture and Drug Treatment
  • P. falciparum Culture: Asexual cultures of P. falciparum (e.g., NF54 strain) are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Gametocyte Induction: Gametocytogenesis is induced by nutrient starvation or the addition of conditioned medium.

  • Drug Treatment: Synchronized cultures of early-stage (Stage II-III) and late-stage (Stage IV-V) gametocytes are treated with this compound at a concentration equivalent to 3x the IC₅₀ value for 24 and 48 hours. Control cultures are treated with the vehicle (e.g., 0.1% DMSO).

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from saponin-lysed parasite pellets using TRIzol reagent according to the manufacturer's instructions. RNA quality and quantity are assessed using a Bioanalyzer and NanoDrop spectrophotometer.

  • Library Preparation: Strand-specific RNA sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). Poly(A)+ mRNA is selected from total RNA using oligo(dT) magnetic beads.

  • Sequencing: Sequencing is performed on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality bases are trimmed using tools like Trimmomatic.

  • Alignment: The processed reads are aligned to the P. falciparum 3D7 reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts or a similar tool. Differential expression analysis between drug-treated and control samples is performed using DESeq2 or edgeR in R.

  • Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify significantly enriched biological pathways among the differentially expressed genes, using databases such as Gene Ontology (GO) and KEGG.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway affected by this compound in P. falciparum. This compound, as a pyrazolopyridine, is known to target the cytochrome bc1 complex of the mitochondrial electron transport chain.

MMV674850_Pathway This compound This compound CytBC1 Cytochrome bc1 Complex (Complex III) This compound->CytBC1 Inhibits ETC Mitochondrial Electron Transport Chain Mito_Potential Collapse of Mitochondrial Membrane Potential ETC->Mito_Potential Disrupts DHODH Dihydroorotate Dehydrogenase (DHODH) ETC->DHODH Pyrimidine_Synth Inhibition of Pyrimidine Biosynthesis Mito_Potential->Pyrimidine_Synth Leads to DNA_RNA_Synth Disruption of DNA & RNA Synthesis Pyrimidine_Synth->DNA_RNA_Synth Leads to Parasite_Death Parasite Death DNA_RNA_Synth->Parasite_Death Results in

Caption: Proposed mechanism of action for this compound in Plasmodium falciparum.

Experimental Workflow

The diagram below outlines the key steps in a typical transcriptomic analysis of antimalarial drug effects on parasites.

Experimental_Workflow Culture Parasite Culture (P. falciparum) Treatment Drug Treatment (this compound vs. Control) Culture->Treatment Harvest Sample Harvest Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis Interpretation Biological Interpretation Pathway_Analysis->Interpretation

Caption: A generalized workflow for comparative transcriptomic analysis.

References

Safety Operating Guide

Proper Disposal Procedures for MMV674850: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Required: Obtain the Safety Data Sheet (SDS) for MMV674850.

Extensive searches for a publicly available Safety Data Sheet (SDS) for the chemical compound this compound have not yielded a specific document for this substance. The SDS is a critical document that provides detailed safety, handling, and disposal information tailored to a specific chemical.[1][2][3][4] Therefore, the most crucial step for ensuring the safe disposal of this compound is to obtain the official SDS from the manufacturer or supplier from whom the compound was acquired. Disposal procedures must be based on the specific guidance provided in the SDS.

General Guidelines for the Disposal of Research-Grade Chemical Compounds

In the absence of a specific SDS for this compound, and until one is obtained, it is imperative to treat the substance as a potentially hazardous material. The following are general procedural guidelines for the disposal of unknown or research-grade chemicals in a laboratory setting. These are not a substitute for the specific instructions that will be found in the this compound SDS.

Handling and Storage of Waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.[5][6][7]

  • Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.[8][9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.[9][11]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently.[10][12]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment to prevent the spread of spills.[8][9]

Disposal Protocol:

  • Consult Institutional Guidelines: Familiarize yourself with your institution's specific chemical hygiene and hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance.[8][13]

  • Waste Collection: Once the waste container is full or is ready for disposal, arrange for a pickup by your institution's hazardous waste management service. Do not dispose of chemical waste down the drain or in the regular trash.[8][14]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Data Presentation: Information to Extract from the SDS

Once the Safety Data Sheet for this compound is obtained, it will contain critical quantitative data. The following table template is provided to assist in summarizing this information for easy reference.

PropertyValueSection in SDS
Physical Properties Section 9
Physical Statee.g., Solid, Liquid, GasSection 9
Colore.g., White, ColorlessSection 9
Odore.g., Odorless, PungentSection 9
Melting Point/Freezing Pointe.g., 150-155 °CSection 9
Boiling Pointe.g., Not availableSection 9
Flash Pointe.g., >110 °CSection 9
Solubility in Watere.g., Insoluble, 10 mg/mLSection 9
Toxicological Data Section 11
LD50 Oral (Rat)e.g., >2000 mg/kgSection 11
LD50 Dermal (Rabbit)e.g., Not availableSection 11
LC50 Inhalation (Rat)e.g., Not availableSection 11
Ecological Information Section 12
Aquatic Toxicitye.g., Harmful to aquatic lifeSection 12
Persistence and Degradabilitye.g., Not readily biodegradableSection 12

Experimental Protocols

Detailed experimental protocols for the safe handling and disposal of this compound will be contingent on the information provided in the manufacturer's Safety Data Sheet. General best practices include:

  • Minimization: Whenever possible, design experiments to minimize the amount of this compound used to reduce waste generation.[9][10]

  • Decontamination: If any surfaces or equipment become contaminated, follow the decontamination procedures outlined in the SDS. If not specified, use a general-purpose laboratory decontaminant and collect all cleaning materials as hazardous waste.

  • Spill Response: In the event of a spill, immediately alert personnel in the area and follow the emergency procedures in the SDS. This typically involves evacuating the immediate area, controlling the source of the spill if safe to do so, and using appropriate absorbent materials for containment. Report all spills to your institution's EH&S department.

Visualizing the Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste. This should be adapted to your institution's specific procedures and the information found in the this compound SDS.

G cluster_0 start Start: this compound Waste Generated sds Consult this compound SDS (CRITICAL STEP) start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) container Use Designated, Labeled, Compatible Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate store Store in Satellite Accumulation Area segregate->store pickup Arrange for Hazardous Waste Pickup with EH&S store->pickup sds->ppe document Document Waste for Disposal Records pickup->document end End: Proper Disposal document->end

Caption: General workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide and is not a substitute for the specific instructions, warnings, and procedures that will be found in the Safety Data Sheet for this compound. Always prioritize the information provided by the chemical manufacturer and consult with your institution's Environmental Health and Safety department for guidance on proper chemical waste disposal.

References

Essential Safety Protocols for Handling Novel Compound MMV674850

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for MMV674850 is publicly available. The following guidelines are based on standard laboratory best practices for handling novel or poorly characterized chemical substances and should be supplemented by a thorough, substance-specific risk assessment conducted by qualified safety professionals before any handling, storage, or disposal.[1] This guide provides essential safety and logistical information, including operational and disposal plans, for handling novel chemical compounds where specific hazard data is unavailable. It is intended for researchers, scientists, and drug development professionals.

When handling a novel compound with unknown toxicity, a conservative approach to personal protective equipment (PPE) is crucial.[1][2] The following table summarizes the recommended PPE for various laboratory operations.

Personal Protective Equipment (PPE) Recommendations
OperationRecommended Personal Protective Equipment (PPE)
Handling Powder (weighing, aliquoting) - Full-face respirator with P100 (or equivalent) particulate filters- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Disposable lab coat or gown- Safety goggles (in addition to full-face respirator)[1]
Preparing Solutions - Chemical fume hood- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1]
Conducting Reactions - Chemical fume hood or other ventilated enclosure- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Lab coat- Safety glasses with side shields or safety goggles[1]
General Laboratory Work - Lab coat- Safety glasses with side shields- Appropriate street clothing (long pants, closed-toe shoes)[1][3]

Experimental Protocols

A systematic approach is necessary to minimize exposure and ensure safety when working with uncharacterized substances.[1]

Risk Assessment and Planning
  • Literature Review: Conduct a thorough search for any available information on this compound or structurally similar compounds to anticipate potential hazards.[1]

  • Risk Assessment: Before any work begins, perform a comprehensive risk assessment.[4] This should identify potential health and physical hazards at each step of the planned experiment.[4]

  • Designation of a Controlled Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.[1][2]

Handling Procedures
  • Powder Handling: Perform all manipulations of powdered this compound within a fume hood or a powder-containment balance enclosure.[1][5] Use disposable weighing boats and spatulas to avoid cross-contamination.[1] Handle with care to prevent the generation of dust.[1]

  • Solution Preparation: Prepare all solutions within a chemical fume hood.[1][6] Add the solid compound to the solvent slowly to avoid splashing.[1][5]

  • General Handling: Always wear appropriate PPE.[7] Avoid skin and eye contact with all chemicals.[8] Do not work alone when handling hazardous materials.[9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]

Disposal Plan
  • Solid Waste: Collect all contaminated solid waste, including used gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[1][5]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, clearly labeled hazardous waste container.[1][5] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[1]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.[1][10]

Workflow for Safe Handling of a Novel Compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh Powder DonPPE->Weighing Solubilization Prepare Solution Weighing->Solubilization Reaction Conduct Experiment Solubilization->Reaction Decontaminate Decontaminate Surfaces & Glassware Reaction->Decontaminate SegregateWaste Segregate Waste Decontaminate->SegregateWaste DoffPPE Doff PPE SegregateWaste->DoffPPE EHSDisposal Contact EHS for Waste Disposal SegregateWaste->EHSDisposal WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for handling novel chemical compounds.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。